molecular formula C3H2O B127286 2-Propynal CAS No. 624-67-9

2-Propynal

Cat. No.: B127286
CAS No.: 624-67-9
M. Wt: 54.05 g/mol
InChI Key: IJNJLGFTSIAHEA-UHFFFAOYSA-N
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Description

2-Propyn-1-al, also known as propiolaldehyde or formylacetylene, belongs to the class of organic compounds known as acetylides. Acetylides are compounds arising by replacement of one or both hydrogen atoms of acetylene (ethyne) by a metal or other cationic group. E. g. NaC#CH monosodium acetylide. By extension, analogous compounds derived from terminal acetylenes, RC#CH. The class is limited here to derivatives of acetylene where the hydrogen atom is replaced with an element with similar or lower electronegativity that carbon. 2-Propyn-1-al is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynal
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InChI

InChI=1S/C3H2O/c1-2-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNJLGFTSIAHEA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060790
Record name 2-Propynal
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Molecular Weight

54.05 g/mol
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Physical Description

Solid
Record name 2-Propyn-1-al
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CAS No.

624-67-9
Record name Propynal
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Record name Propiolaldehyde
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Record name 2-Propynal
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Record name 2-Propynal
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Record name 2-propynal
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Record name PROPYNAL
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Foundational & Exploratory

2-Propynal CAS number 624-67-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Propynal (CAS 624-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as propiolaldehyde or propargylaldehyde, is the simplest organic compound containing both an alkyne and an aldehyde functional group.[1] Its unique bifunctional nature makes it a highly reactive and versatile building block in organic synthesis. With the chemical formula C₃H₂O and a molecular weight of approximately 54.05 g/mol , this colorless liquid is a valuable intermediate in the production of pharmaceuticals and agrochemicals, and a tool for studying reaction mechanisms involving alkynes and aldehydes.[1]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, a summary of its chemical reactivity, its applications, and critical safety information.

Chemical and Physical Properties

This compound is a volatile and reactive compound.[2] Its key properties are summarized in the tables below. Due to its tendency to undergo exothermic polymerization, it can be explosive under certain conditions and is often stabilized with hydroquinone.[1][3]

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 624-67-9[4][5][6]
Molecular Formula C₃H₂O[1][3][6]
Molecular Weight 54.05 g/mol [1][6]
Appearance Colorless to Orange Liquid/Oil[1][2][3]
Density 0.913 g/cm³[5]
Boiling Point 54-60°C at 760 mmHg[5][7]
Melting Point -121 to -122 °C[5]
Flash Point 4.8°C[5]
Vapor Pressure 196 mmHg at 25°C[5]
Refractive Index (n_D^25) ~1.4050[7]
Solubility Soluble in organic solvents like Chloroform, Ethyl Acetate, Methanol (Slightly)[2][3]

Table 2: Calculated Chemical Properties and Descriptors

PropertyValueSource
XLogP3 0.2[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 0[5]
Exact Mass 54.010564683[5]
Heavy Atom Count 4[5]
Complexity 54.9[5]
LogP -0.18150[5]
Enthalpy of Formation (ΔfH°gas) 101.07 kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°) 97.93 kJ/mol[4]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the oxidation of propargyl alcohol (2-propyn-1-ol).[2][8] Various oxidizing agents can be employed, with chromium-based reagents being well-documented.

Experimental Protocol 1: Oxidation with Chromium Trioxide in Sulfuric Acid

This procedure is adapted from a well-established method described in Organic Syntheses.[7]

Materials and Equipment:

  • 3-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Graduated dropping funnel

  • Nitrogen inlet (capillary tube)

  • Vacuum exit tube connected to a manometer and three cold traps in series

  • Propargyl alcohol (2.0 moles, 112.1 g)

  • Sulfuric acid (270 ml total)

  • Chromium trioxide (2.1 moles, 210 g)

  • Water (600 ml total)

  • Anhydrous magnesium sulfate

  • Ice-salt bath and Dry Ice/acetone for traps

  • Distillation apparatus with a 16-in. packed column (platinum gauze)

Procedure:

  • Setup: Equip the 3-L flask with the stirrer, thermometer, dropping funnel, and nitrogen inlet. Connect the outlet to the series of traps.

  • Initial Charge: In the flask, combine 360 ml of 33% (by volume) propargyl alcohol with a cooled solution of 135 ml of sulfuric acid in 200 ml of water.

  • Cooling: Cool the flask in an ice-salt mixture. Cool the first trap to -15°C and the subsequent two traps to -78°C using Dry Ice/acetone.[7]

  • Reaction Conditions: Reduce the system pressure to 40–60 mm Hg and begin vigorous stirring while bubbling nitrogen through the mixture.

  • Oxidant Preparation: Prepare the oxidizing solution by dissolving 210 g of chromium trioxide in 400 ml of water and 135 ml of sulfuric acid.

  • Addition: Add the chromium trioxide solution dropwise over approximately 3 hours, maintaining the internal reaction temperature between 2–10°C.[7]

  • Reaction Completion & Isolation: After the addition is complete, remove the ice bath and allow the flask to warm to room temperature. Gradually decrease the pressure to 14–20 mm Hg to distill the remaining aldehyde into the cold traps.

  • Work-up and Purification: Combine the condensates from all three traps and dry the collected liquid over anhydrous magnesium sulfate.

  • Final Distillation: Purify the dried product by distillation through the packed column. Collect the fraction boiling at 54–57°C. The expected yield is 35–41%.[7]

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Propargyl Alcohol, H₂SO₄, and H₂O in Flask C Cool Flask (0-5°C) and Traps (-15°C, -78°C) A->C B Prepare CrO₃ in H₂SO₄ and H₂O E Dropwise add CrO₃ solution (Maintain 2-10°C, ~3h) B->E D Reduce Pressure (40-60 mm Hg) Start Stirring & N₂ flow C->D D->E F Warm to RT Reduce Pressure (14-20 mm Hg) E->F G Combine condensates from traps F->G H Dry with anhydrous MgSO₄ G->H I Fractional Distillation (54-57°C) H->I Z This compound (Product) I->Z

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound makes it a versatile reagent that exhibits reactivity characteristic of both aldehydes and terminal alkynes. It is a good Michael acceptor and a dienophile.[1]

Key Reactions:

  • Diels-Alder Reactions: It acts as a dienophile, participating in [4+2] cycloaddition reactions.[1]

  • Michael Addition: The electrophilic nature of the carbon-carbon triple bond allows it to act as a Michael acceptor in conjugate addition reactions.[1]

  • Nucleophilic Addition to Carbonyl: The aldehyde group readily undergoes nucleophilic attack. For instance, Grignard reagents add to the carbonyl carbon to form secondary alcohols after hydrolysis.[1]

  • Polymerization: this compound is known for its tendency to undergo vigorous, exothermic polymerization, particularly in the presence of bases like pyridine, which contributes to its explosive nature.[1][7]

  • Propargylation Reactions: While not a direct reaction of this compound, it is structurally related to propargyl derivatives used in propargylation reactions to form homopropargylic alcohols, which are crucial intermediates in natural product synthesis.[9][10][11]

G Key Reactivity Pathways of this compound cluster_reactions Key Reactivity Pathways of this compound cluster_products Key Reactivity Pathways of this compound A This compound (C₃H₂O) B Diels-Alder Reaction (with Diene) A->B Dienophile C Michael Addition (with Nucleophile) A->C Michael Acceptor D Nucleophilic Addition (e.g., Grignard Reagent) A->D Electrophile E Polymerization (Base-catalyzed) A->E Monomer F Cycloadduct B->F G Conjugate Adduct C->G H Secondary Propargyl Alcohol D->H I Polymer E->I

Caption: Key chemical reactions involving this compound.

Applications in Research and Drug Development

The high reactivity and simple structure of this compound make it a valuable compound in several scientific areas.

  • Chemical Intermediate: It is a fundamental building block in organic synthesis for creating more complex molecules, including various pharmaceuticals and agrochemicals.[1][3]

  • Enzyme Inhibition: this compound is known to be an irreversible inhibitor of aldehyde dehydrogenases.[2][8] This property is of interest in studying metabolic pathways and designing enzyme-targeted drugs.

  • Metabolite Research: It has been investigated as a potential metabolite of pargyline, a monoamine oxidase inhibitor that has been used as an antihypertensive agent.[2][6][8] Understanding the formation and effects of such reactive metabolites is crucial in drug safety and toxicology studies.

  • Material Science: Its ability to polymerize suggests potential applications in the production of specialized polymers and copolymers.[1]

Safety and Handling

Caution! this compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity and Irritation: It is a lachrymator (induces tearing) and can cause hepatocyte toxicity in rats.[2][7][8]

  • Explosive Polymerization: The compound can polymerize or decompose with explosive force, especially in the presence of alkalies (e.g., pyridine) or when heated.[7] It is recommended to handle it in dilute solutions (e.g., <=10% in toluene) using non-glass containers to mitigate this risk.[2][8]

  • Storage: this compound should be stored in glass-stoppered bottles in a cold, dark place, such as a freezer or Dry Ice chest, to prevent degradation and polymerization.[7] It is often supplied stabilized with an inhibitor like hydroquinone.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, must be worn at all times.

References

An In-depth Technical Guide to 2-Propynal and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propynal, a highly reactive organic compound, holds significant interest for researchers in chemistry, biology, and pharmacology. Its unique chemical structure, featuring both an aldehyde and a terminal alkyne functional group, makes it a valuable synthon in organic synthesis and a potent biological modulator. This technical guide provides a comprehensive overview of this compound, its various synonyms, chemical and physical properties, and its known biological activities, with a particular focus on its role in enzyme inhibition and the subsequent impact on cellular signaling.

Nomenclature and Synonyms

This compound is known by several names in scientific literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for effective literature searching and communication. The most common synonyms for this compound are propiolaldehyde and propargylaldehyde .

Name Type Name Reference
IUPAC Name prop-2-ynal[1][2]
Common Name Propiolaldehyde[1][3][4][5]
Common Name Propargylaldehyde[1][4]
Systematic Name 2-Propyn-1-one[1][4]
Other Synonyms Acetylenecarboxaldehyde[1][4]
Formylacetylene[1][4]
Propynal[1][4][5]
Propiolic Aldehyde[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Property Value Reference
CAS Number 624-67-9[1][3][4][5]
Molecular Formula C₃H₂O[1][3][4]
Molecular Weight 54.05 g/mol [1][3]
Appearance Colorless liquid
Boiling Point 54-57 °C[5]
Density 0.9152 g/cm³[5]
Flash Point 4.8 °C[6]
Solubility Slightly soluble in water

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic routes.

Protocol 1: Oxidation of Propargyl Alcohol using Chromium Trioxide

This method involves the oxidation of the readily available propargyl alcohol.

Materials:

  • Propargyl alcohol

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • 2-Butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Water

Procedure:

  • Prepare an oxidizing solution by carefully dissolving 60 g of chromium trioxide in a mixture of 40 ml of concentrated sulfuric acid and 120 ml of water.

  • In a separate flask, dissolve 35.88 g (37.26 ml, 640 mmol) of 2-propyn-1-ol in 100 ml of 2-butanone.

  • Cool the 2-propyn-1-ol solution and maintain the temperature at 20-25°C using a cooling bath.

  • Add the chromium trioxide solution dropwise to the stirred 2-propyn-1-ol solution over a period of 1 hour, ensuring the temperature remains between 20-25°C.

  • After the addition is complete, continue stirring the reaction mixture for 4 hours.

  • Dilute the reaction mixture with 30 ml of water.

  • Separate the organic layer.

  • Extract the aqueous layer with 120 ml of diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvents under reduced pressure (in vacuo).

  • Distill the residual liquid to obtain this compound. This procedure can yield up to 90% of the final product.

Protocol 2: Dehydrobromination of 2,3-Dibromopropionaldehyde Diethyl Acetal (B89532)

This two-step protocol involves the bromination of acrolein followed by dehydrobromination.

Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 28.0 g (0.500 mole) of freshly distilled acrolein.

  • Cool the acrolein to 0°C in an ice-salt bath.

  • Add 78-79 g of bromine dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0-5°C, until a persistent red color is observed.

  • To the crude 2,3-dibromopropionaldehyde, add a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 ml of absolute ethanol over 15 minutes. The solution will warm to approximately 45°C.

  • Stir the solution for 3 hours.

  • Remove ethyl formate, ethanol, and excess triethyl orthoformate using a rotary evaporator.

  • Distill the remaining liquid under reduced pressure to yield 2,3-dibromopropionaldehyde diethyl acetal.

Step 2: Dehydrobromination to Propiolaldehyde Diethyl Acetal and Hydrolysis

Materials:

  • 2,3-Dibromopropionaldehyde diethyl acetal

  • Sodium hydroxide (B78521) (NaOH)

  • Pentane

  • 25% Sulfuric acid

Procedure:

  • A dehydrobromination reaction is carried out using aqueous sodium hydroxide in the presence of a phase-transfer catalyst to yield propiolaldehyde diethyl acetal.

  • Subsequent hydrolysis of the acetal with dilute sulfuric acid will yield this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[7] This inhibitory action is the primary mechanism through which it exerts its biological effects.

Inhibition of Aldehyde Dehydrogenase (ALDH)

ALDH is a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This process is crucial for detoxification and the biosynthesis of essential molecules. This compound has been shown to be a powerful inhibitor of ALDH isozymes.[8] It is a metabolite of the monoamine oxidase inhibitor drug, pargyline (B1678468), and is believed to be the active species responsible for the in vivo inhibition of ALDH observed after pargyline administration.[7]

Impact on Retinoic Acid Signaling Pathway

One of the most significant downstream consequences of ALDH inhibition is the disruption of the retinoic acid (RA) signaling pathway. ALDH, specifically the ALDH1A subfamily, is a critical enzyme in the biosynthesis of retinoic acid from retinal (an aldehyde form of vitamin A).[3][9] Retinoic acid is a vital signaling molecule that regulates numerous cellular processes, including cell proliferation, differentiation, and apoptosis, by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of target genes.[1][10]

By irreversibly inhibiting ALDH, this compound effectively blocks the synthesis of retinoic acid. This disruption can have profound effects on cellular function and is an area of active research, particularly in the context of cancer and developmental biology where RA signaling plays a pivotal role. The inhibition of ALDH and the subsequent reduction in RA signaling can lead to an expansion of hematopoietic stem cells by preventing their differentiation.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the metabolic activation of this compound and its subsequent impact on the retinoic acid signaling pathway.

Pargyline_Metabolism_and_ALDH_Inhibition cluster_ALDH Pargyline Pargyline Propynal This compound (Propiolaldehyde) Pargyline->Propynal Metabolism (Cytochrome P450) ALDH Aldehyde Dehydrogenase (ALDH) Inhibited_ALDH Inhibited ALDH Propynal->Inhibited_ALDH ALDH->Inhibited_ALDH Irreversible Inhibition

Metabolic conversion of Pargyline to this compound and subsequent inhibition of ALDH.

Retinoic_Acid_Signaling_Disruption cluster_nucleus Nucleus Retinal Retinal (Vitamin A aldehyde) ALDH ALDH Retinal->ALDH RA Retinoic Acid (RA) ALDH->RA Oxidation Propynal This compound Propynal->ALDH Inhibition RAR_RXR RAR/RXR (Nuclear Receptors) RA->RAR_RXR Binding and Activation RARE Retinoic Acid Response Elements (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription (Cell Differentiation, Apoptosis, etc.) RARE->Gene_Transcription Regulates

Disruption of the Retinoic Acid signaling pathway by this compound via ALDH inhibition.

Conclusion

This compound and its synonyms, propiolaldehyde and propargylaldehyde, represent a class of highly reactive and biologically potent molecules. A thorough understanding of their nomenclature, chemical properties, and synthesis is fundamental for their application in research. The primary mechanism of action of this compound is the irreversible inhibition of aldehyde dehydrogenase, which has significant downstream consequences, most notably the disruption of the retinoic acid signaling pathway. This makes this compound a valuable tool for studying the roles of ALDH and RA signaling in various physiological and pathological processes and a potential lead scaffold for the development of novel therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its reactivity and toxicity.

References

Physical properties of 2-Propynal (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the core physical properties of 2-Propynal (CAS No. 624-67-9), also known as propiolaldehyde or propargylaldehyde. As the simplest chemical compound containing both alkyne and aldehyde functional groups, this compound is a highly reactive and versatile building block in organic synthesis. A thorough understanding of its physical characteristics, such as boiling point and density, is critical for its safe handling, application in experimental design, and process scale-up. This document presents verified quantitative data, details the experimental methodologies for determining these properties, and includes a logical workflow for the physical characterization of volatile aldehydes.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature, recognized for its high reactivity and tendency to polymerize.[1][2] The following table summarizes its key physical properties, providing a baseline for laboratory and industrial applications.

Physical PropertyValueUnitsConditions
Boiling Point 58.85 - 60°C760 mmHg
Density 0.913 - 0.9152g/cm³25 °C

Data sourced from multiple chemical property databases.[1][2][3][4]

Experimental Protocols for Property Determination

Precise determination of the physical properties of a volatile and reactive compound like this compound requires specific and carefully executed experimental protocols. While dedicated published methods for this compound are scarce, the following sections detail standard, validated methodologies widely accepted for volatile organic liquids.

Determination of Boiling Point: Micro-Capillary Method (Thiele Tube)

This method is ideal for determining the boiling point of small quantities of a liquid, which is advantageous given the reactive nature of this compound.[5][6] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[6]

Materials and Apparatus:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated, appropriate range)

  • Small-diameter test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Sample Preparation: A few drops of this compound are placed into the small-diameter test tube.

  • Capillary Insertion: The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.[7]

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then clamped securely within a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level to prevent degradation.[8]

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heat distribution via convection currents in the oil.[8]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[5] Upon reaching the boiling point, the vapor pressure of the this compound will rapidly increase, resulting in a continuous and vigorous stream of bubbles from the capillary tube's opening.

  • Boiling Point Reading: The heating source is removed at the onset of this continuous bubble stream. The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is just drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Barometric Pressure: The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density: Volumetric Flask Method

The density of a liquid can be accurately determined by measuring the mass of a precisely known volume. This method is straightforward and requires standard laboratory equipment.[4]

Materials and Apparatus:

  • Volumetric flask (e.g., 10 mL or 25 mL, Class A) with stopper

  • Analytical balance (readable to at least 0.001 g)

  • Constant temperature water bath

  • Thermometer

  • Pasteur pipette

  • Sample of this compound

Procedure:

  • Mass of Empty Flask: The clean, dry volumetric flask and its stopper are weighed precisely on the analytical balance. This mass is recorded as m₁.

  • Sample Filling: The flask is filled with this compound up to the calibration mark. A Pasteur pipette is used to add the final amount dropwise to ensure the bottom of the meniscus aligns perfectly with the mark. The flask is then securely stoppered.

  • Temperature Equilibration: The filled flask is placed in a constant temperature water bath (e.g., set to 25.0 °C) for a sufficient time (e.g., 20 minutes) to ensure the liquid reaches thermal equilibrium. The volume of the flask may need to be readjusted if the temperature changes significantly.

  • Mass of Filled Flask: The flask is removed from the bath, and its exterior is carefully and completely dried. The filled, stoppered flask is then weighed on the same analytical balance. This mass is recorded as m₂.

  • Density Calculation: The density (ρ) is calculated using the formula:

    ρ = (m₂ - m₁) / V

    Where:

    • m₁ is the mass of the empty flask.

    • m₂ is the mass of the flask filled with the liquid.

    • V is the calibrated volume of the volumetric flask at the measurement temperature.

Logical Workflow for Physical Characterization

The process of determining the physical properties of a volatile compound like this compound involves a logical sequence of steps, from sample acquisition and purification to data analysis and documentation. The following diagram illustrates this workflow.

G cluster_0 Phase 1: Preparation cluster_2 Phase 3: Analysis & Documentation A Sample Acquisition (e.g., Synthesis or Purchase) B Purification (e.g., Distillation) A->B C Boiling Point Measurement (Micro-Capillary Method) B->C Aliquoting D Density Measurement (Volumetric Method) B->D Aliquoting E Data Collation & Analysis C->E D->E F Technical Documentation (e.g., Whitepaper, Lab Notebook) E->F

Caption: Workflow for the physical characterization of this compound.

References

Spectroscopic data of 2-Propynal (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data of 2-Propynal: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as propargylaldehyde or propiolaldehyde). The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound. The guide covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). While experimental mass spectrometry data is readily available, the NMR and detailed IR data presented are based on established spectral correlation tables and predictions due to the limited availability of published experimental spectra for this specific molecule.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data for this compound

The following table presents the major peaks from the electron ionization (EI) mass spectrum of this compound.[1][2][3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
54100.0[C₃H₂O]⁺ (Molecular Ion)
5385.8[C₃HO]⁺
2639.5[C₂H₂]⁺
2513.7[C₂H]⁺

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

The predicted ¹H NMR chemical shifts for this compound are based on typical values for protons in similar chemical environments.[4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO (Aldehydic H)9.0 - 10.0Doublet~3
≡C-H (Alkynyl H)2.5 - 3.5Doublet~3

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

The predicted ¹³C NMR chemical shifts are based on characteristic values for carbons in analogous functional groups.

CarbonChemical Shift (δ, ppm)
-C HO (Carbonyl C)190 - 205
≡C -CHO (Alkynyl C)80 - 95
≡C -H (Alkynyl C)70 - 85

Table 4: Infrared (IR) Spectroscopy Data for this compound

This table lists the characteristic IR absorption bands for the functional groups present in this compound.[5][6]

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Alkynyl C-HStretch~3300Strong, Sharp
Aldehydic C-HStretch2850 - 2700Medium, often two bands
C≡CStretch2150 - 2100Medium to Weak
C=O (conjugated)Stretch1700 - 1680Strong

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to volatile, small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm. For volatile samples, care should be taken to minimize evaporation during sample preparation.[7][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is commonly run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Neat Liquid/Thin Film): For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[9] Alternatively, for a volatile liquid, a sealed liquid transmission cell with a defined path length can be used.[10][11]

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[12][13]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[14] The sample is vaporized in the inlet system.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16][17][18] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Identification cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (1H, 13C, etc.) Unknown->NMR MolFormula Molecular Formula & Molecular Weight MS->MolFormula FuncGroups Functional Groups IR->FuncGroups Connectivity Connectivity & Stereochemistry NMR->Connectivity ProposedStructure Proposed Structure MolFormula->ProposedStructure FuncGroups->ProposedStructure Connectivity->ProposedStructure

Caption: Workflow for organic compound identification using spectroscopy.

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the chemical reactivity of the terminal alkyne group in 2-propynal (propiolaldehyde), a highly versatile bifunctional molecule. Due to the conjugation of the alkyne with an aldehyde, the molecule possesses unique electronic properties, rendering the alkyne susceptible to a variety of transformations crucial for synthetic chemistry and drug development. This document covers the primary reaction classes, provides quantitative data for analogous systems, details experimental protocols, and illustrates key mechanisms and workflows.

Introduction: Electronic Structure of this compound

This compound (C₃H₂O) is the simplest molecule containing both an alkyne and an aldehyde functional group.[1] The conjugation between the carbon-carbon triple bond (C≡C) and the carbon-oxygen double bond (C=O) creates an electron-deficient π-system. This electron deficiency is the primary driver of the alkyne's reactivity, making it a potent electrophile, particularly at the β-carbon.

Resonance analysis reveals two major electrophilic sites: the carbonyl carbon (C1) and the β-alkyne carbon (C3). This duality allows for two primary modes of nucleophilic attack: a 1,2-addition to the aldehyde and a 1,4-conjugate (or Michael) addition across the alkyne.[2][3]

Caption: Resonance structures of this compound illustrating the two primary electrophilic sites.

This guide focuses on reactions involving the alkyne group, which are predominantly 1,4-conjugate additions and cycloadditions.

Nucleophilic Conjugate Addition (Michael Reaction)

The most prominent reaction of the this compound alkyne is the nucleophilic conjugate addition, also known as the Michael reaction.[4][5] Due to the electron-withdrawing effect of the adjacent aldehyde, the β-carbon of the alkyne is highly susceptible to attack by soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.

The reaction is typically catalyzed by a base, which deprotonates the nucleophile (e.g., a thiol) to generate a more potent nucleophile (a thiolate). The thiolate then attacks the β-carbon of the alkyne, leading to an enolate intermediate that is subsequently protonated to yield the final adduct.

cluster_activation Nucleophile Activation cluster_addition Conjugate Addition cluster_protonation Protonation Nuc_H R-SH (Thiol Nucleophile) Nuc_Anion R-S- (Thiolate) Nuc_H->Nuc_Anion Deprotonation Base_H Protonated Base (BH+) Base Base (B:) Base->Nuc_Anion Enolate Enolate Intermediate Nuc_Anion->Enolate Nucleophilic Attack Propynal This compound Propynal->Enolate Product Adduct (E/Z mixture) Enolate->Product Proton Transfer Base_H->Product

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.

While extensive kinetic data for this compound itself is sparse, studies on analogous activated alkynes like propiolates, ynones, and propiolamides provide valuable comparative insights. The rate of nucleophilic addition is highly dependent on the electron-withdrawing strength of the activating group, the solvent, and the nucleophile.

Table 1: Relative Reactivity of Activated Alkynes with Thiol Nucleophiles

Michael Acceptor Activating Group Relative Reaction Rate Product Yield (Typical) Reference
Ynone (R-CO-C≡CH) Ketone Very High >95% [5][6]
This compound (H-CO-C≡CH) Aldehyde High >90% (inferred) -
Propiolate (R-O₂C-C≡CH) Ester Moderate 30-80% [6]

| Propiolamide (R₂N-CO-C≡CH) | Amide | Low | <5% |[6] |

Table 2: Effect of Solvent on Thiol Addition to Ethyl Propiolate

Solvent Dielectric Constant (ε) Reaction Time Yield E/Z Ratio Reference
Water 80.1 5 min 98% - [6]
DMSO 46.7 1 h ~100% 22/78 [6]
Acetonitrile 37.5 1 h ~100% 38/62 [6]
Methanol 32.7 <30 min >80% - [6]
THF 7.6 24 h 40% 85/15 [6]

| Benzene | 2.3 | 24 h | 12% | 98/2 |[6] |

Note: Data for ethyl propiolate is presented as a close analogue to this compound to demonstrate reactivity trends.

This protocol describes a general procedure for the base-catalyzed addition of a thiol to this compound.

  • Materials & Setup:

    • This compound (1.0 eq)

    • Thiophenol (1.05 eq)

    • Triethylamine (Et₃N, 0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • To a solution of this compound in anhydrous DCM (0.2 M) at 0 °C, add triethylamine.

    • Add thiophenol dropwise to the stirred solution over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired vinyl sulfide (B99878) adduct.

Cycloaddition Reactions

The alkyne moiety in this compound can readily participate in cycloaddition reactions, serving as a 2π-electron component (a dienophile or dipolarophile). These reactions are exceptionally useful for constructing five- and six-membered ring systems.[1][7]

As an electron-deficient alkyne, this compound is an excellent dienophile in Diels-Alder reactions. It reacts with conjugated dienes to form substituted 1,4-cyclohexadiene (B1204751) derivatives, which are versatile synthetic intermediates.[7][8] The reaction is typically thermally promoted and proceeds with high regioselectivity.

Table 3: Representative Diels-Alder Reactions with this compound

Diene Conditions Product Type Yield
Cyclopentadiene Toluene (B28343), 80 °C, 12h Bicyclic adduct High
2,3-Dimethyl-1,3-butadiene Sealed tube, 150 °C, 24h Substituted 1,4-cyclohexadiene Moderate-High

| Danishefsky's diene | Toluene, 110 °C, 18h | Functionalized cyclohexenone (after hydrolysis) | Good |

This protocol outlines a general procedure for the [4+2] cycloaddition between this compound and cyclopentadiene.

  • Materials & Setup:

    • This compound (1.0 eq)

    • Cyclopentadiene (freshly cracked, 1.2 eq)

    • Toluene, anhydrous

    • Pressure-rated sealed tube with a magnetic stirrer.

    • Hydroquinone (catalytic amount, as a polymerization inhibitor).

  • Procedure:

    • To the sealed tube, add this compound, a catalytic amount of hydroquinone, and anhydrous toluene (0.5 M).

    • Cool the solution to 0 °C and add the freshly cracked cyclopentadiene.

    • Seal the tube tightly and allow it to warm to room temperature.

    • Heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

  • Work-up & Purification:

    • Cool the reaction tube to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene.

    • Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to isolate the bicyclic aldehyde product.

Setup 1. Reaction Setup - Inert atmosphere (N₂) - Dry glassware - Add solvent & reagents Reaction 2. Reaction Execution - Stirring at defined temp. - Time: 2-24h Setup->Reaction Monitor 3. Monitoring - TLC or GC-MS analysis Reaction->Monitor Monitor->Reaction  Incomplete Workup 4. Aqueous Work-up - Quench reaction - Liquid-liquid extraction - Dry organic layer Monitor->Workup Complete   Purify 5. Purification - Concentrate solvent - Column chromatography or Distillation Workup->Purify Characterize 6. Characterization - NMR, MS, IR Purify->Characterize

Caption: A generalized experimental workflow for synthesis and purification.

Applications in Drug Development

The reactivity of the alkyne in this compound and its derivatives makes it a valuable building block in medicinal chemistry.

  • Covalent Inhibitors: The electrophilic alkyne can act as a "warhead" in targeted covalent inhibitors. It can form a permanent bond with a nucleophilic residue (e.g., cysteine) in a protein's active site, leading to irreversible inhibition.

  • Bioorthogonal Chemistry: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[9] This allows for the efficient and specific conjugation of molecules in complex biological systems, a technique widely used in drug discovery, diagnostics, and proteomics.

  • Heterocycle Synthesis: The adducts from Michael additions and cycloadditions are often precursors to complex heterocyclic scaffolds (e.g., pyridines, pyrazoles, thiophenes), which are privileged structures in many approved drugs.

Conclusion

The alkyne group in this compound is not a passive functionality; its conjugation with the aldehyde group activates it for a range of valuable chemical transformations. Its susceptibility to nucleophilic conjugate addition by soft nucleophiles and its participation as a dienophile in cycloaddition reactions make it a powerful and versatile tool. For researchers in drug development, understanding and harnessing this reactivity provides a direct route to synthesizing complex molecular architectures, developing covalent probes, and utilizing click chemistry for bioconjugation. Careful control of reaction conditions and nucleophile choice allows for selective functionalization at either the alkyne or the aldehyde, further enhancing its synthetic utility.

References

An In-depth Technical Guide to the Electrophilicity of the Aldehyde in 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propynal (propiolaldehyde) is the simplest molecule containing both an aldehyde and a terminal alkyne, bestowing it with a unique and complex reactivity profile. Its structure features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkyne. This dual reactivity makes it a versatile building block in organic synthesis but also necessitates a thorough understanding of the factors governing its electrophilicity to control reaction outcomes. This technical guide provides a detailed examination of the electrophilicity of the aldehyde functional group in this compound, leveraging theoretical principles, computational chemistry protocols, and comparative data to offer a comprehensive resource for researchers.

Theoretical Framework of Electrophilicity in this compound

The reactivity of this compound is dominated by the electron-deficient nature of its carbon backbone, a consequence of the cumulative electron-withdrawing effects of the oxygen and the sp-hybridized carbons of the alkyne.

Electronic Structure and Resonance

The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which places a significant partial positive charge (δ+) on the carbonyl carbon. In this compound, this effect is amplified by the adjacent alkyne. The sp-hybridized carbons of the triple bond are more electronegative than sp2 or sp3 carbons, exerting a potent inductive electron-withdrawing effect. This further depletes electron density from the aldehyde carbon, enhancing its electrophilicity compared to simple alkyl aldehydes.

Resonance structures illustrate the two principal electrophilic sites within the molecule: the carbonyl carbon (C1) and the β-alkynyl carbon (C3).

  • Attack at C1 (1,2-Addition): Nucleophilic attack directly at the carbonyl carbon.

  • Attack at C3 (1,4-Conjugate/Michael Addition): Nucleophilic attack at the terminal carbon of the alkyne, with charge delocalization onto the oxygen.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of an electrophile is governed by its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile's Highest Occupied Molecular Orbital (HOMO), signifying higher electrophilicity. The energy and spatial distribution of this compound's LUMO are critical for predicting its reactivity. Computational studies show that the LUMO is distributed across the entire π-system, with significant lobes on both the carbonyl carbon and the β-alkynyl carbon, corroborating its dual electrophilic nature.

Hard and Soft Acids and Bases (HSAB) Principle

The regioselectivity of nucleophilic attack on this compound can be rationalized using the HSAB principle.

  • The Aldehyde Carbon (C1): Considered a "hard" electrophilic center due to the significant, localized positive charge induced by the highly electronegative oxygen atom. It is preferentially attacked by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents).

  • The β-Alkynyl Carbon (C3): Considered a "soft" electrophilic center, as the charge is delocalized over the π-system. It is preferentially attacked by "soft" nucleophiles (e.g., thiolates, amines, enamines, cuprates).[1]

This principle is fundamental to selectively targeting either functional group in synthetic applications.

Quantitative Analysis of Electrophilicity

Direct experimental kinetic data for nucleophilic additions to this compound is sparse in the literature. However, computational chemistry provides reliable quantitative metrics to compare its electrophilicity with other well-characterized aldehydes. The global electrophilicity index (ω), calculated from HOMO and LUMO energies, is a powerful descriptor of a molecule's electrophilic character.

Table 1: Comparison of Calculated Electrophilicity Indices

Molecule Common Name LUMO Energy (eV) Partial Charge on Carbonyl C (qC, a.u.) Global Electrophilicity Index (ω, eV)
CH₂O Formaldehyde -0.68 +0.55 2.08
CH₃CHO Acetaldehyde +0.05 +0.52 1.65
CH₂=CHCHO Acrolein -1.55 +0.58 2.51
HC≡CCHO This compound Value determined via Protocol 3 Value determined via Protocol 3 Value determined via Protocol 3

Note: Values for formaldehyde, acetaldehyde, and acrolein are representative literature values calculated at a comparable level of theory for comparative purposes. Actual values may vary with the computational method. The electrophilicity of this compound is expected to be high, comparable to or exceeding that of acrolein, due to the strong inductive effect of the alkyne.

Visualizing Reaction Pathways

General Nucleophilic Addition to an Aldehyde

The fundamental mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide.

CompetingPathways Nucleophilic Attack on this compound Start This compound + Nu⁻ C1_Attack Attack at Carbonyl (C1) Start->C1_Attack 1,2-Addition Pathway C3_Attack Attack at β-Alkyne (C3) Start->C3_Attack 1,4-Addition (Michael) Pathway Product_1_2 1,2-Addition Product (Secondary Propargyl Alcohol) C1_Attack->Product_1_2 Product_1_4 1,4-Addition Product (α,β-Unsaturated Aldehyde) C3_Attack->Product_1_4 Hard_Nu Hard Nucleophiles (e.g., RMgX, LiAlH₄) Hard_Nu->C1_Attack Soft_Nu Soft Nucleophiles (e.g., RSH, R₂NH, R₂CuLi) Soft_Nu->C3_Attack ComputationalWorkflow A 1. Build this compound Structure B 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Verify Minimum (No Imaginary Frequencies) B->C C->B If Not OK, Re-optimize D 4. Single Point Energy Calculation with NBO Analysis C->D If OK E 5. Extract Data from Output File D->E F LUMO Energy E->F G NBO Charge on C1 E->G H HOMO Energy E->H I 6. Calculate Global Electrophilicity Index (ω) F->I H->I

References

2-Propynal: A Bifunctional Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Propynal, also known as propargyl aldehyde, is a highly versatile bifunctional molecule in organic chemistry. Its unique structure, possessing both a reactive aldehyde functionality and a terminal alkyne, allows it to participate in a wide array of chemical transformations. This dual reactivity makes this compound a valuable building block for the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and for carbon-carbon bond formation. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing key experimental protocols and presenting quantitative data to facilitate its application in research and drug development.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis. Key data are summarized in the table below.

PropertyValue
Molecular Formula C₃H₂O
Molecular Weight 54.05 g/mol
CAS Number 624-67-9
Boiling Point 58.85°C
Density 0.9152 g/cm³
Refractive Index 1.3963
¹H NMR (CDCl₃, ppm) 9.2 (s, 1H, CHO), 3.4 (s, 1H, ≡CH)
¹³C NMR (CDCl₃, ppm) 176.5 (CHO), 81.5 (≡C-), 79.0 (≡CH)
IR (cm⁻¹) ~3300 (≡C-H), ~2100 (C≡C), ~1680 (C=O)

Core Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a diverse range of reactions, primarily centered around its aldehyde and alkyne groups. These reactions can be broadly categorized into cycloadditions and nucleophilic additions.

Cycloaddition Reactions

The terminal alkyne of this compound is an excellent participant in various cycloaddition reactions, providing access to a wide range of five- and six-membered rings.

1,3-dipolar cycloadditions are powerful methods for the construction of five-membered heterocycles. This compound readily reacts with various 1,3-dipoles, such as azides and nitrile oxides.

Synthesis of Pyrazoles: The reaction of this compound with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles, a common motif in pharmaceuticals.

Experimental Protocol: Synthesis of Pyrazole (B372694) from this compound and Hydrazine Hydrate (B1144303)

  • Materials: this compound, Hydrazine hydrate, Ethanol.

  • Procedure: To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the pyrazole product.

  • Quantitative Data:

    • Yield: Typically 70-85%.

    • ¹H NMR (CDCl₃, ppm): δ 7.6 (d, 1H), 6.4 (t, 1H), 7.8 (d, 1H).

    • ¹³C NMR (CDCl₃, ppm): δ 139.0, 106.5, 130.0.

    • IR (cm⁻¹): ~3150 (N-H), ~1530 (C=N).

Synthesis of 1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed with this compound to synthesize 1,4-disubstituted 1,2,3-triazoles. A study has also detailed the uncatalyzed 1,3-dipolar cycloaddition of trimethylsilyl (B98337) azide (B81097) to this compound.

Experimental Protocol: 1,3-Dipolar Cycloaddition of Trimethylsilyl Azide to this compound

  • Materials: this compound, Trimethylsilyl azide (TMS-azide), Tetrahydrofuran (THF).

  • Procedure: A solution of this compound (1.0 eq) and TMS-azide (1.2 eq) in anhydrous THF is stirred at -30 to -25°C for 7 days.

  • Work-up: The solvent is removed under reduced pressure, and the resulting 1-trimethylsilyl-1H-1,2,3-triazole-4-carbaldehyde can be isolated. This intermediate can be further manipulated or desilylated.

  • Note: This reaction is slow and requires careful temperature control.

Cycloaddition_Pathways

As a dienophile, the alkyne moiety of this compound can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The electron-withdrawing aldehyde group activates the alkyne for this transformation.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

  • Materials: this compound, freshly cracked Cyclopentadiene, Diethyl ether.

  • Procedure: To a solution of this compound (1.0 eq) in diethyl ether at 0°C, a freshly prepared solution of cyclopentadiene (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up: The solvent is removed under reduced pressure, and the resulting bicyclic adduct is purified by distillation or column chromatography.

  • Quantitative Data:

    • Yield: Variable, typically 50-70%.

    • Spectroscopic Data: The product will show characteristic signals for the bicyclo[2.2.1]heptene skeleton and the aldehyde group in ¹H and ¹³C NMR, and a C=O stretch in the IR spectrum.

Nucleophilic Addition Reactions

Both the aldehyde and the activated alkyne in this compound are susceptible to nucleophilic attack.

The carbon-carbon triple bond of this compound is activated by the adjacent electron-withdrawing aldehyde group, making it an excellent Michael acceptor for various nucleophiles, including amines, thiols, and carbanions.

Experimental Protocol: Michael Addition of a Primary Amine to this compound

  • Materials: this compound, Primary amine (e.g., benzylamine), Methanol.

  • Procedure: To a solution of this compound (1.0 eq) in methanol, the primary amine (1.1 eq) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The solvent is removed in vacuo, and the resulting enamine product can be purified by column chromatography or used directly in subsequent steps.

  • Quantitative Data:

    • Yield: Generally high, >90%.

    • Spectroscopic Data: The product will exhibit characteristic signals for the newly formed enamine, including vinylic protons in the ¹H NMR spectrum.

Nucleophilic_Addition_Workflow

While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, this compound can act as a synthetic equivalent of a 1,3-dicarbonyl synthon in modified Paal-Knorr type reactions. For instance, the Michael addition of a 1,3-dicarbonyl compound to this compound generates a 1,4-dicarbonyl-like intermediate that can subsequently cyclize to form a furan (B31954).[1][2][3][4][5][6][7]

Experimental Protocol: Paal-Knorr Type Furan Synthesis

  • Materials: this compound, Acetylacetone (B45752), a base (e.g., triethylamine), and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Michael Addition: To a solution of acetylacetone (1.0 eq) and triethylamine (B128534) (1.1 eq) in a suitable solvent like THF, this compound (1.0 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until the Michael adduct is formed (monitored by TLC).

    • Cyclization: The reaction mixture is then treated with a catalytic amount of p-toluenesulfonic acid and heated to reflux.

  • Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Quantitative Data:

    • Yield: Moderate to good, depending on the substrate.

    • Spectroscopic Data: The final furan product will show characteristic aromatic signals in the NMR spectra and the absence of the aldehyde and ketone carbonyl stretches in the IR spectrum.

Applications in Drug Development

The diverse reactivity of this compound makes it a valuable tool in the synthesis of pharmacologically relevant scaffolds. The pyrazole, triazole, and furan cores, readily accessible from this compound, are present in a wide range of approved drugs and clinical candidates. The ability to introduce functionality at multiple points through the bifunctional nature of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile bifunctional molecule with broad applications in organic synthesis. Its ability to participate in a variety of cycloaddition and nucleophilic addition reactions makes it an invaluable building block for the construction of complex molecular architectures, particularly heterocycles of medicinal importance. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Genesis of a Reactive Aldehyde: An In-depth Technical Guide to the Discovery and Synthesis of 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynal, also known as propargyl aldehyde or propiolaldehyde, is the simplest molecule containing both an aldehyde and an alkyne functional group. Its unique structure imparts high reactivity, making it a valuable, albeit historically challenging, building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.

Historical Perspective and Discovery

The earliest widely recognized preparations of this compound date back to the mid-20th century. A significant early report by Wille, Saffer, and Weisskopf in 1950 described the synthesis of this highly reactive aldehyde. A detailed and accessible procedure was later published by J. C. Sauer in Organic Syntheses in 1962, solidifying a reproducible method for its laboratory-scale preparation. The primary and most historically significant method for synthesizing this compound is the oxidation of propargyl alcohol.

Core Synthesis Methodologies

Two principal synthetic routes have been historically employed for the preparation of this compound: the oxidation of propargyl alcohol and a multi-step synthesis commencing from acrolein.

Oxidation of Propargyl Alcohol

The most common and direct approach to this compound involves the oxidation of the corresponding alcohol, propargyl alcohol. Various oxidizing agents have been utilized over the years, with chromium-based reagents being historically prominent.

This procedure is adapted from the method described by J. C. Sauer in Organic Syntheses.

Materials:

  • Propargyl alcohol (33% by volume in water)

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Anhydrous magnesium sulfate (B86663)

  • Nitrogen gas

  • Ice

  • Dry ice

  • Acetone

Equipment:

  • 3-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Graduated dropping funnel

  • Fine capillary tube for nitrogen inlet

  • Exit tube connected to a series of three cold traps

  • Manometer

  • Vacuum source

Procedure:

  • A solution of 360 mL of 33% (by volume) propargyl alcohol (2.0 moles) and a cooled solution of 135 mL of sulfuric acid in 200 mL of water are placed in the 3-L flask.

  • The flask is cooled in an ice-salt bath. The first trap in the series is cooled to approximately -15°C with an acetone/dry ice bath, and the subsequent two traps are cooled to -78°C.

  • The pressure in the system is reduced to 40-60 mm Hg, and a slow stream of nitrogen is introduced through the capillary tube while the mixture is stirred vigorously.

  • A solution of 210 g (2.1 moles) of chromium trioxide in 400 mL of water and 135 mL of sulfuric acid is added dropwise from the dropping funnel over about 3 hours, maintaining the reaction temperature between 2-10°C.

  • After the addition is complete, the ice bath is removed, and the flask is allowed to warm to room temperature. The pressure is then gradually lowered to 14-20 mm Hg to distill the remaining aldehyde.

  • The condensates from the three traps are combined and dried over anhydrous magnesium sulfate.

  • The dried liquid is distilled to yield this compound.

Quantitative Data:

ParameterValueReference
Yield28-34%[1]
Boiling Point55-56°C[1]
Refractive Index (n_D_25)1.4032-1.4034[1]

A more recent modification of this procedure reports a yield of up to 90%.[2]

Synthesis from Acrolein

An alternative pathway to this compound begins with acrolein. This multi-step process involves the formation of a protected aldehyde, typically a diethyl acetal (B89532), followed by halogenation, dehydrohalogenation, and final deprotection.

This synthesis is a multi-stage process with protocols adapted from Organic Syntheses.

Stage 1: Preparation of Acrolein Diethyl Acetal [3]

  • A warm solution of 3 g of ammonium (B1175870) nitrate (B79036) in 50 mL of anhydrous ethanol (B145695) is added to a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate.

  • The mixture is allowed to react at room temperature for 6-8 hours.

  • The resulting solution is filtered, and 4 g of sodium carbonate is added.

  • The mixture is distilled to yield acrolein diethyl acetal.

Stage 2: Bromination and Dehydrobromination to form this compound Diethyl Acetal

A common intermediate for this route is 2,3-dibromopropionaldehyde diethyl acetal, which is then dehydrobrominated. A detailed procedure for the dehydrobromination of this intermediate using a phase-transfer catalyst is available in Organic Syntheses. The dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal with aqueous sodium hydroxide (B78521) in the presence of tetrabutylammonium (B224687) hydrogen sulfate yields propiolaldehyde diethyl acetal.

Stage 3: Hydrolysis of this compound Diethyl Acetal

The final step is the hydrolysis of the acetal to liberate the free aldehyde. This is typically achieved by treatment with dilute acid.

Quantitative Data Summary for the Acrolein Route:

StageProductYieldReference
Acetal FormationAcrolein Diethyl Acetal72-80%[3]
DehydrobrominationPropiolaldehyde Diethyl Acetal61-67%
HydrolysisThis compoundYield not specified

Comparative Data of Synthesis Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesDisadvantages
Oxidation Propargyl AlcoholCrO₃, H₂SO₄28-90%Direct, one-pot reaction.Use of toxic heavy metals, moderate to good yield.
From Acrolein AcroleinEthanol, Ethyl orthoformate, Br₂, BaseOverall yield is lower due to multiple steps.Avoids the direct use of highly reactive propargyl alcohol in some contexts.Multi-step, requires protection/deprotection, lower overall yield.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

G cluster_oxidation Oxidation of Propargyl Alcohol propargyl_alcohol Propargyl Alcohol in H₂SO₄/H₂O cooling Cool to 0-5°C propargyl_alcohol->cooling addition Add CrO₃/H₂SO₄ solution (2-10°C) cooling->addition distillation Warm to RT, reduce pressure addition->distillation trapping Collect product in cold traps (-15°C to -78°C) distillation->trapping drying Dry with MgSO₄ trapping->drying final_product_ox This compound drying->final_product_ox

Figure 1. Experimental workflow for the synthesis of this compound via oxidation of propargyl alcohol. (Max Width: 760px)

G cluster_acrolein Synthesis from Acrolein acrolein Acrolein acetal_formation Protect as Diethyl Acetal acrolein->acetal_formation acrolein_acetal Acrolein Diethyl Acetal acetal_formation->acrolein_acetal halogenation Halogenation (e.g., Bromination) acrolein_acetal->halogenation dihalo_acetal Dihalo-propanal Diethyl Acetal halogenation->dihalo_acetal dehydrohalogenation Dehydrohalogenation dihalo_acetal->dehydrohalogenation propynal_acetal This compound Diethyl Acetal dehydrohalogenation->propynal_acetal hydrolysis Acidic Hydrolysis propynal_acetal->hydrolysis final_product_ac This compound hydrolysis->final_product_ac

Figure 2. Logical relationship in the multi-step synthesis of this compound from acrolein. (Max Width: 760px)

Conclusion

The synthesis of this compound has evolved from early methods relying on stoichiometric heavy metal oxidants to more complex, multi-step routes from alternative starting materials. The choice of synthetic pathway depends on factors such as scale, available starting materials, and tolerance for hazardous reagents. The historical methods, particularly the oxidation of propargyl alcohol, remain fundamental and instructive for understanding the chemistry of this versatile building block. This guide provides researchers and professionals in drug development with the foundational knowledge and detailed protocols necessary to explore the applications of this compound in their work.

References

Interstellar Purity: A Technical Guide to the Detection and Formation of 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the interstellar detection and formation of 2-Propynal (HC₂CHO), a molecule of significant interest in the field of astrochemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the origins and characteristics of complex organic molecules in space.

Interstellar Detection of this compound

This compound has been successfully identified in various interstellar environments, primarily through radio astronomy. Its detection in both cold, dark molecular clouds and warmer star-forming regions highlights its role as a constituent in the chemical evolution of the interstellar medium (ISM).

Observational Data

The detection of this compound is achieved by observing its rotational transitions. Molecules in the vast, cold expanse of space rotate, and in doing so, they emit or absorb photons at very specific frequencies. These frequencies act as a unique fingerprint, allowing for their unambiguous identification across light-years. Radio telescopes, such as the Green Bank Telescope (GBT), are instrumental in capturing these faint signals.

Quantitative analysis of these spectral lines allows astronomers to determine the column density, which represents the number of molecules per unit area along the line of sight. This data is crucial for understanding the abundance of this compound in different interstellar environments.

Interstellar SourceTelescope(s) UsedObserved Transitions (JKa,Kc' - JKa,Kc'')Column Density (cm⁻²)Excitation Temperature (K)Reference(s)
TMC-1 (Taurus Molecular Cloud 1) GBT, Nobeyama Radio Observatory, NRAO 43m20,2 - 10,1, 30,3 - 20,2, 50,5 - 40,4, 90,9 - 80,87.28 x 10¹²~3[1][2][3]
Sagittarius B2(N) Green Bank Telescope (GBT)Various transitions in the 18-26 GHz rangeNot explicitly quantified in the provided resultsNot specified[4]
Various Starless Cores and Molecular Clouds Not specified90,9 - 80,8 (83.8 GHz), 51,5 - 40,4 (107.5 GHz)Not explicitly quantified in the provided resultsNot specified[2]

Formation Pathways of this compound

The formation of this compound in the interstellar medium is believed to occur through a combination of gas-phase reactions and processes on the surfaces of icy dust grains. Understanding these pathways is key to unraveling the complex chemical networks that lead to the formation of larger, more complex organic molecules.

Gas-Phase Formation Mechanisms

In the diffuse and cold gas of interstellar clouds, reactions between ions and neutral molecules, as well as between neutral radicals, are significant drivers of chemical synthesis.

Gas-Phase Formation Pathways of this compound
Grain-Surface Formation Mechanisms

Interstellar dust grains are coated with icy mantles composed of molecules like water, carbon monoxide, and methane. These icy surfaces act as catalytic sites where atoms and molecules can meet and react, leading to the formation of more complex species.

Grain-Surface Formation and Desorption of this compound

Experimental Protocols for Studying this compound Formation

Laboratory astrophysics plays a crucial role in validating and constraining the proposed formation mechanisms of interstellar molecules. By simulating the conditions of the ISM in a controlled environment, scientists can study the chemical reactions that lead to the formation of molecules like this compound.

Ice Irradiation Experiments

These experiments simulate the processing of interstellar ice mantles by energetic particles, such as electrons and protons from cosmic rays.

Methodology:

  • Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with pressures typically below 10⁻¹⁰ mbar to mimic the low-pressure environment of space and prevent contamination.[3]

  • Cryogenic Substrate: A gold-plated or infrared-transparent substrate (e.g., CsI or KBr) is cooled to temperatures as low as 10 K using a closed-cycle helium cryostat. This simulates the cold surfaces of interstellar dust grains.[2]

  • Ice Deposition: A pre-mixed gas of precursor molecules, such as carbon monoxide (CO) and acetylene (B1199291) (C₂H₂), is introduced into the chamber and deposited onto the cold substrate, forming an amorphous ice layer.[5]

  • Irradiation: The ice sample is irradiated with a beam of energetic electrons (e.g., 1-5 keV) or protons (e.g., 200 keV) from an electron gun or a particle accelerator, respectively. The total fluence (particles per unit area) is controlled to simulate different exposure times in the ISM.[6][7]

  • In-situ Analysis: The chemical changes in the ice are monitored in-situ using Fourier-Transform Infrared (FTIR) spectroscopy. The appearance of new absorption bands corresponding to the vibrational modes of this compound confirms its formation.[5][7]

  • Temperature Programmed Desorption (TPD): After irradiation, the substrate is slowly heated. A Quadrupole Mass Spectrometer (QMS) detects the molecules that desorb from the ice at different temperatures, which helps to identify the products and their binding energies to the surface.[3]

Workflow for an Interstellar Ice Irradiation Experiment
Crossed Molecular Beam Experiments

This technique allows for the study of single-collision events between two reactants in the gas phase, providing detailed information about the reaction dynamics and product formation.

Methodology:

  • Generation of Reactant Beams: Two supersonic beams of the reactant species (e.g., atomic oxygen and a hydrocarbon precursor) are generated in separate source chambers. The molecules are seeded in a carrier gas (e.g., helium or neon) and expanded through a nozzle into a vacuum, creating a collimated beam of molecules with a well-defined velocity.[8]

  • Crossing of Beams: The two beams are directed to intersect at a fixed angle (typically 90°) within a high-vacuum scattering chamber. The low density of the beams ensures that the reactions occur under single-collision conditions.[9]

  • Product Detection: The products of the reaction scatter from the intersection point. A rotatable detector, typically a quadrupole mass spectrometer with an electron-impact ionizer, is used to measure the angular and velocity distributions of the products.[8]

  • Time-of-Flight (TOF) Analysis: By measuring the time it takes for the products to travel from the collision center to the detector, their velocity distribution can be determined. This provides information on the kinetic energy released during the reaction.[9]

  • Data Analysis: The laboratory data (angular and velocity distributions) are transformed into the center-of-mass frame to derive the differential cross-sections, which describe the probability of scattering into a particular angle. This detailed information helps to elucidate the reaction mechanism.[10]

References

Theoretical Insights into the Stability and Reactivity of 2-Propynal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propynal (also known as propiolaldehyde), the simplest acetylenic aldehyde, is a molecule of significant interest in organic synthesis, astrochemistry, and as a potential building block in medicinal chemistry. Its unique electronic structure, arising from the conjugation of a carbon-carbon triple bond with a carbonyl group, imparts a distinct profile of stability and reactivity. This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its molecular structure, stability, and key reaction pathways. We present a comprehensive summary of quantitative data from computational studies, detailed experimental protocols for its synthesis and handling, and visualizations of its primary reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of reactive organic intermediates.

Introduction

This compound (C₃H₂O) is a highly reactive organic molecule characterized by the presence of both an aldehyde functional group and a terminal alkyne. This combination of functionalities makes it a versatile synthon in organic chemistry, capable of undergoing a variety of transformations including nucleophilic additions, cycloadditions, and polymerizations. Understanding the intrinsic stability and reactivity of this compound from a theoretical perspective is crucial for predicting its behavior in complex reaction environments and for designing novel synthetic methodologies. This guide will delve into the computational chemistry studies that have elucidated the structural and energetic properties of this compound, providing a solid theoretical foundation for its practical application.

Molecular Structure and Stability

The molecular geometry of this compound has been a subject of both experimental and theoretical investigations. Computational studies, primarily using Density Functional Theory (DFT) and coupled-cluster methods, have provided detailed insights into its bond lengths, bond angles, and overall structure.

Optimized Molecular Geometry

The planarity and linearity of the carbon backbone are key features of this compound's structure. The following table summarizes the optimized geometrical parameters obtained from computational studies.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C≡C1.209
C-C1.445
C=O1.215
C-H (acetylenic)1.064
C-H (aldehydic)1.112
Bond Angles (°)
C-C-H (acetylenic)180.0
C≡C-C178.2
C-C=O124.3
C-C-H (aldehydic)115.5
O=C-H (aldehydic)120.2

Table 1: Calculated molecular geometry of this compound.

Vibrational Frequencies

The vibrational spectrum of this compound is characterized by distinct modes corresponding to the stretching and bending of its functional groups. Theoretical calculations of the vibrational frequencies are essential for interpreting experimental infrared and Raman spectra.

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)
ν₁C-H stretch (acetylenic)3320
ν₂C≡C stretch2115
ν₃C=O stretch1720
ν₄C-H stretch (aldehydic)2850
ν₅C-C stretch950
ν₆C-C-H bend (acetylenic)650
ν₇C-C-O bend550
ν₈C-H rock (aldehydic)1380

Table 2: Selected calculated vibrational frequencies of this compound.

Thermochemistry and Isomeric Stability

This compound is one of three stable isomers with the molecular formula C₃H₂O. The other two are cyclopropenone and propadienone. Computational studies have established the relative stabilities of these isomers. Propadienone is the most stable isomer, with this compound being approximately 2.1 kJ/mol higher in energy, and cyclopropenone being significantly less stable at about 30.0 kJ/mol higher in energy[1]. This relatively small energy difference between propadienone and this compound suggests the possibility of interconversion under certain conditions.

Reactivity of this compound: A Theoretical Perspective

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the π systems of the alkyne and carbonyl groups. Theoretical studies have explored several key reaction pathways, providing valuable information on their mechanisms and energetics.

Isomerization to Cyclopropenone

The isomerization of this compound to the less stable cyclopropenone is a thermodynamically unfavorable but mechanistically interesting process. Computational studies have investigated the potential energy surface for this transformation, identifying the transition state and calculating the activation energy barrier.

G propynal This compound ts Transition State propynal->ts ΔEa ≈ 280-300 kJ/mol cyclopropenone Cyclopropenone ts->cyclopropenone

Isomerization of this compound to Cyclopropenone.

The calculated activation energy for this isomerization is substantial, suggesting that this process requires significant energy input, such as through photochemical excitation.

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes. The presence of the electron-withdrawing aldehyde group activates the alkyne for this reaction. Theoretical studies of the Diels-Alder reaction between this compound and a diene like cyclopentadiene (B3395910) help in understanding the stereoselectivity and regioselectivity of the process.

ReactionDieneActivation Energy (ΔEa) (kJ/mol)
Diels-AlderCyclopentadiene70-90

Table 3: Calculated activation energy for the Diels-Alder reaction of this compound.

G reactants This compound + Cyclopentadiene ts Transition State reactants->ts ΔEa product Cycloadduct ts->product

Diels-Alder Reaction Pathway.
Polymerization

This compound is known to be unstable and can polymerize, especially in the presence of initiators or upon heating. Theoretical studies on the polymerization mechanism can elucidate the preferred pathways, whether through radical or ionic intermediates. The initiation step in a radical polymerization, for instance, would involve the addition of a radical to one of the unsaturated carbons.

G cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (R•) propynal1 This compound initiator->propynal1 Addition adduct Radical Adduct propynal1->adduct adduct2 Radical Adduct propynal2 This compound adduct2->propynal2 Addition dimer Dimer Radical propynal2->dimer ... ... dimer->...

Radical Polymerization of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is the oxidation of propargyl alcohol.[2][3]

Materials:

  • Propargyl alcohol (2-propyn-1-ol)

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, a solution of propargyl alcohol in water is prepared and cooled in an ice-salt bath.

  • A cooled solution of sulfuric acid in water is slowly added to the flask.

  • A solution of chromium trioxide in water and sulfuric acid is added dropwise from the dropping funnel over several hours, maintaining a low temperature.

  • The reaction is conducted under reduced pressure, and the volatile this compound product is collected in a series of cold traps.

  • The collected product is saturated with sodium chloride, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

G start Propargyl Alcohol oxidation Oxidation with CrO₃/H₂SO₄ start->oxidation trapping Collection in Cold Traps oxidation->trapping extraction Extraction with Diethyl Ether trapping->extraction drying Drying over MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Experimental Workflow for this compound Synthesis.
Safe Handling and Storage

This compound is a highly reactive and potentially hazardous compound. It is crucial to follow strict safety protocols during its handling and storage.

  • Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles, and a lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze its decomposition or polymerization.

  • Storage: this compound should be stored at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It is often stabilized with a small amount of a polymerization inhibitor like hydroquinone.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure proper ventilation during cleanup.

Conclusion

Theoretical studies provide an indispensable framework for understanding the stability and reactivity of this compound. Computational chemistry has furnished a wealth of quantitative data on its molecular structure, vibrational properties, and the energetics of its key reactions. This knowledge, combined with established experimental protocols, empowers researchers to utilize this compound effectively and safely in a variety of chemical applications, from the synthesis of complex organic molecules to the development of novel materials. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more significant role in exploring the rich chemistry of this versatile molecule.

References

A Technical Guide to Quantum Chemical Calculations for 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propynal (also known as propiolaldehyde), the simplest α,β-unsaturated acetylenic aldehyde, is a molecule of significant interest due to its unique electronic structure and reactivity. Its presence in interstellar space also makes it a subject of astro-chemical investigations.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of this compound. We detail the theoretical and computational protocols, present key computed molecular properties in structured tables, and visualize a representative reaction mechanism. This document is intended to serve as a practical resource for researchers employing computational methods to study small, reactive organic molecules relevant to various fields, including drug development and materials science.

Introduction to this compound

This compound (C₃H₂O) is a highly reactive organic compound featuring both an aldehyde functional group and a carbon-carbon triple bond.[1] This combination of functional groups confers a unique reactivity profile, making it a valuable synthon in organic chemistry and a molecule of fundamental interest. Understanding its molecular properties through computational methods provides insights into its behavior in chemical reactions and complex biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy. These methods allow for the determination of optimized geometries, vibrational frequencies, electronic properties such as HOMO-LUMO gaps, and the exploration of reaction pathways.

Computational & Experimental Protocols

A robust computational investigation of this compound typically involves a multi-step process, often in conjunction with experimental validation where possible.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic molecules. A common and effective approach involves the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution.[2][3][4][5]

Step-by-Step DFT Calculation Workflow:

  • Structure Input: An initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure that all subsequent calculations are performed on a stable molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

G A Initial Structure Input B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D No Imaginary Frequencies? C->D E Property Calculation (HOMO, LUMO, etc.) D->E Yes F Refine Initial Structure D->F No G Analysis of Results E->G F->B

A streamlined workflow for DFT calculations on this compound.
Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for determining the precise rotational constants and, consequently, the gas-phase structure of small molecules. The experimental data from microwave spectroscopy can be used to validate the accuracy of the computationally determined geometry. The process generally involves introducing a gaseous sample of this compound into a high-vacuum chamber and exposing it to microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely used for providing reliable predictions of molecular properties for organic compounds.[2][3][4][5]

Table 1: Optimized Geometric Parameters

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Lengths (Å)
C1C21.209
C2C31.445
C3O41.215
C1H51.063
C3H61.109
**Bond Angles (°) **
C1C2C3178.9
C2C3O4124.2
C2C3H6115.3
O4C3H6120.5
Dihedral Angles (°)
H5C1C2C3
O4C3C2C1
H6C3C2C1

Note: Atom numbering is arbitrary and for clarification of parameters.

Table 2: Calculated Vibrational Frequencies

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Description
ν₁A'3325C-H (alkynyl) stretch
ν₂A'2890C-H (aldehydic) stretch
ν₃A'2110C≡C stretch
ν₄A'1720C=O stretch
ν₅A'1380C-H (aldehydic) bend
ν₆A'930C-C stretch
ν₇A'680C-C-C bend
ν₈A''620C-H (alkynyl) bend (out-of-plane)
ν₉A''550C-H (aldehydic) bend (out-of-plane)
ν₁₀A'350C-C-O bend
ν₁₁A''280Torsion
ν₁₂A'150C-C-C bend

Note: These are harmonic frequencies and may differ from experimental fundamental frequencies. A scaling factor is often applied for better agreement with experimental data.[2]

Table 3: Calculated Electronic Properties

PropertyCalculated Value
Total Energy (Hartree) -190.708416
HOMO Energy (eV) -7.5
LUMO Energy (eV) -1.8
HOMO-LUMO Gap (eV) 5.7
Dipole Moment (Debye) 3.023

Note: The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.[3]

Reaction Mechanism: Nucleophilic Addition

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. The general mechanism for the nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then protonated to yield the final alcohol product.[6][7][8][9]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation This compound Nucleophile (Nu⁻) Nucleophile (Nu⁻) Tetrahedral Intermediate Proton Source (H⁺) Proton Source (H⁺) Tetrahedral Intermediate_ref Tetrahedral Intermediate_ref Final Product (Alcohol) Tetrahedral Intermediate_ref->Final Product (Alcohol) Protonation

Mechanism of nucleophilic addition to this compound.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound. The data presented in this guide, obtained through DFT calculations, offer a detailed picture of its geometry, vibrational modes, and electronic structure. This information is invaluable for predicting its reactivity and for guiding experimental studies. The methodologies and representative data presented herein serve as a valuable resource for researchers in computational chemistry, drug development, and related scientific disciplines.

References

The Rising Potential of 2-Propynal Derivatives in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 17, 2025] – The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, 2-propynal and its derivatives are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their capacity for enzyme inhibition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound Derivatives

This compound, also known as propargyl aldehyde, is the simplest α,β-unsaturated aldehyde containing a carbon-carbon triple bond. This unique structural motif, combining the reactivity of an aldehyde and an alkyne, makes it a versatile building block in organic synthesis. Derivatives of this compound, which incorporate this reactive core into larger molecular frameworks, have demonstrated a wide array of biological effects. The electrophilic nature of the α,β-unsaturated system and the potential for the terminal alkyne to participate in "click" chemistry and other bioorthogonal reactions contribute to their diverse mechanisms of action. This guide will delve into the specific applications of these derivatives in various therapeutic areas.

Anticancer Activities

Several this compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, through various signaling cascades.

One study on 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives demonstrated significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7. Specifically, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (compound 3) and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde (compound 5) were synthesized and evaluated. Compound 5, in particular, showed notable cytotoxicity with an IC50 value of 54.3 µg/ml, which was significantly lower than that of compound 3 (IC50: 173.4 µg/ml), indicating a more potent anticancer effect.

Another class of related compounds, 2-oxo-3-phenylquinoxaline derivatives, has also been investigated for their anticancer properties. In a study evaluating their effect on colorectal cancer (HCT-116) cells, compounds 2a and 7j showed significant reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively[1].

The general cytotoxicity of α,β-unsaturated carbonyl compounds, a class to which this compound derivatives belong, is thought to be a contributing factor to their anticancer potential. These compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and the initiation of apoptotic pathways.

Quantitative Data for Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 ValueReference
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7173.4 µg/ml[2]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-754.3 µg/ml[2]
2-oxo-3-phenylquinoxaline derivative 2a HCT-11628.85 ± 3.26 µg/mL[1]
2-oxo-3-phenylquinoxaline derivative 7j HCT-11626.75 ± 3.50 µg/mL[1]
Implicated Signaling Pathways in Apoptosis

The induction of apoptosis by this compound derivatives and related α,β-unsaturated aldehydes can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway ext_stimuli Extrinsic Stimuli (e.g., Ligand Binding) death_receptor Death Receptor ext_stimuli->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis int_stimuli Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) mitochondria Mitochondria int_stimuli->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 propynal_derivative This compound Derivative propynal_derivative->ext_stimuli propynal_derivative->int_stimuli

Figure 1: General overview of the intrinsic and extrinsic apoptosis pathways potentially activated by this compound derivatives.

Antimicrobial Activities

The antimicrobial potential of this compound derivatives and related compounds has been explored against a range of bacteria and fungi. The reactive nature of the aldehyde and alkyne functionalities is believed to contribute to their ability to disrupt microbial cellular processes.

A study on 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives demonstrated good antibacterial activity against Bacillus subtilis and high antifungal activity against Aspergillus niger.[2] While specific MIC values were not provided in the abstract, the qualitative results point to promising antimicrobial properties.

The broader class of alkynes has been recognized for its antibacterial, antiparasitic, and antifungal properties. The incorporation of an alkynyl group can enhance the biological activity of a molecule.

Quantitative Data for Antimicrobial Activity
Compound/Derivative ClassMicroorganismMIC ValueReference
Benzaldehyde derivativesEscherichia coli6 mM - 10 mM[3]
Benzaldehyde derivativesFungal strains8 mM - 10 mM[3]
Thiophene derivative (BMPT)LnCap, HepG2, Caco-2EC50: 108.657-185.931 µM[3]

Anti-inflammatory Activities and Enzyme Inhibition

The α,β-unsaturated carbonyl moiety present in this compound derivatives is a known Michael acceptor, which can react with nucleophilic residues in proteins. This reactivity can lead to the modulation of inflammatory pathways and the inhibition of specific enzymes.

Modulation of Inflammatory Signaling Pathways

Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. α,β-Unsaturated aldehydes have been shown to modulate these pathways, often by reacting with critical cysteine residues in signaling proteins like IKK (IκB kinase) and Keap1. This can lead to the downregulation of pro-inflammatory gene expression. While direct evidence for this compound derivatives is still emerging, the established activity of related aldehydes suggests a similar mechanism of action.

nfkb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression propynal This compound Derivative propynal->ikk Inhibition

Figure 2: Simplified representation of the NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.

Enzyme Inhibition

The electrophilic nature of this compound derivatives makes them potential candidates for irreversible or covalent enzyme inhibitors. By forming a covalent bond with a key amino acid residue in the active site of an enzyme, these compounds can lead to potent and long-lasting inhibition. This mechanism is particularly relevant for enzymes with a reactive cysteine in their active site. Further research is needed to identify specific enzyme targets for various this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel compounds like this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[4]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add this compound Derivatives seed_cells->add_compounds incubate1 Incubate (24-72h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on the expression levels of proteins involved in signaling pathways (e.g., caspases, NF-κB subunits).

Protocol:

  • Sample Preparation: Treat cells with the this compound derivative for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Analyze the band intensities to quantify changes in protein expression levels.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a diverse range of potential biological activities. Their inherent reactivity, stemming from the α,β-unsaturated aldehyde and terminal alkyne functionalities, provides a foundation for the rational design of novel therapeutic agents. The data summarized in this guide highlight their potential in oncology and infectious diseases.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of this compound derivatives to explore structure-activity relationships more thoroughly.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of promising candidates in animal models.

  • Enzyme inhibition profiling: Screening this compound derivatives against a panel of relevant enzymes to identify novel inhibitors.

This technical guide serves as a foundational resource to stimulate further investigation into the exciting therapeutic potential of this compound derivatives. The continued exploration of this chemical scaffold holds promise for the development of next-generation drugs to address unmet medical needs.

References

2-Propynal: A Potent Precursor in the Prebiotic Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2-Propynal in the Origins of Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand the origins of life is intrinsically linked to identifying simple organic molecules that could have served as precursors to the complex biomolecules essential for life. Among the myriad of candidates, this compound (also known as propiolaldehyde), a highly reactive three-carbon molecule, emerges as a significant, albeit somewhat overlooked, player in prebiotic chemistry. Its unique structure, featuring both an aldehyde and an alkyne functional group, bestows upon it a versatile reactivity that could have driven the formation of key biological building blocks on the early Earth. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a prebiotic precursor, detailing its synthesis, its established role in the formation of nicotinamide (B372718), and its potential involvement in the synthesis of other vital biomolecules.

Prebiotic Synthesis of this compound

The plausibility of this compound's involvement in prebiotic chemistry is fundamentally dependent on its formation under conditions representative of the early Earth. Laboratory simulations have demonstrated that this compound can be synthesized from simple, abundant starting materials.

One of the key experiments demonstrating the prebiotic formation of this compound involved the action of an electric discharge on mixtures of methane (B114726) (CH₄) and water (H₂O), and mixtures of methane, nitrogen (N₂), and water.[1] This process mimics the effects of lightning storms in the primitive atmosphere, a readily available energy source on the early Earth.

dot graph Prebiotic_Synthesis_of_2_Propynal { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Figure 1: Prebiotic synthesis of this compound from simple precursors via electric discharge.

Role in the Prebiotic Synthesis of Nicotinamide

The most well-documented role of this compound in prebiotic chemistry is its function as a key precursor in the synthesis of nicotinamide, a component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD⁺).[1][2][3] This synthesis pathway highlights the ability of this compound to participate in cyclization reactions, forming heterocyclic structures that are fundamental to biology.

The reaction involves the condensation of this compound with cyanoacetaldehyde and ammonia (B1221849).[1] More recent research has further elaborated on this pathway, demonstrating the formation of nicotinamide riboside in situ when sugar-forming precursors are also present, leading to a plausible prebiotic route to NAD⁺.[2][3]

dot graph Nicotinamide_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Figure 2: Reaction pathway for the prebiotic synthesis of nicotinamide from this compound.

Quantitative Data

While early studies established the qualitative formation of nicotinamide, precise quantitative yields from the initial electric discharge experiments are not extensively detailed in the readily available literature. However, a more recent study on the prebiotic pathway to NAD⁺ reports a yield of up to 2% for the formation of nicotinamide mononucleotide from nicotinamide riboside under specific phosphorylation conditions.[2]

ProductPrecursorsConditionsYieldReference
NicotinamideThis compound, Cyanoacetaldehyde, AmmoniaElectric discharge, aqueous solutionN/A[1]
Nicotinamide MononucleotideNicotinamide Riboside, ITO P (a phosphorylating agent), Phosphate (B84403) bufferpH 6, aqueous solution~2%[2]

Table 1: Summary of quantitative data for nicotinamide and its derivatives from this compound-derived precursors.

Experimental Protocols

Synthesis of Nicotinamide from this compound (General Procedure based on Miller and Orgel): [1]

  • Preparation of Precursors: this compound is generated by subjecting a mixture of methane and water (or methane, nitrogen, and water) to a high-frequency Tesla coil. Cyanoacetaldehyde and ammonia are considered plausible prebiotic molecules that would be present in the same environment.

  • Reaction: The aqueous solution containing this compound, cyanoacetaldehyde, and ammonia is allowed to react. The exact concentrations, temperature, and reaction times were not specified in detail in the initial report.

  • Product Formation: The reaction mixture yields nicotinonitrile through a series of condensation and cyclization reactions.

  • Hydrolysis: The resulting nicotinonitrile is then hydrolyzed to form nicotinamide. This hydrolysis can occur under mild aqueous conditions over time.

Synthesis of Nicotinamide Riboside and NAD⁺ (General Procedure based on recent studies): [2][3]

  • In Situ Formation of Nicotinamide Riboside: A reaction mixture containing ammonia, cyanoacetaldehyde, this compound, and sugar-forming precursors (such as ribose or its precursors) is prepared in an aqueous solution. The reaction yields nicotinamide riboside directly.

  • Phosphorylation: The resulting nicotinamide riboside is then subjected to regioselective phosphorylation to produce nicotinamide mononucleotide (NMN). This can be achieved using prebiotically plausible phosphorylating agents in a phosphate buffer at a controlled pH (e.g., pH 6).

  • Formation of NAD⁺: The NMN can then react with an activated form of adenosine (B11128) monophosphate (AMP) to form the pyrophosphate bond, yielding NAD⁺. This final step can be facilitated by light-activated AMP derivatives under aqueous conditions.

Potential Role in Amino Acid and Nucleobase Synthesis

While the role of this compound in nicotinamide synthesis is established, its involvement in the prebiotic formation of amino acids and nucleobases is more speculative but grounded in its chemical reactivity. As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic additions, which are key reactions in many prebiotic synthetic pathways.

Hypothetical Pathway to Amino Acids

The Strecker synthesis is a well-known prebiotic route to amino acids, involving the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed.[4] It is plausible that this compound could participate in a similar reaction. The Michael addition of ammonia to the alkyne would be a likely initial step, followed by the addition of hydrogen cyanide to the aldehyde.

dot graph Strecker_Synthesis_with_Propynal { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} dot Figure 3: Hypothetical Strecker-like synthesis of an amino acid from this compound.

Potential for Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidines often involves the condensation of a three-carbon unit with a urea (B33335) or cyanamide (B42294) derivative. The α,β-unsaturated nature of this compound makes it a potential candidate for this three-carbon backbone. Reactions with urea or cyanamide could lead to the formation of pyrimidine rings, which are the basis of the nucleobases cytosine, uracil, and thymine.

Conclusion

This compound, a simple yet highly reactive molecule, holds a significant position in the landscape of prebiotic chemistry. Its confirmed role as a precursor to nicotinamide, a vital component of the coenzyme NAD⁺, underscores its importance in the emergence of metabolic processes. While its involvement in the synthesis of amino acids and nucleobases remains an area for further investigation, its chemical properties strongly suggest a potential for such reactivity. The continued exploration of this compound's reaction pathways under plausible prebiotic conditions will undoubtedly provide deeper insights into the chemical origins of life. This guide serves as a foundational resource for researchers dedicated to unraveling the complex tapestry of prebiotic synthesis, highlighting this compound as a molecule of considerable interest and potential.

References

Solubility of 2-Propynal in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynal, also known as propargyl aldehyde, is a highly reactive and versatile organic compound featuring both an aldehyde and a terminal alkyne functional group. Its unique chemical structure makes it a valuable building block in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar carbonyl group (C=O) and a terminal alkyne (C≡C-H). The aldehyde group is capable of forming hydrogen bonds with protic solvents, which generally leads to good solubility in polar solvents.[1] Conversely, the small hydrocarbon backbone suggests limited solubility in non-polar, aliphatic, and aromatic solvents.

Aqueous Solubility: this compound is generally soluble in polar solvents such as water.[1] The polarity of the aldehyde functional group allows for hydrogen bonding with water molecules, contributing to its solubility.

Organic Solvent Solubility: The solubility of this compound in organic solvents is varied. It is expected to be soluble in polar organic solvents like ethanol (B145695) and acetone.[1] Its solubility in non-polar solvents is anticipated to be low due to the significant difference in polarity.[1]

Quantitative Solubility Data

While precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature, the following tables summarize the qualitative and semi-quantitative information gathered from various chemical data sources.

Table 1: Solubility of this compound in Aqueous Solvents

SolventFormulaTemperature (°C)Solubility
WaterH₂OAmbientSoluble[1]

Table 2: Solubility of this compound in Organic Solvents

SolventFormulaTemperature (°C)Solubility
EthanolC₂H₅OHAmbientSoluble[1]
AcetoneC₃H₆OAmbientSoluble[1]
MethanolCH₃OHAmbientSlightly Soluble
ChloroformCHCl₃AmbientSlightly Soluble
Ethyl AcetateC₄H₈O₂AmbientSlightly Soluble
TolueneC₇H₈AmbientLow Solubility
Diethyl Ether(C₂H₅)₂OAmbientLow Solubility

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from the widely recognized OECD Test Guideline 105 (Flask Method). This method is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance (accuracy ± 0.1 mg)

  • Constant temperature water bath or incubator

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars

  • Syringes and filters (pore size appropriate to remove undissolved particles)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add about 0.1 g of this compound to 10 mL of the solvent in a flask.

    • Stopper the flask and shake vigorously at the desired temperature for 24 hours.

    • Visually inspect for any undissolved this compound. This preliminary test helps in determining the appropriate amount of substance to use for the definitive test and the time required to reach saturation.

  • Definitive Test (Flask Method):

    • Equilibrate the solvent to the desired temperature in the constant temperature bath.

    • Add an excess amount of this compound to a series of flasks containing a known volume of the temperature-equilibrated solvent. The excess is crucial to ensure saturation is reached.

    • Stopper the flasks and place them in the constant temperature bath on a magnetic stirrer.

    • Stir the solutions at a constant speed that ensures the suspension of the solid but avoids the formation of a vortex.

    • Continue stirring for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Samples should be taken at these different time points to confirm that the concentration has plateaued.

  • Sample Preparation and Analysis:

    • Once equilibrium is assumed to be reached, stop the stirring and allow the undissolved this compound to settle for at least 24 hours in the constant temperature bath.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed/cooled syringe to the temperature of the experiment.

    • Immediately filter the sample through a suitable filter to remove any undissolved micro-particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID for volatile compounds like this compound) to determine the concentration.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mol/L).

    • The mean of at least three independent determinations should be reported as the final solubility value, along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the solubility determination experiment described above.

Solubility_Workflow start Start: Define Solvent and Temperature prelim_test Preliminary Test (Estimate Solubility) start->prelim_test definitive_test Definitive Test: Prepare Supersaturated Solution prelim_test->definitive_test Inform amount and time equilibration Equilibration (Stirring at Constant Temperature) definitive_test->equilibration settling Settling of Excess Solute equilibration->settling Check for plateau at different time points sampling Sample Supernatant and Filter settling->sampling analysis Analytical Quantification (e.g., GC, HPLC) sampling->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End: Report Solubility Value data_analysis->end

Solubility Determination Workflow

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" is not directly applicable to the physical property of solubility. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Factors Influencing this compound Solubility

References

Methodological & Application

Synthesis of 2-Propynal from Propargyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-propynal, a valuable intermediate in organic synthesis, through the oxidation of propargyl alcohol. The primary focus is on a high-yield method utilizing chromium trioxide, with alternative, milder, and more environmentally friendly protocols also presented. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary information to safely and efficiently perform this chemical transformation.

Introduction

This compound, also known as propiolaldehyde, is the simplest acetylenic aldehyde and serves as a versatile building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and other specialty chemicals. Its high reactivity, stemming from the presence of both an aldehyde and an alkyne functional group, makes it a key starting material for various carbon-carbon and carbon-heteroatom bond-forming reactions. The most direct and common route to this compound is the oxidation of the commercially available and relatively inexpensive propargyl alcohol (2-propyn-1-ol).[1][2] This document details established protocols for this conversion, with a focus on reproducibility and safety.

Chemical Reaction Scheme

Reaction_Scheme Propargyl_Alcohol Propargyl Alcohol (2-Propyn-1-ol) This compound This compound (Propiolaldehyde) Propargyl_Alcohol->this compound Oxidation Oxidizing_Agent [Oxidizing Agent] Oxidizing_Agent->this compound

Caption: General reaction scheme for the oxidation of propargyl alcohol to this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various methods for the synthesis of this compound from propargyl alcohol, highlighting key quantitative parameters to facilitate method selection based on desired yield, reaction conditions, and environmental considerations.

Oxidizing SystemSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Chromium trioxide (CrO₃) / Sulfuric acid (H₂SO₄)2-Butanone / Water20 - 25190[1]
Chromium trioxide (CrO₃) / Sulfuric acid (H₂SO₄)Water-10317 - 30[3]
Copper(I) iodide (CuI) / TEMPO / DMAP / O₂Acetonitrile (B52724) (CH₃CN)Room Temperature3Excellent[4]
Iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) / TEMPO / NaCl / O₂TolueneRoom TemperatureNot specifiedGood to Excellent[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Chromium Trioxide

This protocol is adapted from a well-established method and provides a high yield of this compound.[1] Caution: Chromium trioxide is a strong oxidant and is toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Materials and Reagents:

  • Propargyl alcohol (2-propyn-1-ol)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • 2-Butanone (Methyl ethyl ketone, MEK)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Water (deionized)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Oxidizing Solution (Jones Reagent): In a flask, carefully and slowly add 60 g of chromium trioxide to a mixture of 40 ml of concentrated sulfuric acid and 120 ml of water, with cooling in an ice bath.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 35.88 g (0.64 mol) of propargyl alcohol in 100 ml of 2-butanone.

  • Oxidation: Cool the propargyl alcohol solution in an ice bath to maintain a temperature of 20-25°C. Add the prepared oxidizing solution dropwise from the dropping funnel to the stirred propargyl alcohol solution over a period of 1 hour.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 4 hours at room temperature.

  • Work-up:

    • Dilute the reaction mixture with 30 ml of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with 120 ml of diethyl ether.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvents (2-butanone and diethyl ether) under reduced pressure using a rotary evaporator.

  • Purification:

    • The residual liquid is purified by distillation to yield this compound. The expected yield is approximately 31.13 g (90%).[1]

Protocol 2: Milder Aerobic Oxidation using a Copper/TEMPO Catalyst

This method offers a more environmentally friendly alternative, avoiding the use of stoichiometric heavy metal oxidants.[4]

Materials and Reagents:

  • Propargyl alcohol

  • Copper(I) iodide (CuI)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂) balloon

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the propargyl alcohol (1 mmol), CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).

  • Solvent Addition: Add 5 mL of acetonitrile to the flask.

  • Reaction Initiation: Seal the flask and evacuate and backfill with oxygen gas from a balloon.

  • Reaction: Stir the mixture at room temperature under the oxygen atmosphere for the time specified in the data table (typically around 3 hours).

  • Work-up and Purification: The product is typically isolated after column chromatography.[4]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of this compound from propargyl alcohol, encompassing the key stages from reaction setup to purification.

Synthesis_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Oxidation Reaction cluster_Workup Product Isolation cluster_Purification Purification Reagents Prepare Reagents (Propargyl Alcohol, Oxidant, Solvent) Setup Assemble Reaction Apparatus Reagents->Setup Addition Controlled Addition of Oxidant Setup->Addition Stirring Reaction Stirring (Monitor Temperature & Time) Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (e.g., Distillation, Chromatography) Solvent_Removal->Purification_Method Characterization Product Characterization Purification_Method->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Precautions

  • Propargyl alcohol is a flammable and toxic liquid.[2]

  • This compound is a volatile and reactive compound.

  • Chromium trioxide is a strong oxidant and a known carcinogen.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Ensure proper quenching and disposal of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound from propargyl alcohol is a well-documented and crucial transformation in organic synthesis. While the classical method using chromium trioxide provides high yields, modern catalytic methods offer milder and more sustainable alternatives. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Oxidation of Propargyl Alcohol to 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods of synthesizing 2-propynal (propiolaldehyde) through the oxidation of propargyl alcohol. The protocols outlined below cover classical methods using chromium-based reagents as well as modern, milder, and more environmentally benign alternatives.

Introduction

This compound is a highly reactive α,β-unsaturated aldehyde that serves as a valuable building block in organic synthesis. Its versatile functionality allows for its participation in a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The selection of an appropriate oxidative method for its preparation from propargyl alcohol is crucial and depends on factors such as scale, desired purity, and tolerance of functional groups in more complex substrates. This document aims to provide a comparative overview of several common methods to assist researchers in selecting the most suitable protocol for their specific needs.

Comparative Data of Oxidation Methods

The following table summarizes the quantitative data for the different oxidation methods described in this document, allowing for a direct comparison of their key reaction parameters.

Oxidation MethodOxidizing Agent/Catalyst SystemSolventReaction TimeTemperature (°C)Yield (%)
Chromium Oxidation Chromium trioxide, Sulfuric acid2-Butanone (B6335102)5 hours20-2590
Reduced Pressure Chromium Oxidation Chromium trioxide, Sulfuric acidWater3 hours-1017-30
Aerobic Oxidation (Fe/TEMPO) Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂Toluene (B28343)Not SpecifiedRoom Temp.Good to Excellent
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Dichloromethane (B109758)2-12 hoursRoom Temp.High
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneNot Specified0Not Specified
Parikh-Doering Oxidation SO₃·Pyridine (B92270), DMSO, Triethylamine (B128534)DichloromethaneNot Specified0 to Room Temp.High
Bobbitt's Salt Oxidation 4-acetamido-TEMPO⁺ BF₄⁻DichloromethaneNot SpecifiedRoom Temp.High

Experimental Protocols

Chromium-Based Oxidation Methods

Chromium (VI) reagents have been traditionally used for the oxidation of alcohols to aldehydes. These methods are often high-yielding but generate stoichiometric amounts of chromium waste, which is a significant environmental concern.

This method provides a high yield of this compound under atmospheric pressure.[1]

Materials:

  • Propargyl alcohol (2-propyn-1-ol)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • 2-Butanone (Methyl ethyl ketone, MEK)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Prepare the oxidizing solution by dissolving chromium trioxide (60 g) in a mixture of concentrated sulfuric acid (40 ml) and water (120 ml).

  • In a separate flask, dissolve propargyl alcohol (35.88 g, 37.26 ml, 640 mmol) in 2-butanone (100 ml).

  • Cool the solution of propargyl alcohol and maintain the temperature at 20-25°C using a cooling bath.

  • Add the oxidizing solution dropwise to the stirred propargyl alcohol solution over a period of 1 hour, ensuring the temperature remains between 20-25°C.

  • After the addition is complete, continue stirring the reaction mixture for 4 hours at the same temperature.

  • Dilute the reaction mixture with water (30 ml).

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (120 ml).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvents under reduced pressure (in vacuo).

  • Purify the residual liquid by distillation to obtain this compound.

Expected Yield: 90%[1]

This modified procedure is suitable for lower boiling unsaturated alcohols and aims to minimize over-oxidation by removing the aldehyde from the reaction mixture as it is formed.[2]

Materials:

  • Propargyl alcohol, redistilled

  • Chromium (VI) oxide (CrO₃)

  • Concentrated sulfuric acid

  • Water

  • Sodium chloride

  • Magnesium sulfate

Procedure:

  • Set up a 2-liter three-neck flask with a mechanical stirrer, a pressure-equalized dropping funnel, and a connection to a vacuum line with two traps in series. One trap should be cooled to approximately -10°C and the second to -78°C.

  • Charge the flask with redistilled propargyl alcohol (120 g, 2.14 mol) and water (240 ml).

  • Add a cooled solution of concentrated sulfuric acid (135 ml) in water (150 ml) to the flask.

  • Prepare the oxidizing solution by dissolving chromium trioxide (210 g) in water (200 ml) and concentrated sulfuric acid (100 ml), and place it in the dropping funnel.

  • Cool the reaction flask to approximately -10°C with an ice/salt bath.

  • Reduce the pressure of the system to 15 mm Hg.

  • Add the chromium trioxide solution dropwise with stirring over a period of three hours, maintaining the cooling bath temperatures.

  • After the addition is complete, reduce the pressure to 5 mm Hg for fifteen minutes.

  • Release the vacuum and allow the contents of the traps to reach room temperature.

  • Combine the liquids from the traps and saturate with sodium chloride, which should cause an organic layer to separate.

  • Separate the upper organic layer, dry it over magnesium sulfate (5g) for one hour, decant, and carefully fractionate at atmospheric pressure.

Expected Yield: 17% to 30%, depending on the efficiency of the vacuum system.[2]

Modern and Greener Oxidation Methods

In recent years, there has been a significant shift towards the development of more environmentally friendly oxidation protocols that avoid the use of stoichiometric heavy metal oxidants.

This method utilizes a catalytic amount of an iron salt in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen as the terminal oxidant. It is a practical and eco-friendly alternative to chromium-based oxidations.[3]

General Procedure for Propargylic Alcohols:

  • A mixture of the propargylic alcohol, Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride is stirred in toluene at room temperature under an oxygen atmosphere (e.g., using an oxygen-filled balloon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by standard procedures.

Note: While a specific protocol for this compound was not detailed in the provided search results, this general method is reported to give good to excellent yields for a range of propargylic alcohols.[3] Optimization of catalyst loading may be required for specific substrates.

Activated manganese dioxide is a mild and selective oxidizing agent for allylic and propargylic alcohols. The reaction is heterogeneous and the workup is typically straightforward.[4][5]

General Procedure:

  • To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), an excess of activated manganese dioxide is added.[4]

  • The resulting suspension is stirred vigorously at room temperature.[4]

  • The progress of the reaction is monitored by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese salts.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation.

Note: The activity of MnO₂ can vary significantly between batches, and it is often necessary to use a large excess of the reagent.[4]

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6]

General Procedure:

  • To a solution of propargyl alcohol in dichloromethane at 0°C, a slight excess (1.1-1.3 equivalents) of Dess-Martin periodinane is added.[7]

  • The reaction is typically rapid and is monitored by TLC.

  • Upon completion, the reaction is quenched, and the byproducts are removed during an aqueous workup.

Note: A specific protocol for the parent propargyl alcohol with yield was not detailed in the search results.

This method utilizes the sulfur trioxide pyridine complex to activate dimethyl sulfoxide (B87167) (DMSO) as the oxidant. It is known for its mild reaction conditions.[1][8]

General Procedure:

  • To a solution of propargyl alcohol and a hindered base (e.g., triethylamine or diisopropylethylamine) in dichloromethane at 0°C, the sulfur trioxide pyridine complex is added.[1][8]

  • Anhydrous DMSO is then added dropwise, and the reaction is stirred at 0°C before being allowed to warm to room temperature.[1]

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

Note: This method is reported to provide high yields for the oxidation of alcohols to aldehydes.[1]

Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) is a stable and efficient oxoammonium salt used for the selective oxidation of alcohols.[9][10][11]

General Procedure:

  • Propargyl alcohol derivatives are readily oxidized by Bobbitt's salt to the corresponding propynal products.[10][11]

  • The reaction is typically carried out in a solvent such as dichloromethane at room temperature.

  • The workup is often simple, involving filtration to remove the spent oxidant.

Note: This method is highlighted as providing safe and efficient access to propynals.[10][11]

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for some of the key oxidation methods described.

Chromium_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Prepare Oxidizing Solution (CrO₃, H₂SO₄, H₂O) D Dropwise Addition of Oxidizing Solution (1 hr) A->D B Prepare Propargyl Alcohol Solution (Propargyl Alcohol, 2-Butanone) C Cool Propargyl Alcohol Solution (20-25°C) B->C C->D E Stir Reaction Mixture (4 hrs) D->E F Dilute with Water E->F G Separate Organic Layer F->G H Extract Aqueous Layer with Diethyl Ether G->H I Combine & Dry Organic Layers H->I J Solvent Removal (in vacuo) I->J K Distillation J->K L This compound K->L

Caption: Workflow for High-Yield Chromium Oxidation.

Reduced_Pressure_Chromium_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Product Isolation A Charge Flask with Propargyl Alcohol & H₂O B Add H₂SO₄ Solution A->B C Cool Flask (-10°C) & Reduce Pressure (15 mm Hg) B->C D Dropwise Addition of CrO₃ Solution (3 hrs) C->D E Reduce Pressure Further (5 mm Hg) D->E F Warm Traps to RT E->F G Combine & Saturate with NaCl F->G H Separate Organic Layer G->H I Dry & Fractionally Distill H->I J This compound I->J

Caption: Workflow for Reduced Pressure Chromium Oxidation.

Aerobic_Oxidation_Workflow cluster_reaction Catalytic Aerobic Oxidation cluster_workup Workup A Combine Propargyl Alcohol, Fe(NO₃)₃, TEMPO, NaCl in Toluene B Stir under O₂ Atmosphere at Room Temperature A->B C Monitor by TLC B->C D Aqueous Workup C->D E Purification D->E F This compound E->F

Caption: General Workflow for Fe/TEMPO Aerobic Oxidation.

Conclusion

The preparation of this compound from propargyl alcohol can be achieved through a variety of oxidative methods. While traditional chromium-based reagents offer high yields, the associated environmental and safety concerns have driven the development of milder and more sustainable alternatives. Catalytic aerobic oxidation systems and methods employing reagents like manganese dioxide and Bobbitt's salt represent the state-of-the-art in this field, offering efficient and selective transformations under environmentally benign conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. It is recommended that researchers evaluate these factors carefully when selecting a protocol for the preparation of this compound.

References

Purification of 2-Propynal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 2-Propynal (also known as propargyl aldehyde) is crucial for reliable and reproducible results in synthesis and biological studies. This highly reactive terminal alkyne and aldehyde is a valuable building block but is also prone to polymerization and decomposition, making its purification a critical yet challenging step. These application notes provide detailed protocols for the most effective purification techniques for this compound, ensuring high purity and stability.

Introduction

This compound is a versatile reagent used in a variety of chemical transformations, including as a precursor in the synthesis of pharmaceuticals and other complex organic molecules. However, its inherent reactivity necessitates careful handling and purification to remove impurities such as water, unreacted starting materials, and byproducts from its synthesis. The presence of these impurities can significantly impact the outcome of subsequent reactions. This document outlines two primary methods for the purification of this compound: vacuum distillation and purification via bisulfite adduct formation. A general protocol for column chromatography is also provided as an alternative or supplementary technique.

Safety and Handling Precautions

This compound is a hazardous chemical that requires strict safety measures. It is crucial to handle it in a well-ventilated fume hood at all times. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. A particularly critical safety concern is the compound's propensity to undergo vigorous, and at times explosive, polymerization or decomposition, especially in the presence of alkaline substances such as pyridine.[1] Therefore, all glassware must be scrupulously clean and free of any basic residues. It is recommended to store purified this compound in glass-stoppered bottles, as contaminants from rubber stoppers can catalyze its decomposition.[1] For long-term storage, keeping the material in a Dry Ice chest can prevent noticeable changes for several months.[1]

Purification Techniques

Two principal methods have been established for the effective purification of this compound: vacuum distillation and the formation and subsequent decomposition of a bisulfite adduct.

Vacuum Distillation

This method is particularly effective for separating this compound from non-volatile impurities and solvents used during its synthesis. Due to the thermal sensitivity of this compound, distillation must be performed under reduced pressure to lower the boiling point and prevent decomposition.

ParameterValueReference
Initial PurityCrude reaction mixture[1]
Final PurityHigh Purity[1]
Yield28-34%[1]
Pressure14-60 mm Hg[1]
Collection Temperature-15°C to -78°C[1]

This protocol is adapted from a documented synthesis of propiolaldehyde.[1]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask (as the distillation pot), a condenser, a receiving flask, and a series of cold traps. A vacuum-jacketed Vigreux column is recommended for efficient fractionation.[1]

    • The first trap should be cooled to approximately -15°C using an acetone-Dry Ice bath.

    • Subsequent traps should be cooled to -78°C with acetone (B3395972) and Dry Ice.[1]

    • Ensure all joints are properly sealed to maintain a stable vacuum.

  • Distillation Procedure:

    • Place the crude this compound mixture into the distillation flask.

    • Reduce the pressure in the system to 40-60 mm Hg.

    • Introduce a slow stream of nitrogen through a capillary to ensure smooth boiling.

    • Gently heat the distillation flask. The volatile this compound will distill and be collected in the cold traps.

    • After the initial distillation, gradually lower the pressure to 14-20 mm Hg to ensure all the aldehyde is collected.[1]

  • Post-Distillation Processing:

    • The collected condensate in the traps will contain some water.[1]

    • Combine the condensates and dry them over anhydrous magnesium sulfate.

    • Perform a second distillation of the dried liquid to obtain pure this compound.[1]

cluster_setup Apparatus Setup cluster_distillation Distillation cluster_purification Final Purification setup_distillation Assemble Vacuum Distillation Apparatus setup_traps Prepare Cold Traps (-15°C and -78°C) setup_distillation->setup_traps load_crude Load Crude this compound setup_traps->load_crude reduce_pressure Reduce Pressure (40-60 mm Hg) load_crude->reduce_pressure heat_distill Gently Heat and Distill reduce_pressure->heat_distill collect_condensate Collect Condensate in Cold Traps heat_distill->collect_condensate dry_condensate Dry Condensate (Anhydrous MgSO4) collect_condensate->dry_condensate redistill Redistill for Pure this compound dry_condensate->redistill

Vacuum distillation workflow for this compound purification.
Purification via Bisulfite Adduct Formation

This classical method for purifying aldehydes relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from water-insoluble impurities by extraction. The aldehyde is then regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

ParameterValueReference
Purity of Regenerated AldehydeHigh[2][3]
ReagentsSaturated Sodium Bisulfite, Sodium Hydroxide (B78521)[2]
SolventsMethanol, THF, Acetonitrile, or DMF; Organic solvent for extraction[2]

This is a general protocol that can be adapted for this compound.[2]

  • Formation of the Bisulfite Adduct:

    • Dissolve the crude this compound in a water-miscible solvent such as methanol, THF, or acetonitrile. For aliphatic aldehydes like this compound, DMF can be particularly effective.[2]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring.

    • Continue stirring until the formation of the bisulfite adduct is complete. This can be monitored by techniques like TLC or GC.

  • Extraction of Impurities:

    • Add an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water to the mixture.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer, while non-aldehydic organic impurities will remain in the organic layer.

    • Separate the aqueous layer.

  • Regeneration of this compound:

    • To the separated aqueous layer containing the bisulfite adduct, add a fresh layer of an organic solvent.

    • Slowly add a base, such as a sodium hydroxide solution, until the pH is strongly basic.[2] This will reverse the reaction and liberate the pure this compound.

    • The regenerated this compound will be extracted into the organic layer.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and carefully remove the solvent under reduced pressure to obtain the purified this compound.

cluster_adduct_formation Adduct Formation cluster_extraction Extraction cluster_regeneration Aldehyde Regeneration dissolve_crude Dissolve Crude this compound in Miscible Solvent add_bisulfite Add Saturated Sodium Bisulfite dissolve_crude->add_bisulfite add_solvents Add Water and Immiscible Organic Solvent add_bisulfite->add_solvents separate_layers Separate Aqueous Layer (contains adduct) add_solvents->separate_layers basify_aqueous Basify Aqueous Layer (e.g., with NaOH) separate_layers->basify_aqueous extract_aldehyde Extract Regenerated This compound into Organic Solvent basify_aqueous->extract_aldehyde dry_concentrate Dry and Concentrate Organic Layer extract_aldehyde->dry_concentrate

Workflow for this compound purification via bisulfite adduct.
Column Chromatography

Column chromatography can be employed to purify this compound, particularly to remove polar impurities such as carboxylic acids that may have formed due to oxidation.

  • Stationary Phase and Eluent Selection:

    • Silica (B1680970) gel is a common stationary phase for the purification of aldehydes.

    • A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for determining the purity and confirming the structure of the purified compound. High-Performance Liquid Chromatography (HPLC) can also be utilized for purity analysis.[4]

Conclusion

The purification of this compound is a critical step for its successful application in research and development. Vacuum distillation is a robust method for obtaining pure this compound, especially following its synthesis. Purification via bisulfite adduct formation offers an excellent alternative for removing non-aldehydic impurities. The choice of method will depend on the nature of the impurities present and the scale of the purification. Regardless of the method chosen, adherence to strict safety protocols is paramount due to the hazardous and unstable nature of this compound.

References

2-Propynal as a Michael Acceptor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynal, also known as propiolaldehyde or propargylaldehyde, is a highly reactive α,β-unsaturated aldehyde. Its unique electronic structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, renders it a potent Michael acceptor. This reactivity makes this compound a valuable tool in organic synthesis and a compelling moiety in the design of covalent inhibitors for drug development. The electrophilic β-carbon of this compound is susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction, leading to the formation of various functionalized products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a Michael acceptor.

Application Notes

Synthesis of Heterocyclic Compounds

One of the primary applications of this compound as a Michael acceptor is in the synthesis of heterocyclic compounds. The reaction of this compound with binucleophiles, such as hydrazine (B178648) and its derivatives, provides a direct route to five-membered aromatic rings.

  • Pyrazole (B372694) Synthesis: The reaction of this compound with hydrazine proceeds via an initial Michael addition of one nitrogen atom to the β-carbon of the alkyne, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1] Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2]

Covalent Modification of Biomolecules

The high reactivity of this compound towards soft nucleophiles, such as the thiol group of cysteine and the amino group of lysine (B10760008) residues in proteins, makes it a useful tool for covalent labeling and the development of covalent inhibitors.[3]

  • Covalent Inhibition: As an electrophilic "warhead," this compound can be incorporated into a larger molecule designed to have affinity for a specific biological target. The initial non-covalent binding event positions the this compound moiety in proximity to a nucleophilic amino acid residue (e.g., cysteine or lysine) within the target protein. A subsequent irreversible Michael addition reaction forms a covalent bond, leading to potent and prolonged inhibition.[3] This strategy is particularly relevant in cancer therapy and virology.

  • Bioconjugation: this compound can be used to attach probes, such as fluorescent dyes or affinity tags, to proteins for biochemical and cellular studies. The reaction conditions can be tuned to favor modification of specific amino acid residues.

Formation of Functionalized Aldehydes

The conjugate addition of nucleophiles to this compound generates a β-substituted α,β-unsaturated aldehyde. This product can serve as a versatile intermediate for further synthetic transformations, including oxidation, reduction, and subsequent addition reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds, including analogs of this compound, as specific data for this compound is limited in the reviewed literature.

Table 1: Conjugate Addition of Thiols to α,β-Unsaturated Carbonyls

Michael AcceptorNucleophile (Thiol)Catalyst/ConditionsYield (%)Reference
α,β-Unsaturated KetonesVarious Thiols[bmim]PF6/H2O, rtHigh[4]
α,β-Unsaturated N-Acylated Oxazolidin-2-onesAlkyl ThiolsQuinidine derivative, Chloroform, -20 to -50 °C84-99[5]
α,β-Unsaturated KetonesThiolsCatalyst-Free, WaterHigh[6]

Table 2: Conjugate Addition of Amines to α,β-Unsaturated Carbonyls

Michael AcceptorNucleophile (Amine)Catalyst/ConditionsYield (%)Reference
Cyclohexen-2-oneMethylamineNot specifiedNot specified[7]
α,β-Unsaturated EstersAminesNot specifiedNot specified[8]
VinylsulfonamidesLysine (in peptides)pH 8.0, 37 °CHigh[6]

Table 3: Synthesis of Pyrazoles from Hydrazine and Carbonyl Compounds

Carbonyl CompoundHydrazine DerivativeCatalyst/ConditionsYield (%)Reference
1,3-DiketonesHydrazine derivativesAcidic medium, N,N-dimethylacetamide, rtGood[1]
Acetylenic KetonesPhenylhydrazineEthanolMixture of regioisomers[1]
1,3-Dicarbonyl CompoundsHydrazineNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazole from this compound and Hydrazine

This protocol is based on the established reaction between α,β-unsaturated aldehydes and hydrazine.[1][9]

Materials:

  • This compound (Propargyl aldehyde)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine

  • Ethanol or other suitable protic solvent

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution at room temperature. The addition may be exothermic.

  • If required, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the desired pyrazole.

Protocol 2: General Procedure for the Thiol-Michael Addition to this compound

This protocol is a generalized procedure based on known thiol-Michael additions to α,β-unsaturated carbonyls.[4][6]

Materials:

  • This compound

  • Thiol (e.g., cysteine derivative, thiophenol)

  • Solvent (e.g., water, DMF, or an ionic liquid/water system)

  • Base catalyst (optional, e.g., triethylamine) or nucleophilic catalyst (e.g., a phosphine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon) if the thiol is sensitive to oxidation

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and the chosen solvent.

  • If a catalyst is used, add it to the solution.

  • Cool the mixture in an ice bath (if the reaction is expected to be highly exothermic).

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction if necessary (e.g., with a dilute acid solution if a base catalyst was used).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for the Aza-Michael Addition to this compound for Covalent Protein Modification

This protocol is a conceptual procedure for labeling proteins with this compound, based on established methods for covalent modification.[3]

Materials:

  • Protein of interest containing accessible cysteine or lysine residues

  • This compound or a this compound-containing probe

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4-8.0)

  • Quenching reagent (e.g., a small molecule thiol like dithiothreitol)

  • Equipment for protein analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare a solution of the protein of interest in the reaction buffer.

  • Add the this compound or its derivative to the protein solution. The final concentration of the labeling reagent will depend on the protein and the desired extent of labeling.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period.

  • Monitor the labeling reaction by taking aliquots at different time points and analyzing them by mass spectrometry to determine the extent of modification.

  • Once the desired level of labeling is achieved, quench the reaction by adding an excess of a quenching reagent.

  • Remove the excess unreacted labeling reagent and quenching reagent by a suitable method such as dialysis, size-exclusion chromatography, or buffer exchange.

  • The labeled protein is now ready for downstream applications and analysis.

Visualizations

Michael_Addition_Mechanism General Mechanism of Michael Addition to this compound cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound (Michael Acceptor) Enolate Enolate Intermediate This compound->Enolate Nucleophilic Attack on β-carbon Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Enolate Product Conjugate Addition Product Enolate->Product Protonation

Caption: Mechanism of Michael Addition.

Experimental_Workflow General Experimental Workflow for Conjugate Addition Start 1. Mix Reactants (this compound & Nucleophile in Solvent) Reaction 2. Reaction (Stirring at controlled temperature) Start->Reaction Monitoring 3. Monitor Progress (e.g., TLC, LC-MS) Reaction->Monitoring Workup 4. Reaction Quench & Workup (e.g., Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (e.g., Column Chromatography) Workup->Purification Analysis 6. Characterization (e.g., NMR, MS) Purification->Analysis

Caption: Experimental Workflow.

Pyrazole_Synthesis_Pathway Synthesis of Pyrazole from this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Propynal This compound Michael_Add Michael Addition Propynal->Michael_Add Hydrazine Hydrazine Hydrazine->Michael_Add Cyclization Intramolecular Cyclization Michael_Add->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Pyrazole Synthesis Pathway.

References

Application Notes and Protocols for the Synthesis of Secondary Propargyl Alcohols via Grignard Reaction with 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of secondary propargyl alcohols through the nucleophilic addition of Grignard reagents to 2-propynal. Propargyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic frameworks. The reaction proceeds via the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound, followed by an acidic workup to yield the desired secondary propargyl alcohol.[1][2][3][4][5]

Reaction Principle

The synthesis involves two main steps: the formation of the Grignard reagent from an organohalide and magnesium metal, and the subsequent reaction of the Grignard reagent with this compound. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[4] This nucleophilic carbon readily attacks the carbonyl carbon of this compound. The subsequent acidic workup protonates the resulting alkoxide to furnish the final secondary propargyl alcohol.

Data Presentation

The following table summarizes the expected yields for the synthesis of various secondary propargyl alcohols from the reaction of different Grignard reagents with this compound. These yields are representative and can be influenced by reaction conditions and the nature of the specific Grignard reagent.

Grignard Reagent (R-MgX)R GroupProductExpected Yield (%)
Methylmagnesium BromideMethylBut-2-yn-1-ol75-85
Ethylmagnesium BromideEthylPent-1-yn-3-ol70-80
Phenylmagnesium BromidePhenyl1-Phenylprop-2-yn-1-ol65-75
Vinylmagnesium BromideVinylPenta-1,4-dien-3-ol60-70
Allylmagnesium BromideAllylHex-1-en-5-yn-3-ol60-70

Note: The expected yields are based on typical outcomes for Grignard reactions with aldehydes and may vary.

Experimental Protocols

This section details the methodologies for the preparation of the Grignard reagent and its subsequent reaction with this compound.

Protocol 1: Preparation of Grignard Reagent (e.g., Ethylmagnesium Bromide)

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Ethyl bromide (1.0 equiv.)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

Procedure:

  • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Place the magnesium turnings and a small crystal of iodine in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small portion of the anhydrous solvent to the flask.

  • Dissolve the ethyl bromide in the remaining anhydrous solvent in the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity and/or gentle reflux indicate the start of the reaction. Gentle warming with a heat gun may be necessary for initiation.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.

Protocol 2: Reaction of Grignard Reagent with this compound

Materials:

  • Grignard reagent solution (from Protocol 1)

  • This compound (1.0 equiv.)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the prepared Grignard reagent solution to 0°C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: Reaction mechanism of Grignard addition to this compound.

ExperimentalWorkflow Start Start PrepareGrignard Prepare Grignard Reagent (R-X + Mg in Ether/THF) Start->PrepareGrignard CoolGrignard Cool Grignard Reagent to 0°C PrepareGrignard->CoolGrignard AddPropynal Add this compound Solution Dropwise CoolGrignard->AddPropynal Reaction Stir at Room Temperature AddPropynal->Reaction Workup Quench with aq. NH4Cl / HCl Reaction->Workup Extraction Extract with Ether Workup->Extraction Dry Dry Organic Layer Extraction->Dry Purify Purify by Distillation or Chromatography Dry->Purify Product Secondary Propargyl Alcohol Purify->Product

Caption: Experimental workflow for alcohol synthesis.

References

Application Notes and Protocols for 2-Propynal in Multicomponent Reaction Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures from simple precursors in a single, one-pot operation.[1][2][3] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse compound libraries for drug discovery.[4][5] 2-Propynal, also known as propargyl aldehyde, is a highly versatile C3-building block possessing both an aldehyde functionality and a terminal alkyne. This unique combination of reactive sites makes it an exceptional candidate for the design of novel multicomponent reactions, leading to the synthesis of a wide array of valuable heterocyclic scaffolds.

This document provides detailed application notes and experimental protocols for the use of this compound in the design of multicomponent reactions, with a focus on the synthesis of propargylamines and their subsequent transformation into nitrogen-containing heterocycles.

Core Application: A³ Coupling Reaction with this compound for Propargylamine (B41283) Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of multicomponent chemistry, providing a direct and efficient route to propargylamines.[6][7][8] In the context of this compound, it serves as both the aldehyde and alkyne source in a pseudo-multicomponent variation of this reaction. However, the more common and versatile application involves the reaction of this compound (as the aldehyde component), a separate terminal alkyne, and an amine. The resulting propargylamines are valuable intermediates for the synthesis of various heterocycles, including pyridines and quinolines.[9][10]

General Reaction Scheme

The A³ coupling reaction involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine, typically catalyzed by a metal salt, most commonly copper(I).[11][12]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1CHO This compound Propargylamine Propargylamine R1CHO->Propargylamine R2NH Amine (R₂R₃NH) R2NH->Propargylamine R3C_CH Alkyne (R₄C≡CH) R3C_CH->Propargylamine Catalyst Cu(I) salt Catalyst->Propargylamine

Caption: General scheme of the A³ coupling reaction.

Experimental Protocol: Copper-Catalyzed A³ Coupling of this compound

This protocol describes a general procedure for the synthesis of propargylamines using this compound.

Materials:

  • This compound (or its stable acetal (B89532) precursor, which can be deprotected in situ)

  • Secondary amine (e.g., morpholine, piperidine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Dichloromethane (DCM), Toluene, or water)[11]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 mmol) and the terminal alkyne (1.5 mmol).

  • Dissolve the reactants in the chosen solvent (e.g., 5 mL of DCM).

  • Add this compound (1.0 mmol) to the solution.

  • Add the copper(I) iodide catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the progress by thin-layer chromatography (TLC).[11]

  • Upon completion (typically 2-12 hours), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure propargylamine.

Quantitative Data for A³ Coupling Reactions

The yields of A³ coupling reactions are generally good to excellent, depending on the substrates and reaction conditions.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePhenylacetyleneCuI (5)DCMrt685
This compoundPiperidine1-HeptyneCuI (5)Toluene60492
This compoundDibenzylamineTrimethylsilylacetyleneCuBr (5)Water80288

Note: The data presented in this table are representative examples and actual yields may vary.

Application in Heterocycle Synthesis: Domino A³ Coupling/Cyclization

A powerful extension of the A³ coupling reaction is its use in domino sequences where the initially formed propargylamine undergoes a subsequent intramolecular cyclization to generate heterocyclic scaffolds. For instance, the reaction of 2-aminopyridines, aldehydes (including this compound derivatives), and terminal alkynes can lead to the formation of imidazo[1,2-a]pyridines in a one-pot process.[1][13]

Reaction Workflow for Imidazo[1,2-a]pyridine Synthesis

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from a procedure utilizing a copper(II)-ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium.[13]

Materials:

  • 2-Aminopyridine (B139424) derivative (1.0 mmol)

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium ascorbate (B8700270) (20 mol%)

  • Sodium dodecyl sulfate (SDS) (10 mol%)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve SDS (10 mol%) in 2 mL of water with vigorous stirring for 5 minutes to form a micellar solution.

  • To this solution, add the 2-aminopyridine derivative (1.0 mmol), this compound (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 6-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine.[13]

Further Applications and Future Outlook

While the A³ coupling reaction is a prominent example, the unique reactivity of this compound opens doors for its application in other MCRs.

  • Passerini and Ugi Reactions: Although less explored, the aldehyde functionality of this compound can potentially participate in Passerini and Ugi reactions.[4][14][15][16] The resulting products would contain a propargyl group, offering a handle for subsequent transformations such as click chemistry or cyclization reactions, leading to novel peptide mimics and heterocyclic systems.[17][18]

  • Synthesis of Quinolines and Furans: The bifunctional nature of this compound makes it an attractive substrate for domino reactions leading to various heterocyclic systems. For example, it could potentially be employed in Friedländer-type annulations for the synthesis of quinolines or in Paal-Knorr type reactions for the synthesis of furans.[19][20][21]

The continued exploration of this compound in multicomponent reaction design holds significant promise for the discovery of novel and efficient synthetic routes to complex and biologically relevant molecules. Its ability to introduce both aldehyde and alkyne functionalities in a single building block provides a powerful platform for diversity-oriented synthesis in drug discovery and materials science.

References

Application Notes and Protocols for 2-Propynal in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 2-Propynal

This compound, also known as propiolaldehyde, is the simplest organic compound containing both an aldehyde and a terminal alkyne functional group.[1] This unique bifunctionality makes it a highly versatile building block in organic synthesis, polymer chemistry, and materials science. Its high reactivity, however, also necessitates careful handling, as it can undergo exothermic and potentially explosive polymerization.[1] The presence of both a reactive carbonyl group and a terminal alkyne allows for orthogonal chemical modifications, making it an attractive monomer for the synthesis of functional polymers and for the modification of material surfaces.

Applications in Polymer Chemistry

The dual functionality of this compound opens up several avenues for polymer synthesis:

  • Functional Polymer Scaffolds: The aldehyde group can be polymerized, leaving the alkyne group pendant along the polymer backbone. These pendant alkynes can then be used for post-polymerization modifications via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the straightforward introduction of a wide variety of functional groups, such as peptides, carbohydrates, or fluorescent dyes, onto the polymer scaffold.

  • Cross-linked Polymers: Both the aldehyde and alkyne groups can participate in polymerization reactions under different conditions, leading to the formation of highly cross-linked and potentially rigid polymer networks.

  • Copolymerization: this compound can be copolymerized with other monomers to introduce alkyne functionalities into a range of polymer systems, thereby expanding the scope of materials that can be modified using click chemistry.

Applications in Materials Science

In materials science, this compound is a valuable reagent for the functionalization of surfaces, nanoparticles, and other materials.

  • Surface Modification: The aldehyde group of this compound can react with surface-bound amines to form stable imine linkages, or with hydrazides to form hydrazones. This process immobilizes the alkyne group on the surface, making it available for subsequent "click" reactions. This is a powerful method for attaching biomolecules, sensors, or other functional moieties to a material's surface.

  • Nanoparticle Functionalization: Similar to surface modification, nanoparticles can be functionalized with this compound to introduce alkyne groups. These "clickable" nanoparticles can then be conjugated with a variety of molecules for applications in drug delivery, bioimaging, and catalysis.

  • Diels-Alder Reactions: As a dienophile, this compound can participate in Diels-Alder reactions, which can be used to create complex molecular architectures on material surfaces or within polymer networks.[1]

Quantitative Data

Physical and Chemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 624-67-9[1][2]
Molecular Formula C₃H₂O[1][2]
Molecular Weight 54.05 g/mol [1][2]
Boiling Point 60.0 °C[1]
IUPAC Name prop-2-ynal[3]
Synonyms Propiolaldehyde, Propargylaldehyde[1][3][4]
Representative Data for Anionic Polymerization of this compound

The following table presents representative data for the anionic polymerization of this compound. This data is illustrative and will vary depending on the specific reaction conditions.

EntryMonomer Conc. (M)Initiator Conc. (mM)Temperature (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
11.010.0-782859,2001.15
21.05.0-7828217,5001.18
30.510.0-784754,1001.20
41.010.0-401656,8001.35

Experimental Protocols

Protocol 1: Surface Functionalization of Silica (B1680970) with this compound

This protocol describes a two-step process to functionalize a silica surface with this compound, creating an "alkyne-clickable" surface.

Step 1: Amination of the Silica Surface

  • Cleaning: Submerge the silica substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

  • Silanization: Immerse the cleaned, dry substrate in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene (B28343) for 4 hours at room temperature.

  • Washing: Rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unreacted APTES.

  • Curing: Cure the substrate in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds.

Step 2: Reaction with this compound

  • Reaction Setup: Place the amine-functionalized silica substrate in a sealed reaction vessel containing a solution of this compound (10 eq. relative to estimated surface amine groups) in dry dichloromethane (B109758) (DCM).

  • Reaction: Gently agitate the reaction mixture at room temperature for 12 hours.

  • Washing: Remove the substrate from the reaction solution and wash it thoroughly with DCM, followed by ethanol, to remove any unreacted this compound and byproducts.

  • Drying: Dry the functionalized substrate under a stream of nitrogen. The surface is now functionalized with alkyne groups and ready for subsequent click chemistry reactions.

Surface_Functionalization_Workflow sub Silica Substrate clean Piranha Cleaning sub->clean 1. amine Amination with APTES clean->amine 2. propynal Reaction with this compound amine->propynal 3. clickable Alkyne-Functionalized Surface propynal->clickable 4.

Workflow for the surface functionalization of silica with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Functionalized Surface

This protocol details the "clicking" of an azide-containing molecule (e.g., Azido-PEG-Biotin) onto the alkyne-functionalized surface prepared in Protocol 1.

Materials:

Procedure:

  • Prepare Solutions:

    • Azide Solution: Prepare a 10 mM solution of Azido-PEG-Biotin in a 1:1 mixture of tert-butanol and deionized water.

    • Catalyst Premix: In a separate vial, prepare the catalyst premix by adding 10 µL of a 100 mM CuSO₄ solution to 20 µL of a 100 mM THPTA solution. Vortex briefly.

    • Reducing Agent Solution: Prepare a fresh 300 mM solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • Place the alkyne-functionalized substrate in a reaction vessel.

    • Add the Azide Solution to the vessel, ensuring the entire surface is covered.

  • Initiate Reaction:

    • Add the catalyst premix to the reaction vessel.

    • Add the sodium ascorbate solution to initiate the click reaction.

  • Incubation:

    • Gently agitate the reaction mixture at room temperature for 2 hours, protected from light.

  • Washing and Purification:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with deionized water, ethanol, and dichloromethane to remove the catalyst, unreacted reagents, and byproducts.

  • Drying:

    • Dry the now biotin-functionalized substrate under a stream of nitrogen.

CuAAC_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_post Post-Reaction azide Prepare Azide Solution setup Combine Substrate and Azide Solution azide->setup catalyst Prepare Catalyst Premix (CuSO4 + THPTA) initiate Add Catalyst and Sodium Ascorbate catalyst->initiate reducer Prepare Sodium Ascorbate Solution reducer->initiate setup->initiate incubate Incubate at RT initiate->incubate wash Wash Substrate incubate->wash dry Dry Substrate wash->dry

Experimental workflow for a CuAAC "click" reaction on a functionalized surface.

References

Protocol for Safe Handling and Reaction of 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2P101

Introduction

2-Propynal, also known as propargyl aldehyde or propiolaldehyde, is a highly reactive and versatile organic compound with the formula HC≡CCHO.[1] It is the simplest molecule containing both an alkyne and an aldehyde functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the formation of complex cyclic and heterocyclic systems. However, its high reactivity is also associated with significant hazards, including flammability, toxicity, and a propensity for explosive polymerization.[2] This document provides a comprehensive protocol for the safe handling and use of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and experimental success.

Hazard Assessment and Safety Data

A thorough understanding of the hazards associated with this compound is the foundation of a safe experimental protocol. It is a colorless to light yellow liquid that is volatile, a lachrymator (induces tearing), and can polymerize with explosive force, especially in the presence of bases like pyridine.[2][3]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃H₂O[1]
Molecular Weight54.05 g/mol [1][3]
AppearanceColorless to light yellow liquid[3]
Boiling Point54-57 °C (129-135 °F)[1]
Density0.913 - 0.9152 g/cm³[3]
Flash Point4.8 °C
SolubilitySoluble in polar solvents like water, ethanol, acetone. Low solubility in non-polar solvents.[3]
Toxicity and Hazard Data

This compound is classified as toxic and corrosive. The table below outlines its GHS hazard statements.

GHS Hazard Statement CodeDescription
H225 / H226Highly flammable liquid and vapour / Flammable liquid and vapour
H300Fatal if swallowed
H330Fatal if inhaled
H315Causes skin irritation
H317May cause an allergic skin reaction
H318Causes serious eye damage
H335May cause respiratory irritation

Source: GHS labelling information for Propiolaldehyde.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound (weighing, transferring, and reaction setup) must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable and toxic vapors.[4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[4]

  • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is mandatory. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]

  • Respiratory Protection: For operations with a high risk of inhalation exposure or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Protocol: Diels-Alder Reaction with this compound

This section details a representative protocol for a [4+2] cycloaddition (Diels-Alder) reaction, where this compound acts as a dienophile. The Diels-Alder reaction is a powerful tool for forming six-membered rings.[6][7]

Reaction Scheme

A general scheme for the Diels-Alder reaction between a generic diene and this compound is shown below. This compound is an excellent dienophile due to the electron-withdrawing nature of the aldehyde group, which lowers the energy of its LUMO for better interaction with the diene's HOMO.[7]

Diels_Alder_Reaction Diene Diene (e.g., Cyclopentadiene) Adduct Diels-Alder Adduct Diene->Adduct Heat or Lewis Acid Catalyst Propynal + This compound Propynal->Adduct Heat or Lewis Acid Catalyst Reaction_Setup_Workflow Apparatus Setup Workflow cluster_prep Preparation cluster_assembly Assembly cluster_reagents Reagent Handling (in Fume Hood) Dry_Glassware Oven-dry all glassware (120°C, >4h) Cool_Under_N2 Assemble hot glassware under Nitrogen Dry_Glassware->Cool_Under_N2 Setup_Flask Equip 3-neck RBF with: - Stir bar - Reflux condenser (N2 inlet) - Thermometer - Septum Cool_Under_N2->Setup_Flask Add_Diene Add Diene and Solvent to RBF via syringe Setup_Flask->Add_Diene Add_Propynal Prepare this compound solution in separate flask Setup_Addition Set up syringe pump for slow addition of this compound Add_Propynal->Setup_Addition Safe_Reaction_Pathway A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Engineering Controls - Verify Fume Hood - Check Safety Equipment A->B C 3. Don PPE - Goggles & Face Shield - Double Gloves - FR Lab Coat B->C D 4. Reagent Preparation (In Fume Hood) C->D E 5. Reaction Setup - Dry Glassware - Inert Atmosphere D->E F 6. Conduct Reaction - Controlled Addition - Temperature Monitoring E->F G 7. Monitor Progress (TLC) F->G G->F Reaction Incomplete H 8. Reaction Quench - Cool to 0°C - Slow Addition of Quenching Agent G->H Reaction Complete I 9. Work-up & Isolation H->I J 10. Waste Disposal - Segregate Waste - Label Container I->J K 11. Decontaminate - Glassware - Work Area J->K

References

Analytical Methods for Monitoring 2-Propynal Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-propynal using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for determining reaction progress, identifying products, and ensuring the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, versatile, and cost-effective technique for the qualitative monitoring of reaction progress. It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate, providing a visual representation of the conversion of reactants to products.

Application Note: Monitoring a Michael Addition Reaction of this compound with a Primary Amine

This note describes the use of TLC to monitor the progress of a Michael addition reaction between this compound and a primary amine. The disappearance of the starting materials (this compound and the amine) and the appearance of the product spot indicate the progression of the reaction. A co-spot, where the starting material and reaction mixture are spotted on top of each other, is used to help differentiate between closely running spots.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A starting solvent system of Toluene:Ethyl acetate (B1210297):Methanol (B129727) (8:1:1) is recommended, based on systems used for similar α,β-unsaturated aldehydes like cinnamaldehyde (B126680).[1] The polarity can be adjusted as needed. For more polar products, a higher proportion of ethyl acetate or methanol may be required.

  • Visualization Reagent:

    • UV lamp (254 nm) for visualizing UV-active compounds.

    • Potassium permanganate (B83412) (KMnO₄) stain: A general-purpose stain for visualizing organic compounds.

    • Ninhydrin stain: Specific for primary and secondary amines, useful for visualizing the amine starting material and potentially the product if it contains a secondary amine.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of the this compound starting material on the left lane of the starting line.

    • Co Lane: Spot the this compound starting material, and then carefully spot the reaction mixture directly on top of the first spot.

    • RM Lane: Spot a small aliquot of the reaction mixture on the right lane of the starting line.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • Place the dried plate under a UV lamp and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a jar containing the chosen stain (e.g., potassium permanganate or ninhydrin) using tweezers.

    • Gently heat the stained plate with a heat gun until the spots appear.

  • Analysis: Observe the TLC plate. The reaction is progressing if the intensity of the starting material spot in the RM lane decreases over time, and a new spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible in the RM lane. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the identification and quantification of volatile and semi-volatile compounds in a sample. For reactions involving this compound, GC-MS can be used to confirm the identity of the product and to determine the extent of the reaction quantitatively.

Application Note: Identification and Quantification of this compound and its Reaction Products

This note outlines a general procedure for the analysis of a reaction mixture containing this compound using GC-MS. The method is based on protocols for similar short-chain aldehydes and α,β-unsaturated aldehydes.[2][3] Due to the reactivity of aldehydes, derivatization is often employed to improve stability and chromatographic performance.[2] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Experimental Protocol: GC-MS Analysis

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A suitable column for the analysis of polar volatile compounds, such as a wax-type column (e.g., HP-INNOWAX, 60 m x 0.25 mm x 0.25 µm) or a 5% phenyl-methylpolysiloxane column.[4]

  • High-purity helium as the carrier gas.

  • Sample Vials.

  • Derivatizing agent (optional but recommended): PFBHA.

Procedure:

  • Sample Preparation (without derivatization):

    • Dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter if it contains solid particles.

  • Sample Preparation (with PFBHA derivatization):

    • To an aqueous sample or a solution of the reaction mixture in an appropriate solvent, add a solution of PFBHA.

    • Adjust the pH and heat the mixture as required to facilitate the derivatization reaction.

    • Extract the resulting oxime derivatives with an organic solvent (e.g., hexane).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 30:1 split ratio)[5]

    • Carrier Gas Flow Rate (Helium): 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 260 °C at a rate of 3 °C/min, hold for 10 minutes.

      • Ramp to 280 °C at 10 °C/min, hold for 2 minutes.[5] (Note: This is a starting point and should be optimized for the specific reaction products.)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks corresponding to this compound and its reaction products based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related compounds.

Table 1: TLC Data for this compound and Analogs

CompoundMobile PhaseStationary PhaseRf ValueVisualization
This compound (Predicted) Toluene:Ethyl acetate:Methanol (8:1:1)Silica Gel~0.5-0.6UV, KMnO₄
CinnamaldehydeToluene:Ethyl acetate:Methanol (8:1:1)Silica Gel0.55 ± 0.02[1]UV
CinnamaldehydeToluene:Ethyl acetate:Formic acid (19:1:0.1)Silica Gel0.27[6]UV
CinnamaldehydeCyclohexane:Ethyl acetate (90:10)HPTLC Silica Gel0.27 ± 0.01[7]UV

Note: The Rf value for this compound is an estimate based on its structure and the behavior of similar compounds. Experimental determination is recommended.

Table 2: GC-MS Data for this compound

CompoundRetention Time (min)GC ColumnKey Mass Fragments (m/z)
This compound Not specifiedNot specified54 (M+), 53, 29, 26

Note: The mass spectral data for this compound is sourced from the NIST WebBook. The retention time is highly dependent on the specific GC column and temperature program used. A study on cinnamaldehyde (2-Propenal, 3-phenyl-) reported a retention time of 30.037 minutes on an HP 5890 series GC with an HP 5972 series MSD, using a specific temperature program.[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using both TLC and GC-MS.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis Reaction This compound Reaction TLC_Sample Sample Aliquot for TLC Reaction->TLC_Sample GCMS_Sample Sample Aliquot for GC-MS Reaction->GCMS_Sample TLC_Plate Spot TLC Plate (SM, Co, RM) TLC_Sample->TLC_Plate TLC_Develop Develop & Visualize TLC_Plate->TLC_Develop TLC_Result Qualitative Result: Reaction Progress? TLC_Develop->TLC_Result TLC_Result->Reaction Continue/Stop Reaction GCMS_Prep Sample Preparation (Dilution/Derivatization) GCMS_Sample->GCMS_Prep GCMS_Inject Inject into GC-MS GCMS_Prep->GCMS_Inject GCMS_Data Data Acquisition & Analysis GCMS_Inject->GCMS_Data GCMS_Result Quantitative Result: Product ID & Purity GCMS_Data->GCMS_Result

Analytical workflow for reaction monitoring.

References

Handling and storage procedures for 2-Propynal to prevent polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynal, also known as propargyl aldehyde, is a highly reactive organic compound containing both an alkyne and an aldehyde functional group. Its unique structure makes it a valuable building block in organic synthesis. However, this reactivity also renders it susceptible to rapid, and potentially explosive, polymerization.[1] Proper handling and storage procedures are therefore critical to ensure the stability of the compound and the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling and storage of this compound to prevent polymerization, based on established best practices for analogous unsaturated aldehydes, such as acrolein.

Hazards and Reactivity

This compound is a flammable and toxic liquid that can polymerize violently, especially when exposed to heat, light, air (oxygen), acids, bases, or metal salts.[2] The polymerization is an exothermic process that can lead to a runaway reaction, potentially causing a dangerous increase in temperature and pressure inside the storage container.[2] Due to its high reactivity, this compound should always be handled with extreme caution and stored with an appropriate inhibitor. It is crucial to never store this compound in an uninhibited state.[3]

Recommended Storage Procedures

To minimize the risk of polymerization, this compound must be stored under controlled conditions. The following table summarizes the recommended storage parameters.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation and peroxide formation, which can initiate polymerization.
Light Exposure Store in an amber or opaque container in a dark locationLight can catalyze polymerization.
Inhibitor Must be stored with an inhibitorPrevents the initiation of polymerization.
Container Tightly sealed, compatible material (e.g., glass)Prevents exposure to air and moisture.
Incompatible Materials Store away from acids, bases, oxidizing agents, and metal saltsThese substances can violently catalyze polymerization.[2]

Polymerization Inhibitors

The addition of a polymerization inhibitor is mandatory for the safe storage of this compound. Phenolic compounds, such as hydroquinone (B1673460), are commonly used for stabilizing unsaturated aldehydes.[4][5]

Table 2: Recommended Polymerization Inhibitors for this compound

InhibitorRecommended Concentration (ppm by weight)Notes
Hydroquinone 100 - 1000Most commonly used and effective inhibitor for unsaturated aldehydes.[4][5]
Hydroquinone monomethyl ether (MEHQ) 100 - 1000Another effective phenolic inhibitor.
Butylated hydroxytoluene (BHT) 200 - 1000A common antioxidant that can also inhibit polymerization.

Note: The optimal inhibitor concentration may vary depending on the purity of the this compound and the intended storage duration. It is recommended to start with a concentration in the mid-range and monitor the stability.

Experimental Protocols

Protocol for Inhibitor Addition to this compound

This protocol describes the procedure for adding a polymerization inhibitor to a freshly prepared or purified sample of this compound.

Materials:

  • This compound

  • Selected inhibitor (e.g., Hydroquinone)

  • Inert gas source (Argon or Nitrogen)

  • Schlenk flask or similar sealable glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Place the freshly prepared or purified this compound in a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes to displace any air.

  • Weigh the required amount of the selected inhibitor (e.g., hydroquinone to a final concentration of 500 ppm).

  • Under a positive pressure of the inert gas, quickly add the inhibitor to the stirring this compound.

  • Seal the flask and continue stirring until the inhibitor is completely dissolved.

  • Maintain the inert atmosphere in the flask.

  • Store the stabilized this compound solution at the recommended temperature (2-8°C) in a dark location.

Protocol for Monitoring the Stability of Stored this compound

Regular monitoring of stored this compound is essential to detect the onset of polymerization. This can be achieved by visual inspection and analytical techniques.

Materials:

  • Stored sample of this compound

  • Analytical instrument (e.g., HPLC-UV or GC-MS)

  • Derivatizing agent (e.g., 2,4-Dinitrophenylhydrazine - DNPH) for HPLC analysis

  • Appropriate solvents and standards for analysis

Procedure:

  • Visual Inspection (Weekly):

    • Carefully inspect the stored this compound for any signs of polymerization, such as increased viscosity, discoloration (yellowing or browning), or the formation of solid precipitates.

    • If any of these signs are observed, the sample should be considered unstable and disposed of according to hazardous waste guidelines.

  • Analytical Monitoring (Monthly):

    • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot of the stored this compound.

    • HPLC-UV Analysis (with DNPH derivatization):

      • React the aliquot with a solution of DNPH to form the stable 2,4-dinitrophenylhydrazone derivative.

      • Analyze the derivative by HPLC with a UV detector.

      • Quantify the concentration of the this compound derivative against a calibration curve prepared from a freshly prepared standard. A decrease in concentration over time may indicate polymerization.

    • GC-MS Analysis:

      • Dilute the aliquot in a suitable solvent.

      • Analyze by GC-MS to identify and quantify this compound. The appearance of higher molecular weight oligomers or polymers would indicate instability.

  • Record Keeping: Maintain a detailed log of all stability checks, including the date, visual observations, and analytical results.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

Handling_and_Storage_Workflow start Receive or Synthesize This compound check_inhibitor Is an inhibitor present? start->check_inhibitor add_inhibitor Add Inhibitor (e.g., Hydroquinone) check_inhibitor->add_inhibitor No storage Store at 2-8°C under Inert Gas in the Dark check_inhibitor->storage Yes add_inhibitor->storage monitor Monitor Stability (Visual & Analytical) storage->monitor check_stability Is the sample stable? monitor->check_stability use_sample Use in Experiment check_stability->use_sample Yes dispose Dispose of as Hazardous Waste check_stability->dispose No use_sample->monitor Return to storage

Caption: Workflow for safe handling and storage of this compound.

Experimental Workflow for Stability Monitoring

The following diagram outlines the experimental workflow for monitoring the stability of a stored this compound sample.

Stability_Monitoring_Workflow start Stored this compound Sample visual_inspection Weekly Visual Inspection (Viscosity, Color, Solids) start->visual_inspection analytical_sampling Monthly Analytical Sampling (Under Inert Atmosphere) start->analytical_sampling decision Assess Stability visual_inspection->decision hplc_analysis HPLC-UV Analysis (after DNPH Derivatization) analytical_sampling->hplc_analysis gcms_analysis GC-MS Analysis analytical_sampling->gcms_analysis data_analysis Data Analysis and Comparison to Previous Results hplc_analysis->data_analysis gcms_analysis->data_analysis data_analysis->decision stable Sample is Stable Continue Storage decision->stable No Change unstable Sample is Unstable Dispose of Properly decision->unstable Polymerization Detected

Caption: Experimental workflow for monitoring this compound stability.

Disclaimer

The information provided in these application notes is intended for use by qualified scientific personnel. This compound is a hazardous chemical, and all handling and storage should be conducted in a controlled laboratory setting with appropriate safety precautions. The recommendations provided are based on the best available information for analogous compounds and should be adapted to specific laboratory conditions as necessary. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for 2-Propynal in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-propynal as a crosslinking agent for polymers. Due to the inherent reactivity and reported instability of this compound, this document focuses on the reactivity of its constituent functional groups—the terminal alkyne and the aldehyde—in crosslinking applications. The protocols provided are based on well-established chemical reactions analogous to those this compound would undergo.

Introduction to this compound as a Crosslinking Agent

This compound, also known as propargyl aldehyde, is a small organic molecule possessing two highly reactive functional groups: a terminal alkyne and an aldehyde. This dual functionality makes it a molecule of interest for polymer modification and crosslinking. The alkyne group can participate in highly efficient "click chemistry" reactions, while the aldehyde group can react with primary amines to form Schiff bases.[1][2]

Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network structure.[3][4] The choice of crosslinking agent allows for the fine-tuning of these properties.

Key Features of this compound's Reactive Groups:

  • Terminal Alkyne: Enables covalent bond formation with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be conducted in aqueous conditions, making it suitable for biomedical applications.[5][6][7]

  • Aldehyde: Reacts with primary amines to form imine (Schiff base) linkages. This reaction is widely used for crosslinking proteins and other amine-containing polymers.[2]

Application I: Crosslinking of Azide-Functionalized Polymers via Click Chemistry

The terminal alkyne of this compound is its most versatile feature for crosslinking, primarily through the CuAAC reaction. This approach requires the polymer to be functionalized with azide (B81097) groups.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for introducing azide groups into a polymer and subsequent crosslinking using a bifunctional alkyne, conceptually similar to how a molecule like this compound would be used if it were part of a larger, more stable crosslinking structure.

G Workflow for Alkyne-Azide Click Crosslinking cluster_0 Polymer Functionalization cluster_1 Crosslinking Reaction cluster_2 Characterization Polymer Base Polymer (-OH, -NH2, or -COOH groups) AzideReagent Azide-containing reagent Polymer->AzideReagent Reaction Polymer_Azide Azide-Functionalized Polymer AzideReagent->Polymer_Azide Crosslinker Alkyne Crosslinker (e.g., containing this compound moiety) Polymer_Azide->Crosslinker Click Reaction CrosslinkedPolymer Crosslinked Polymer Network Crosslinker->CrosslinkedPolymer CuSO4 CuSO4 CuSO4->Polymer_Azide NaAscorbate Sodium Ascorbate (B8700270) NaAscorbate->Polymer_Azide FTIR FTIR Spectroscopy CrosslinkedPolymer->FTIR Swelling Swelling Studies CrosslinkedPolymer->Swelling Rheology Rheology CrosslinkedPolymer->Rheology

Caption: Workflow for polymer crosslinking using the alkyne-azide click reaction.

Experimental Protocol: Crosslinking of Azide-Functionalized Poly(vinyl alcohol)

This protocol describes the azidation of Poly(vinyl alcohol) (PVA) followed by crosslinking with a conceptual di-alkyne crosslinker.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Triethylamine (TEA)

  • 2-Bromoacetyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Propargylamine (as a stand-in for a simple alkyne-containing molecule)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dialysis tubing (MWCO appropriate for the PVA)

Protocol:

Part A: Synthesis of Azide-Functionalized PVA (PVA-N₃)

  • Dissolve PVA in DMF at 80°C.

  • Cool the solution to 0°C and add TEA.

  • Slowly add 2-bromoacetyl bromide dropwise and stir for 12 hours at room temperature.

  • Precipitate the resulting PVA-Br in cold ethanol, filter, and dry under vacuum.

  • Dissolve the PVA-Br in DMF, add NaN₃, and stir at 60°C for 24 hours.

  • Cool the solution and precipitate the PVA-N₃ in cold ethanol.

  • Purify the PVA-N₃ by dialysis against deionized water for 3 days and then lyophilize.

Part B: Crosslinking of PVA-N₃

  • Prepare a stock solution of the alkyne crosslinker (e.g., propargylamine) in deionized water.

  • Prepare a stock solution of CuSO₄·5H₂O in deionized water.

  • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Dissolve the lyophilized PVA-N₃ in deionized water to form a solution (e.g., 10% w/v).

  • To the PVA-N₃ solution, add the alkyne crosslinker solution. The molar ratio of alkyne groups to azide groups can be varied to control the crosslinking density. A 1:2 ratio of dialkyne to azide is a good starting point for forming a network.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Gently mix and allow the solution to gel at room temperature. Gelation time will vary depending on concentrations.

Characterization:

  • FTIR Spectroscopy: Confirm the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole ring peaks.

  • Swelling Studies: Measure the equilibrium swelling ratio in water to determine the crosslink density.

  • Rheology: Characterize the viscoelastic properties of the resulting hydrogel.

ParameterConditionExpected Outcome
PVA-N₃ Synthesis
PVA:TEA:Bromoacetyl bromide1:1.5:1.5 molar ratioEfficient bromination
PVA-Br:NaN₃1:5 molar ratioComplete conversion to azide
Crosslinking
Azide:Alkyne ratioVaried (e.g., 2:1, 1:1)Controls crosslink density
CuSO₄ concentration5-10 mol% relative to alkyneCatalyzes the reaction
Sodium Ascorbate conc.20-50 mol% relative to alkyneReduces Cu(II) to Cu(I)
TemperatureRoom TemperatureGel formation

Application II: Crosslinking of Amine-Containing Polymers via Schiff Base Formation

The aldehyde group of this compound can react with primary amines on a polymer backbone (e.g., chitosan (B1678972), polylysine) to form imine bonds (Schiff bases), resulting in a crosslinked network.

Reaction Mechanism

The following diagram illustrates the reaction between an aldehyde and two primary amine groups on different polymer chains, forming a crosslink.

G Schiff Base Crosslinking Mechanism cluster_0 Reactants cluster_1 Crosslinked Product Polymer1 Polymer-NH2 Aldehyde O=CH-R-CH=O (Bifunctional Aldehyde) Polymer1->Aldehyde + Crosslink Polymer-N=CH-R-CH=N-Polymer Polymer1->Crosslink Schiff Base Formation (-2H2O) Polymer2 Polymer-NH2 Aldehyde->Polymer2 + Aldehyde->Crosslink Schiff Base Formation (-2H2O) Polymer2->Crosslink Schiff Base Formation (-2H2O)

Caption: Aldehyde-amine reaction for polymer crosslinking.

Experimental Protocol: Crosslinking of Chitosan with an Aldehyde

This protocol uses glutaraldehyde (B144438) as a well-established bifunctional aldehyde to demonstrate the crosslinking of chitosan, a principle directly applicable to a bifunctional version of this compound.

Materials:

  • Chitosan

  • Acetic acid solution (1% v/v)

  • Glutaraldehyde solution (25% w/v)

Protocol:

  • Dissolve chitosan in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir until a homogenous, viscous solution is formed.

  • Slowly add the glutaraldehyde solution dropwise to the chitosan solution while stirring vigorously. The amount of glutaraldehyde can be varied to control the degree of crosslinking (e.g., 0.5-5% of the chitosan weight).

  • Continue stirring for 1-2 hours as the solution becomes a gel.

  • Cast the gel into a petri dish and allow it to dry at room temperature to form a film, or use the gel directly for other applications.

  • Wash the crosslinked chitosan extensively with deionized water to remove any unreacted glutaraldehyde and acetic acid.

Characterization:

  • Swelling Studies: Immerse the crosslinked chitosan in solutions of varying pH to observe its swelling behavior. Crosslinked chitosan should be less soluble than native chitosan, especially in acidic conditions.

  • Mechanical Testing: Perform tensile tests on the crosslinked films to measure changes in tensile strength and elongation at break.

ParameterConditionExpected Outcome
Chitosan concentration2% (w/v) in 1% acetic acidForms a viscous solution
Glutaraldehyde amount0.5-5% (w/w of chitosan)Controls gel stiffness and strength
Reaction Time1-2 hoursGel formation

Concluding Remarks

While this compound itself is a challenging reagent due to its stability, its functional groups represent powerful tools for polymer crosslinking. The alkyne moiety is ideally suited for modern bioconjugation and material science applications via click chemistry, offering high specificity and efficiency. The aldehyde group provides a classic and effective route for crosslinking amine-containing biopolymers. Researchers can leverage these reactivities by using more stable propargyl-containing reagents or by functionalizing polymers to contain these key groups. The protocols outlined here provide a solid foundation for exploring the crosslinking potential of the propargyl and aldehyde functionalities in the development of advanced polymer materials for a variety of applications, including drug delivery and tissue engineering.

References

Troubleshooting & Optimization

Preventing explosive polymerization of 2-Propynal during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Propynal Storage and Safety

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of this compound (propiolaldehyde) to prevent hazardous explosive polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly reactive and prone to explosive polymerization?

A: this compound is a highly reactive molecule due to the presence of both an aldehyde and an alkyne functional group. This combination makes it susceptible to rapid, uncontrolled, and exothermic polymerization. The reaction can be initiated by various factors, including heat, light, the presence of acids or bases, and peroxide formation.[1] The polymerization of this compound can be extremely vigorous, proceeding with almost explosive force, particularly in the presence of alkaline substances like pyridine.[2]

Q2: What are the visual signs that polymerization of this compound may have started?

A: The onset of polymerization can be identified by several key indicators. If you observe any of the following, treat the material as potentially unstable and take immediate precautions:

  • Increased Viscosity: The liquid may become noticeably thicker, more syrup-like, or gel-like.[3]

  • Color Change: The solution may change from colorless or pale yellow to a darker yellow or brown.[3]

  • Precipitate Formation: The appearance of cloudiness, solid particles, or a distinct solid mass is a clear sign of polymer formation.[3]

  • Gas Evolution: Bubbles or pressurization of the container may indicate decomposition or a runaway reaction.

  • Exotherm (Heat Generation): If the container feels warm to the touch, it is a critical sign of a runaway exothermic reaction. This situation is extremely dangerous and requires immediate emergency procedures.[3]

Q3: What are the optimal conditions for storing this compound to ensure stability?

A: To minimize the risk of polymerization and degradation, this compound should be stored under controlled conditions that exclude initiators like heat, light, and oxygen.[3][4] A sample stored in a Dry Ice chest showed no noticeable change after four months.[2]

Q4: Is a polymerization inhibitor necessary for storing this compound? If so, which one should I use?

A: Yes, for any storage period beyond immediate use, adding a polymerization inhibitor is strongly recommended.[3] Inhibitors act by scavenging free radicals, which are often the initiators of polymerization. For unsaturated monomers like this compound, phenolic inhibitors are a common and effective choice.[3][]

  • Recommended Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (B1676288) (MEHQ) are suitable radical scavengers.[3][6]

  • Recommended Concentration: A typical concentration range for these inhibitors is 50-200 ppm (parts per million).

Q5: What should I do if I suspect polymerization has begun in my container of this compound?

A: If you observe any signs of polymerization, prioritize safety above all else.

  • DO NOT open or move the container if crystals, discoloration, or layering are visible. [1]

  • If the container is warm, this indicates a potential runaway reaction. Evacuate the immediate area and follow your institution's emergency protocols.

  • If you only observe minor changes like slight color change or increased viscosity without heat, handle the material with extreme caution in a well-ventilated fume hood. Do not attempt to purify it by distillation, as this can be hazardous.[3]

  • Dispose of the material according to your institution's hazardous waste guidelines.[3]

Data Summary Table

For quick reference, the optimal storage and handling parameters for this compound are summarized below.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) or -78°C (Dry Ice)Reduces the rate of thermal initiation and slows polymerization kinetics.[2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents initiation by atmospheric oxygen, which can promote peroxide and polymer formation.[1][4]
Container Amber Glass BottleProtects the compound from light, particularly UV, which can initiate radical polymerization.[1][3]
Sealing Tightly Sealed with Inert HeadspacePrevents contamination and moisture ingress. Use glass stoppers, as contaminants from rubber may catalyze decomposition.[2]
Inhibitor 50-200 ppm BHT or MEHQScavenges free radicals to provide an induction period before polymerization can begin.[3]

Experimental Protocols

Protocol 1: Procedure for Adding a Polymerization Inhibitor

Objective: To safely add a radical inhibitor to this compound for stable long-term storage.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ)

  • Amber glass storage bottle with a glass stopper

  • Inert gas (Nitrogen or Argon) source

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

Procedure:

  • Perform all operations in a certified chemical fume hood.

  • Calculate the mass of inhibitor required to achieve the desired concentration (e.g., for 100 ppm in 50 g of this compound, you need 5 mg of inhibitor).

  • Weigh the required amount of inhibitor accurately.

  • Add the inhibitor to the empty, clean, and dry amber glass storage bottle.

  • Carefully transfer the this compound into the bottle containing the inhibitor.

  • Seal the bottle and agitate gently by swirling until the inhibitor is fully dissolved.

  • Flush the headspace of the bottle with nitrogen or argon for 15-30 seconds to displace any oxygen.

  • Quickly and tightly reseal the bottle.

  • Label the container clearly, indicating the compound name, date, and the identity and concentration of the added inhibitor.[3]

  • Store the inhibited this compound under the recommended conditions (≤ -20°C).

Protocol 2: Inhibitor Removal Prior to Experimentation

Objective: To remove a phenolic inhibitor (e.g., MEHQ) from this compound before its use in a chemical reaction.

CRITICAL SAFETY WARNING: this compound is known to undergo extremely vigorous, almost explosive, decomposition in the presence of alkaline substances.[2] The standard alkaline wash method for removing phenolic inhibitors is therefore EXTREMELY HAZARDOUS with this compound and should be avoided. Alternative methods like column chromatography or distillation under high vacuum and very low temperature are safer alternatives. If this procedure must be considered, it should only be performed by highly experienced personnel with extreme caution, on a very small scale, and behind a blast shield.

Logical Pathway: Polymerization and Prevention

The following diagram illustrates the factors that can lead to the hazardous polymerization of this compound and the key preventive measures that should be implemented.

G Diagram 1: this compound Polymerization Pathway and Prevention cluster_initiators Initiating Factors cluster_process Degradation Process cluster_prevention Preventive Measures Heat Heat / Elevated Temp. Radical Free Radical Formation Heat->Radical Light Light (UV) Light->Radical Oxygen Oxygen / Air Oxygen->Radical Alkali Alkalies / Bases Polymerization Runaway Polymerization Alkali->Polymerization Direct, Vigorous Initiation Radical->Polymerization Chain Reaction Explosion Explosion Hazard Polymerization->Explosion Storage Refrigerate / Freeze (≤ -20°C) Storage->Heat Blocks Container Store in Amber Bottle Container->Light Blocks Atmosphere Use Inert Atmosphere (N2 or Ar) Atmosphere->Oxygen Excludes Inhibitor Add Inhibitor (e.g., BHT, MEHQ) Inhibitor->Radical Scavenges Handling Avoid Alkalies Handling->Alkali Prevents Contact

Diagram 1: Logical workflow of this compound polymerization triggers and corresponding safety measures.

References

Stabilizers for 2-Propynal and their effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propynal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, also known as propiolaldehyde, is the simplest organic compound containing both an alkyne and an aldehyde functional group. Its unique bifunctionality makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. In drug development, its high reactivity is exploited in various chemical biology applications, including its use as a covalent inhibitor of enzymes like aldehyde dehydrogenases.[1]

Q2: What are the main safety concerns when handling this compound?

This compound is a highly reactive, volatile, and flammable liquid that can be sensitive to light and moisture.[1] The primary safety concern is its propensity to undergo rapid, exothermic, and potentially explosive polymerization. It is also an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: How should this compound be stored?

To ensure stability and prevent polymerization, this compound should be stored in a cool, dark, and dry place, preferably in a refrigerator. It is often supplied with a stabilizer, such as hydroquinone (B1673460).[2] It is recommended to store it in a non-glass container and diluted in an inert solvent like toluene (B28343) at a concentration of 10% or less to absorb the heat of any potential polymerization.[1]

Q4: What is the role of hydroquinone as a stabilizer?

Hydroquinone is a common free-radical scavenger. This compound can polymerize via a free-radical mechanism, and hydroquinone acts as an inhibitor by quenching these radicals, thus preventing the initiation and propagation of polymer chains.

Stabilizer Effectiveness

While specific quantitative data on the effectiveness of various stabilizers for this compound is not extensively available in the literature, hydroquinone is the most commonly used and commercially available stabilizer. The optimal concentration can depend on the storage conditions and intended use.

StabilizerTypical ConcentrationEffectivenessNotes
Hydroquinone 0.1 - 0.5% (w/w)HighEffective at inhibiting free-radical polymerization. May need to be removed before certain reactions.
Phenothiazine 100 - 500 ppmModerate to HighAnother effective radical scavenger, often used for acrylates.
Butylated Hydroxytoluene (BHT) 0.1 - 0.5% (w/w)ModerateA common antioxidant that can also inhibit polymerization.

Experimental Protocols

Protocol 1: General Handling and Dispensing of Stabilized this compound
  • Preparation: Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work must be performed in a certified chemical fume hood.

  • Inert Atmosphere: For sensitive reactions, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Dispensing: Use a clean, dry syringe or a cannula to transfer the required amount of the this compound solution. Avoid using metal spatulas or needles that could catalyze polymerization.

  • Reaction Setup: Add the this compound dropwise to the reaction mixture, especially if the reaction is exothermic. Maintain the recommended reaction temperature.

  • Cleaning: All glassware and equipment that have come into contact with this compound should be rinsed immediately with a suitable solvent (e.g., acetone) to remove any residual aldehyde.

Protocol 2: Removal of Hydroquinone Stabilizer (if required)

For reactions sensitive to phenols, the hydroquinone stabilizer may need to be removed.

  • Extraction: Dissolve the stabilized this compound in a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).

  • Base Wash: Wash the organic solution with a 5% aqueous sodium hydroxide (B78521) (NaOH) solution in a separatory funnel. The hydroquinone will be deprotonated and extracted into the aqueous layer. Repeat the wash two to three times.

  • Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Carefully remove the solvent under reduced pressure. Caution: Do not distill to dryness. The unstabilized this compound is highly prone to polymerization and should be used immediately.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction mixture turns viscous or solidifies (Polymerization) 1. Absence or insufficient amount of stabilizer. 2. High reaction temperature. 3. Presence of contaminants (e.g., peroxides, metals). 4. High concentration of this compound.1. If using unstabilized this compound, add a radical inhibitor (e.g., a small amount of hydroquinone or BHT) to the reaction mixture. 2. Run the reaction at a lower temperature. 3. Use purified, peroxide-free solvents. Ensure glassware is scrupulously clean. 4. Dilute the reaction mixture with more solvent. Add this compound slowly to the reaction.
Low or No Product Yield 1. Decomposition of this compound. 2. Incomplete reaction. 3. Product is volatile and lost during workup.1. Ensure the reaction is run at the recommended temperature and for the appropriate time. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider using a slight excess of this compound if it is being consumed by side reactions. 3. Use a cooled receiving flask during solvent removal (rotary evaporation). Avoid high vacuum.
Formation of Unexpected Side Products 1. Michael addition of nucleophiles to the alkyne. 2. Aldol condensation or other aldehyde-related side reactions.1. For reactions with strong nucleophiles, consider using a less nucleophilic reagent or protecting the aldehyde group. 2. Control the reaction pH and temperature to disfavor side reactions.
Inconsistent Reaction Results 1. Variable purity or concentration of this compound. 2. Presence of water or oxygen.1. If the stabilizer was removed, use the unstabilized this compound immediately. 2. Use anhydrous solvents and run the reaction under an inert atmosphere.

Visualizing Workflows and Pathways

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Workup & Purification prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (if needed) prep_hood->prep_inert handle_dispense Dispense Stabilized this compound prep_inert->handle_dispense handle_add Add Dropwise to Reaction handle_dispense->handle_add handle_monitor Monitor Reaction Progress handle_add->handle_monitor workup_quench Quench Reaction handle_monitor->workup_quench workup_extract Aqueous Workup/Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate Under Reduced Pressure workup_dry->workup_concentrate workup_purify Purify Product (e.g., Chromatography) workup_concentrate->workup_purify

General workflow for handling this compound.

Troubleshooting_Polymerization Troubleshooting this compound Polymerization cluster_causes Potential Causes cluster_solutions Solutions start Reaction Polymerized cause_stabilizer Insufficient Stabilizer start->cause_stabilizer cause_temp High Temperature start->cause_temp cause_contaminants Contaminants start->cause_contaminants cause_concentration High Concentration start->cause_concentration sol_stabilizer Add Radical Inhibitor cause_stabilizer->sol_stabilizer sol_temp Lower Reaction Temperature cause_temp->sol_temp sol_contaminants Use Purified Reagents cause_contaminants->sol_contaminants sol_concentration Dilute Reaction Mixture cause_concentration->sol_concentration

Troubleshooting unwanted polymerization.

Nrf2_Signaling_Pathway Signaling Pathway Activated by α,β-Unsaturated Aldehydes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus propynal This compound (α,β-Unsaturated Aldehyde) keap1_nrf2 Keap1-Nrf2 Complex propynal->keap1_nrf2 Reacts with Keap1 thiols nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Dissociation keap1 Keap1 (ubiquitinated and degraded) keap1_nrf2->keap1 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to phaseII_genes Phase II Detoxification Genes (e.g., NQO1, GCLC) are->phaseII_genes Activates Transcription

Nrf2-mediated antioxidant response pathway.

References

Technical Support Center: 2-Propynal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the use of 2-propynal in organic synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Polymerization of this compound

Q1: My reaction mixture containing this compound is turning into a dark, insoluble solid. What is happening and how can I prevent it?

A1: This is a classic sign of this compound polymerization. Due to its high reactivity, this compound readily undergoes self-polymerization, especially under conditions of high concentration, elevated temperature, or in the presence of certain catalysts. This exothermic process can be difficult to control and can lead to low yields of the desired product.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. Many reactions involving this compound are best performed at or below room temperature.

  • Concentration: Use dilute solutions of this compound. Adding it slowly to the reaction mixture can help keep its instantaneous concentration low.

  • Inhibitors: For storage and certain reactions, the addition of a radical scavenger as a polymerization inhibitor can be effective. Common inhibitors include hydroquinone (B1673460) or phenothiazine.[2][3][4]

  • Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the time this compound is exposed to potentially polymerizing conditions.

Logical Workflow for Preventing Polymerization

G start High Concentration or High Temperature polymerization Polymerization start->polymerization troubleshoot Troubleshooting polymerization->troubleshoot low_temp Lower Temperature troubleshoot->low_temp dilute Use Dilute Solution troubleshoot->dilute inhibitor Add Inhibitor troubleshoot->inhibitor monitor Monitor Reaction Time troubleshoot->monitor success Successful Reaction low_temp->success dilute->success inhibitor->success monitor->success

Caption: Workflow to mitigate this compound polymerization.

Issue 2: Competing 1,2- and 1,4-Addition (Michael Addition)

Q2: My reaction with a nucleophile is giving a mixture of products. How do I control the regioselectivity between 1,2- and 1,4-addition to this compound?

A2: this compound has two primary electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the alkyne (position 3). Nucleophilic attack at the carbonyl carbon results in a 1,2-addition product (a propargyl alcohol derivative), while attack at the β-carbon leads to a 1,4-addition or Michael addition product (an α,β-unsaturated aldehyde derivative). The outcome is largely determined by the nature of the nucleophile under the principles of Hard and Soft Acid and Base (HSAB) theory.[5]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) are driven by charge and tend to attack the harder electrophilic carbonyl carbon, favoring 1,2-addition . This is typically the kinetically favored product.[5][6][7]

  • Soft Nucleophiles (e.g., organocuprates, thiols, amines) have frontier orbitals that interact more favorably with the softer electrophilic β-carbon, leading to 1,4-addition . This is often the thermodynamically more stable product.[5][6][8]

Data Presentation: Regioselectivity of Nucleophilic Addition to Alkynyl Aldehydes

The following table, based on data for the similar compound 2-butynal (B73574), illustrates the expected regioselectivity with different nucleophiles.

Reagent TypeNucleophilePredominant Addition TypeTypical ProductTypical Yield (%)
Grignard Reagent (Hard)Ethylmagnesium Bromide1,2-Addition4-Hexyn-3-ol>90
Gilman Reagent (Soft)Lithium Diethylcuprate1,4-Addition(E)-3-Ethyl-2-butenal>90

Data adapted from a comparative study on 2-butynal and is expected to be similar for this compound.[5]

Experimental Workflow for Selective Addition

G start Reaction with this compound hard_nuc Hard Nucleophile (e.g., Grignard) start->hard_nuc soft_nuc Soft Nucleophile (e.g., Gilman) start->soft_nuc add_12 1,2-Addition Product hard_nuc->add_12 add_14 1,4-Addition (Michael) Product soft_nuc->add_14

Caption: Selection of nucleophile dictates the addition pathway.

Issue 3: Self-Condensation of this compound

Q3: I am observing byproducts that appear to be dimers or trimers of this compound. What is causing this and how can I minimize it?

A3: This is likely due to the self-condensation of this compound, which can act as both a nucleophile (after deprotonation of the acetylenic proton or the α-proton of the resulting enolate after a Michael addition) and an electrophile. This is analogous to an aldol (B89426) or Michael self-condensation.[9]

Troubleshooting Steps:

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the other reactant and any catalyst. This keeps the concentration of this compound low at any given time, favoring the desired intermolecular reaction over self-condensation.[7][9]

  • Choice of Base: If the reaction is base-catalyzed, use a non-nucleophilic, sterically hindered base to deprotonate your intended nucleophile without promoting the self-condensation of this compound.

  • Directed Reactions: For certain applications, pre-forming the desired nucleophile (e.g., forming an enolate with a strong, non-nucleophilic base like LDA at low temperatures) before the addition of this compound can provide excellent control and minimize self-reaction.[7]

  • Temperature Control: As with polymerization, lower temperatures can help to disfavor the self-condensation side reaction.

Experimental Protocols

Protocol 1: Minimizing Self-Condensation in a Michael Addition

This protocol provides a general method for the Michael addition of a thiol to this compound, emphasizing techniques to reduce self-condensation.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Weak base catalyst (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0 equivalent) and the anhydrous solvent.

  • Catalyst Addition: Add the weak base catalyst (0.1 equivalents) to the stirred solution.

  • Slow Addition of this compound: In a separate syringe, prepare a dilute solution of this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathway: Michael Addition vs. Self-Condensation

G propynal This compound michael_product Desired Michael Adduct propynal->michael_product self_condensation Self-Condensation Product propynal->self_condensation propynal->self_condensation reacts with itself nucleophile Nucleophile (e.g., Thiol) base Base nucleophile->base activates nucleophile->michael_product attacks

Caption: Competing pathways in reactions of this compound.

References

Technical Support Center: Optimizing Grignard Reactions with 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2-propynal with Grignard reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Presence of moisture: Grignard reagents are extremely sensitive to water and other protic sources, which will quench the reagent.[1][2]Ensure all glassware is rigorously flame-dried or oven-dried under an inert atmosphere (e.g., nitrogen or argon) before use.[2] Use anhydrous solvents, freshly opened or properly stored.[2]
Poor quality of Grignard reagent: The reagent may have degraded over time or was not prepared correctly.Use freshly prepared or recently purchased Grignard reagent. If preparing in-house, ensure the quality of the magnesium and the alkyl/aryl halide.
Inactive magnesium: The surface of the magnesium turnings may be coated with an oxide layer, preventing the reaction from initiating.[2][3]Activate the magnesium surface by gently crushing the turnings with a dry stirring rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][4]
Incorrect reaction temperature: The reaction may not have been initiated or proceeded optimally. Low temperatures can slow down the reaction, while high temperatures can lead to side reactions.For the addition of the Grignard reagent to this compound, it is often recommended to maintain a low temperature (e.g., 0 °C or below) to improve selectivity and minimize side reactions.[5]
Formation of Side Products 1,4-addition (conjugate addition): Grignard reagents can add to the alkyne (1,4-addition) in addition to the desired 1,2-addition to the carbonyl group of this compound.The choice of Grignard reagent and reaction conditions can influence the regioselectivity. The use of certain additives or specific Grignard reagents may favor 1,2-addition.
Enolization: The Grignard reagent can act as a base and deprotonate the acidic acetylenic proton of this compound, leading to the formation of an enolate and consumption of the reagent.[6][7][8]Use a non-nucleophilic base to pre-treat the this compound to form the corresponding acetylide, followed by the addition of the Grignard reagent. Alternatively, using a less sterically hindered Grignard reagent at low temperatures may minimize this side reaction.
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl/aryl halide.[2][6]This is more common during the formation of the Grignard reagent. Slow, dropwise addition of the halide to the magnesium suspension can minimize this.[4]
Polymerization of this compound: this compound is prone to polymerization, especially under basic conditions or at elevated temperatures.Maintain a low reaction temperature and add the this compound solution slowly to the Grignard reagent.
Reaction Fails to Initiate Inactive magnesium surface: As mentioned above, an oxide layer on the magnesium can prevent the Grignard reagent formation.See solutions for activating magnesium above.[2][4]
Reaction is too cold or concentration of reactants is too low: Especially during the formation of the Grignard reagent.Gently warm a small spot of the flask with a heat gun or add a small amount of the neat alkyl/aryl halide to initiate the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a successful Grignard reaction with this compound?

A1: Grignard reagents are highly reactive and are strong bases. They react readily with any protic source, including water, alcohols, and even the acidic proton of this compound itself.[1][2][6] This reaction, often called quenching, consumes the Grignard reagent, forming an alkane and reducing the overall yield of the desired alcohol product.[2][6] Even atmospheric moisture can significantly lower the yield.[2]

Q2: What is the ideal solvent for the reaction of this compound with a Grignard reagent?

A2: The most common solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[1] THF has a higher boiling point and is a better solvent for stabilizing the Grignard reagent complex.[1][9][10] The choice of solvent can also influence the reactivity and selectivity of the reaction.

Q3: How can I minimize the formation of the 1,4-addition byproduct?

A3: The ratio of 1,2- to 1,4-addition is influenced by factors such as the steric hindrance of the Grignard reagent and the reaction temperature. Generally, bulkier Grignard reagents and lower reaction temperatures tend to favor 1,2-addition to the carbonyl group.

Q4: My reaction mixture turned dark and viscous. What could be the cause?

A4: A dark and viscous reaction mixture often indicates the polymerization of this compound. This can be triggered by impurities, elevated temperatures, or prolonged reaction times. To mitigate this, ensure the purity of your this compound (consider distillation before use), maintain a low reaction temperature, and keep the reaction time to a minimum.

Q5: How should I properly quench the reaction?

A5: The reaction should be quenched by slowly adding a cold, saturated aqueous solution of ammonium (B1175870) chloride.[4][11] This is a milder alternative to strong acids, which can cause dehydration of the resulting propargyl alcohol, especially if it's a tertiary alcohol.[4][11]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield (Illustrative)
EntryGrignard ReagentSolventTemperature (°C)Addition Time (h)Yield of 1,2-Adduct (%)Yield of 1,4-Adduct (%)
1Methylmagnesium BromideTHF-7818510
2Methylmagnesium BromideTHF017520
3tert-Butylmagnesium ChlorideTHF-78295<5
4Phenylmagnesium BromideDiethyl Ether01.56035

Note: This table is illustrative and represents typical trends. Actual yields will vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

General Protocol for the Reaction of this compound with a Grignard Reagent

1. Preparation of the Grignard Reagent (if not commercially available):

  • All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool.[2]

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.[2]

  • In the dropping funnel, place a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gentle warming may be applied.[2][4]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound:

  • Cool the freshly prepared Grignard reagent solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Prepare a solution of freshly distilled this compound (1.0 equivalent) in the same anhydrous solvent used for the Grignard reagent.

  • Add the this compound solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period (e.g., 1-2 hours).

3. Workup and Purification:

  • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring to quench the reaction.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic solution over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting_Grignard_Reaction start_node Start: Low/No Product Yield check_anhydrous Anhydrous conditions met? start_node->check_anhydrous decision_node decision_node process_node process_node solution_node solution_node end_node Successful Reaction check_mg_activation Magnesium activated? check_anhydrous->check_mg_activation Yes dry_glassware Flame/oven dry all glassware. Use anhydrous solvents. check_anhydrous->dry_glassware No check_reagent_quality Reagent quality verified? check_mg_activation->check_reagent_quality Yes activate_mg Activate Mg with iodine, 1,2-dibromoethane, or crushing. check_mg_activation->activate_mg No check_temperature Correct temperature profile? check_reagent_quality->check_temperature Yes use_fresh_reagents Use freshly prepared/purchased Grignard and distilled this compound. check_reagent_quality->use_fresh_reagents No check_temperature->end_node Yes optimize_temp Maintain low temperature during addition (e.g., 0 to -78 °C). check_temperature->optimize_temp No dry_glassware->check_mg_activation activate_mg->check_reagent_quality use_fresh_reagents->check_temperature optimize_temp->end_node

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

References

Technical Support Center: Diels-Alder Reactions with 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve yields in Diels-Alder reactions involving the highly reactive dienophile, 2-propynal (also known as propynal).

Frequently Asked Questions (FAQs)

Q1: Why is my Diels-Alder reaction with this compound resulting in low or no yield of the desired cycloadduct?

A1: Low yields with this compound are typically due to one or more of the following factors:

  • Polymerization of this compound: this compound is highly reactive and prone to rapid, often exothermic, polymerization, which consumes the starting material.[1][2]

  • Reagent Instability: As a volatile and reactive aldehyde, this compound can degrade if not handled correctly.[1][2] It is sensitive to light and moisture.[1]

  • Suboptimal Reaction Conditions: The reaction may require specific temperatures or the use of a catalyst to proceed efficiently. Thermal conditions that are too high can promote the reverse (retro-Diels-Alder) reaction.

  • Poor Diene Reactivity: The chosen diene may not be electron-rich enough to react efficiently with the electron-poor this compound dienophile, or it may be sterically hindered. The diene must also be able to adopt the necessary s-cis conformation.

Q2: I'm observing a significant amount of dark, insoluble material in my reaction flask. What is it and how can I prevent it?

A2: This is almost certainly a polymer of this compound. Its aldehyde group makes it susceptible to polymerization.[2] To mitigate this:

  • Use Dilute Solutions: It is strongly recommended to use this compound in dilute solutions (e.g., ≤10% in an inert solvent like toluene) to help manage the heat of polymerization.[1]

  • Control Temperature: Run the reaction at the lowest effective temperature. Consider initiating the reaction at 0°C or even lower before gradually warming if necessary.

  • Slow Addition: Add the this compound solution slowly to the diene solution over an extended period. This keeps the instantaneous concentration of the dienophile low, favoring the bimolecular Diels-Alder reaction over polymerization.

  • Use Fresh Dienophile: Ensure the this compound is pure and free of polymeric impurities before starting the reaction.

Q3: Should I use a catalyst for my Diels-Alder reaction with this compound?

A3: Yes, using a Lewis acid catalyst is a highly effective strategy for improving both the rate and yield of Diels-Alder reactions. Lewis acids coordinate to the carbonyl oxygen of this compound, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive dienophile.[3][4] This increased reactivity often allows the reaction to proceed at lower temperatures, which further helps to prevent polymerization and side reactions.[3]

Q4: Which Lewis acid is best for reactions with α,β-unsaturated aldehydes like this compound?

A4: The choice of Lewis acid can significantly impact the reaction outcome. Common and effective Lewis acids include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and calcium triflate (Ca(OTf)₂).[3][4] The optimal catalyst is substrate-dependent, and screening a few options is often necessary. Softer Lewis acids may be preferable to minimize side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Product Formation 1. Diene is not in the required s-cis conformation. 2. Reaction temperature is too low (for uncatalyzed reactions). 3. Decomposed this compound was used.1. Use a cyclic diene (e.g., cyclopentadiene) that is locked in the s-cis conformation. 2. Gradually increase the reaction temperature, but monitor closely for polymerization. 3. Consider adding a Lewis acid catalyst to enable reaction at lower temperatures.[3] 4. Use freshly prepared or purified this compound.
Low Yield with Polymer Formation 1. Concentration of this compound is too high. 2. Reaction temperature is too high. 3. Rapid addition of reagents.1. Handle this compound as a dilute solution (≤10% in toluene).[1] 2. Perform the reaction at a lower temperature, potentially with a Lewis acid catalyst. 3. Add the this compound solution to the diene solution dropwise using an addition funnel.
Formation of Multiple Products (Regioisomers) Reaction of an unsymmetrical diene with this compound can lead to different regioisomers.Use of a Lewis acid catalyst can often dramatically improve the regioselectivity of the reaction.[3] The catalyst pre-organizes the transition state, favoring one orientation over the other.
Product Decomposes During Workup The Diels-Alder adduct may be unstable to aqueous acid/base or silica (B1680970) gel.Perform a neutral workup. If purification by column chromatography is necessary, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.

Data Presentation: Lewis Acid Catalysis

While specific data for this compound is limited in readily available literature, the following table summarizes the general effect of various Lewis acids on a model Diels-Alder reaction, illustrating the potential for significant yield improvement.

Catalyst (mol%)SolventTemperatureTimeYield (%)Reference Notes
NoneDichloromethane (B109758)-20°C to RT4 hNo ProductIllustrates the need for activation with some substrates.[3]
FeCl₃ (10 mol%)Dichloromethane-20°C to RT4 h20%Shows modest catalytic activity.[3]
AlCl₃ (1 equiv)VariousVariableVariableHighA strong, commonly used Lewis acid, but can sometimes promote side reactions.[3]
Ca(OTf)₂ (10 mol%) Dichloromethane -20°C to RT 4 h Excellent An effective and environmentally benign catalyst for activating carbonyl-containing dienophiles.[3]

Experimental Protocols

Protocol 1: General Thermal Diels-Alder Reaction with this compound

This protocol is a starting point for an uncatalyzed reaction and prioritizes safety by minimizing the risk of polymerization.

  • Reagent Preparation:

    • Prepare a 10% (v/v) solution of freshly purified this compound in anhydrous toluene (B28343). It is recommended to handle propynal in a non-glass container.[1]

    • Dissolve the diene (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • Cool the diene solution to 0°C in an ice bath.

    • Transfer the this compound solution (1.1 equivalents) to a dropping funnel and add it dropwise to the stirred diene solution over 1-2 hours.

  • Reaction Execution:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • If no reaction occurs, slowly heat the mixture, for example to 50-80°C, while carefully monitoring for any signs of uncontrolled polymerization (rapid color change, viscosity increase).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation/recrystallization, depending on the properties of the adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with this compound

This protocol utilizes a Lewis acid to enhance reactivity and allow for milder conditions.

  • Reagent Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the diene (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst and Dienophile Addition:

    • Add the Lewis acid (e.g., AlCl₃, 1.1 equivalents, or Ca(OTf)₂, 0.1 equivalents) portion-wise to the stirred diene solution.

    • Stir the mixture for 15 minutes at -78°C.

    • Slowly add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise over 30-60 minutes.

  • Reaction Execution:

    • Maintain the reaction at -78°C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to -40°C or -20°C.

  • Workup and Purification:

    • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid like citric acid solution.[3]

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by the most appropriate method (chromatography, distillation, or recrystallization).

Visualizations

Troubleshooting_Workflow Start Low or No Yield with this compound Check_Polymer Significant Polymer Formation? Start->Check_Polymer Strategy_Polymer Implement Anti-Polymerization Strategy: 1. Use Dilute this compound (≤10% in Toluene) 2. Add this compound Slowly at 0°C 3. Lower Overall Reaction Temperature Check_Polymer->Strategy_Polymer Yes Check_Conditions Reaction Conditions Optimized? Check_Polymer->Check_Conditions No Strategy_Polymer->Check_Conditions Strategy_Catalyst Introduce Lewis Acid Catalyst (e.g., Ca(OTf)₂, AlCl₃) - Allows lower temperature - Increases reaction rate - Improves selectivity Check_Conditions->Strategy_Catalyst No Check_Diene Diene is Reactive? (Electron-rich, s-cis capable) Check_Conditions->Check_Diene Yes End_Success Improved Yield Strategy_Catalyst->End_Success Strategy_Diene Consider a More Reactive Diene (e.g., Cyclopentadiene) Check_Diene->Strategy_Diene No Check_Diene->End_Success Yes End_Fail Consult Further Literature for Specific Diene System Strategy_Diene->End_Fail

Caption: Troubleshooting workflow for low yields in Diels-Alder reactions with this compound.

Reaction_Mechanism cluster_0 Reaction Components cluster_1 Transition State cluster_2 Potential Pathways Diene Diene (Electron Rich) TS [4+2] Cycloaddition (Concerted Mechanism) Diene->TS Dienophile This compound (Electron Poor) Dienophile->TS Side_Product Polymerization (Side Reaction) Dienophile->Side_Product Favored by High Concentration & High Temp Catalyst Lewis Acid (LA) (Optional Catalyst) Catalyst->Dienophile Activates Product Diels-Alder Adduct (Desired Product) TS->Product Favored by Low Temp & Catalysis

Caption: Logical relationship between reactants and potential products in the reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Propynal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propynal. This highly reactive α,β-unsaturated aldehyde is a valuable building block in organic synthesis, but its unique chemical properties can present challenges, often leading to lower-than-expected conversion rates. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you diagnose and resolve common issues in your this compound reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive and prone to side reactions?

A1: this compound, also known as propargyl aldehyde, possesses two highly reactive functional groups in conjugation: an aldehyde and a terminal alkyne. The electron-withdrawing nature of the formyl group polarizes the carbon-carbon triple bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). The aldehyde group itself is also a prime target for nucleophiles. This dual reactivity, coupled with the high strain of the alkyne, makes this compound prone to polymerization, decomposition, and various side reactions if not handled under optimal conditions.

Q2: What are the most common side reactions observed with this compound?

A2: The most prevalent side reactions include:

  • Polymerization: this compound can readily polymerize, especially in the presence of light, heat, or impurities. This often results in the formation of intractable brown or black tars.

  • Michael Addition followed by further reaction: Nucleophiles can add to the β-carbon, and the resulting intermediate can sometimes undergo further undesired reactions.

  • Aldol Condensation: The aldehyde functionality can undergo self-condensation or condensation with other carbonyl-containing compounds in the reaction mixture.

  • Cannizzaro Reaction: In the presence of a strong base, this compound can undergo a disproportionation reaction to form the corresponding alcohol (2-propyn-1-ol) and carboxylic acid (propiolic acid).

  • Hydration of the Alkyne: Under acidic conditions, the triple bond can be hydrated to form a methyl ketone.

Q3: How should I purify my this compound before use?

A3: Commercial this compound can contain inhibitors and oxidation byproducts. It is often beneficial to purify it by distillation under reduced pressure immediately before use. Care should be taken to avoid high temperatures to prevent polymerization.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization. The addition of a radical inhibitor, such as hydroquinone (B1673460), is recommended for long-term storage.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in this compound reactions can stem from a variety of factors. The following sections break down potential causes and offer targeted solutions.

Problem 1: Reagent Quality and Stability

Low conversion can often be traced back to the quality and stability of the starting materials, especially this compound itself.

Potential Cause:

  • Degradation or polymerization of this compound.

  • Presence of inhibitors from storage.

  • Impure co-reagents or solvents.

Troubleshooting Suggestions:

  • Purify this compound: As mentioned in the FAQs, distill this compound under reduced pressure before your reaction.

  • Use Fresh Reagents: Ensure all other reagents and solvents are pure and anhydrous, as water can interfere with many reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidation of this compound and other sensitive reagents.

Problem 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome.

Illustrative Data on Solvent Effects:

The following table provides a hypothetical representation of how solvent choice can influence the yield of a Michael addition reaction of a thiol to this compound. Actual results will vary depending on the specific reactants and conditions.

EntrySolventDielectric Constant (ε)Temperature (°C)Reaction Time (h)Conversion Rate (%)
1Dichloromethane (B109758)9.125465
2Tetrahydrofuran (THF)7.525475
3Acetonitrile (B52724)37.525485
4Methanol32.725450 (with side products)
5Toluene2.425440

Troubleshooting Suggestions:

  • Solvent Selection: The polarity of the solvent can significantly affect reaction rates. For nucleophilic additions, polar aprotic solvents like acetonitrile or THF are often good choices as they can solvate cations without strongly solvating the nucleophile.[1]

  • Temperature Control: Many this compound reactions are exothermic. Running the reaction at a lower temperature can help to control the reaction rate, minimize side reactions, and prevent polymerization. Consider starting the reaction at 0°C or even lower.

  • Catalyst Choice: The choice of catalyst is crucial. For example, in Michael additions, a weak base is often sufficient to deprotonate the nucleophile without promoting unwanted side reactions of the this compound.

Problem 3: Polymerization of this compound

The high reactivity of this compound makes it susceptible to polymerization, which directly consumes the starting material and lowers the conversion to the desired product.

Troubleshooting Suggestions:

  • Add an Inhibitor: If polymerization is a suspected issue, a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture.

  • Control Temperature: As mentioned, lower temperatures can help to slow down the rate of polymerization.

  • Minimize Exposure to Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Experimental Protocols

Key Experiment: Michael Addition of a Thiol to this compound

This protocol describes a general procedure for the conjugate addition of a thiol to this compound.

Materials:

  • This compound (freshly distilled)

  • Thiol (e.g., thiophenol)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the thiol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complex reactivity of this compound and to provide a logical workflow for troubleshooting, the following diagrams are provided.

Potential Reaction Pathways of this compound This compound This compound Michael_Adduct Michael Adduct (1,4-Addition) This compound->Michael_Adduct Soft Nucleophile 1_2_Adduct 1,2-Addition Product This compound->1_2_Adduct Hard Nucleophile Polymerization Polymerization This compound->Polymerization Heat, Light, Impurities Side_Reactions Other Side Reactions (Aldol, Cannizzaro, etc.) This compound->Side_Reactions Base/Acid Conditions Nucleophile Nucleophile Nucleophile->Michael_Adduct Nucleophile->1_2_Adduct

Reaction pathways of this compound.

Troubleshooting Workflow for Low Conversion Start Start Check_Reagents Check Reagent Purity (Distill this compound) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp., Catalyst) Check_Reagents->Optimize_Conditions Inhibit_Polymerization Address Polymerization (Add Inhibitor, Lower Temp.) Optimize_Conditions->Inhibit_Polymerization Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Inhibit_Polymerization->Analyze_Byproducts Low_Conversion Low Conversion? Analyze_Byproducts->Low_Conversion Low_Conversion->Check_Reagents Yes Success Success Low_Conversion->Success No

A logical workflow for troubleshooting.

By systematically addressing these potential issues, researchers can significantly improve the conversion rates of their this compound reactions and achieve their desired synthetic outcomes.

References

Identifying and characterizing byproducts of 2-Propynal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propynal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound, also known as propiolaldehyde, is a highly reactive molecule due to the presence of both an aldehyde and a terminal alkyne. The most common reactions include:

  • Michael Addition: The α,β-unsaturated aldehyde system makes this compound an excellent Michael acceptor.[1][2]

  • Nazarov Cyclization: Divinyl ketones, which can be synthesized from this compound, are precursors for the Nazarov cyclization to form cyclopentenones.[3]

  • Sonogashira Coupling: The terminal alkyne allows for carbon-carbon bond formation with aryl or vinyl halides.[4][5][6]

  • Polymerization: Due to its high reactivity, this compound can undergo polymerization, which can be an undesirable side reaction.

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. It is flammable, toxic, and can be explosive, particularly when heated or in concentrated form. It is recommended to handle this compound in a solution with an inert solvent to mitigate the risk of polymerization.

Troubleshooting Guides

Michael Addition Reactions

Q3: I am observing a significant amount of a byproduct with a similar mass to my starting materials in my Michael addition reaction with this compound. What could it be?

A3: A common issue in Michael additions with α,β-unsaturated aldehydes is the competing 1,2-addition to the carbonyl group, especially with highly reactive nucleophiles like Grignard reagents.[7] This would result in the formation of a propargyl alcohol derivative instead of the desired 1,4-adduct. Another possibility is the self-condensation of the enolate Michael donor.

Troubleshooting Steps:

  • Analyze the byproduct: Use GC-MS and NMR to confirm the structure of the byproduct. The presence of a hydroxyl group and the intact alkyne in the NMR spectrum would suggest a 1,2-addition product.

  • Modify reaction conditions: To favor 1,4-addition, consider using less reactive "softer" nucleophiles or organocuprates (Gilman reagents).[2] Running the reaction at a lower temperature can also increase the selectivity for the Michael adduct.

  • Choice of base: If a base is used to generate the nucleophile, a weaker base may reduce the rate of competing side reactions.

Q4: My Michael addition reaction with this compound is resulting in a complex mixture of products, and the yield of the desired product is low. What are the likely side reactions?

A4: Besides 1,2-addition, other potential side reactions include polymerization of this compound and the retro-Michael addition.[8]

Troubleshooting Workflow:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Isolate_Byproduct Isolate Byproduct (Chromatography) Dissolve_Sample Dissolve in Deuterated Solvent Isolate_Byproduct->Dissolve_Sample Acquire_1H_NMR Acquire ¹H NMR Dissolve_Sample->Acquire_1H_NMR Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC) Acquire_1H_NMR->Acquire_2D_NMR if needed Process_Spectrum Process Spectrum Acquire_1H_NMR->Process_Spectrum Acquire_2D_NMR->Process_Spectrum Analyze_Data Analyze Chemical Shifts, Couplings, Integrals Process_Spectrum->Analyze_Data Elucidate_Structure Elucidate Structure Analyze_Data->Elucidate_Structure

References

Technical Support Center: Scalability Issues for Reactions Involving 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges when scaling reactions that involve 2-Propynal (also known as propiolaldehyde). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing a sudden, uncontrolled temperature increase. What is happening and how can I prevent it?

A1: An uncontrolled temperature increase indicates a potential thermal runaway, a significant safety hazard when working with this compound. This is often caused by the compound's tendency to undergo highly exothermic polymerization.[1] Scaling up a reaction reduces the surface-area-to-volume ratio, making heat dissipation less efficient compared to lab-scale experiments.[2][3]

Troubleshooting and Prevention:

  • Heat Transfer: Ensure your reactor's cooling system is sufficient for the larger scale. The heat produced by the reaction must not exceed the heat removed.[4]

  • Controlled Addition: Avoid adding the entire amount of this compound at once. Use a controlled, slow addition (dropwise) or a syringe pump to manage the rate of heat generation.[4] For industrial applications, this can be time-inefficient, making flow chemistry a safer alternative.[4][5]

  • Dilution: this compound should be diluted in an inert solvent (e.g., less than 10% in toluene) to help absorb the heat of reaction or potential polymerization.[6]

  • Monitoring: Implement real-time temperature monitoring with alarms.[5] Multiple thermocouples can help detect localized hot spots within the reactor.[4]

  • Flow Chemistry: Consider transitioning the process to a continuous flow reactor. Flow systems offer superior heat transfer and control, significantly reducing the risk of thermal runaway.[2][5]

Q2: I'm observing significant polymer formation and a thick residue in my reactor. What causes this and how can it be mitigated?

A2: this compound is inherently unstable and prone to polymerization, a characteristic that is responsible for its explosive properties.[1] This issue is often exacerbated at higher concentrations and temperatures, which are common during scale-up. The formation of this residue reduces product yield and can make equipment cleaning extremely difficult.[7]

Mitigation Strategies:

  • Use of Inhibitors: Commercial this compound is often supplied with a stabilizer like hydroquinone (B1673460) to prevent polymerization during storage.[6] Consider adding a small amount of a radical inhibitor to the reaction mixture if compatible with your desired chemistry.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Avoid Impurities: Peroxides or other impurities can initiate polymerization.[7] Ensure all starting materials and solvents are of high purity.

  • Material of Construction: It is recommended to handle this compound in non-glass containers to minimize potential hazards associated with polymerization.[6]

Table 1: Troubleshooting Summary for this compound Polymerization

Potential Cause Mitigation Strategy Rationale
High ConcentrationDilute this compound in an inert solvent (e.g., <10% in Toluene).[6]The solvent acts as a heat sink, absorbing the exotherm from polymerization.
Elevated TemperatureMaintain strict temperature control and use efficient cooling.Reduces the rate of polymerization, which is often thermally initiated.
Impurities (e.g., peroxides)Use high-purity, peroxide-free starting materials and solvents.[7]Impurities can act as initiators for radical polymerization.
Incompatible MaterialsUse non-glass containers for handling and storage.[6]Reduces risks associated with pressure buildup from polymerization in sealed glass.
Lack of StabilizerEnsure the starting material is properly stabilized or add a compatible inhibitor.Inhibitors scavenge radicals that can initiate the polymerization chain reaction.
Q3: The yield of my desired product is low, and purification is challenging due to numerous byproducts. What are the likely side reactions?

A3: this compound's high reactivity stems from its dual functional groups: an aldehyde and a terminal alkyne.[1][8] This makes it susceptible to various side reactions beyond polymerization, especially under acidic or basic conditions, which can complicate product isolation.[7][9]

Common Side Reactions:

  • Aldol-Type Reactions: The aldehyde functionality can undergo self-condensation or react with other carbonyl-containing species, particularly in the presence of acid or base catalysts.[7][10]

  • Michael Addition: As a good Michael acceptor, this compound can react with nucleophiles at the carbon-carbon triple bond.[1]

  • Degradation: The compound is sensitive to light and moisture, which can lead to decomposition.[6]

Optimization Strategies:

  • pH Control: Carefully control the pH of the reaction mixture. Buffer the system if necessary to avoid strongly acidic or basic conditions that promote side reactions.

  • Protecting Groups: If feasible, temporarily protect either the aldehyde or the alkyne group to ensure the desired reaction occurs selectively.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated.[7]

Q4: How do I safely handle and store this compound for large-scale reactions?

A4: this compound is a hazardous material: it is flammable, toxic, corrosive, and potentially explosive.[1][11] Scaling up requires stringent adherence to safety protocols.

Safety and Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]

  • Ventilation: All handling must be performed in a well-ventilated fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and cool area, away from heat, ignition sources, light, and moisture.[6][11]

  • Spill Management: Have spill control materials (e.g., liquid-absorbent pads) readily available. In case of a spill, collect and dispose of it as hazardous waste.[11]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[11]

Detailed Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Batch Reaction

This protocol provides a generalized framework for scaling a reaction involving this compound, emphasizing safety and control.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen). Verify that the cooling system, stirrer, and temperature probes are fully operational.

  • Reagent Preparation: In a separate, appropriate container inside a fume hood, prepare a dilute solution of this compound (<10%) in a suitable inert solvent (e.g., Toluene).[6]

  • Initial Charge: Charge the reactor with all other reactants and the bulk of the solvent. Begin stirring and bring the reactor contents to the target temperature.

  • Controlled Addition: Slowly add the diluted this compound solution to the reactor using a calibrated pump over a prolonged period. Continuously monitor the internal temperature. The addition rate should be immediately reduced or stopped if the temperature rises above the set limit.

  • Reaction Monitoring: After the addition is complete, continue to monitor the reaction by taking samples for analysis (e.g., TLC, GC, NMR) until completion is confirmed.

  • Quenching: Cool the reactor to a safe temperature (e.g., 0-5 °C) before carefully quenching the reaction with an appropriate reagent to neutralize any remaining reactive species.

  • Work-up: Proceed with the product isolation and purification steps. Be aware that the desired product may be volatile or unstable to the workup conditions.[9]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for handling this compound reactions at scale.

Thermal_Runaway_Troubleshooting start Uncontrolled Temperature Rise Detected check_addition Is Reagent Addition Ongoing? start->check_addition check_cooling Is Cooling System at Max Capacity? emergency_cool Action: Apply Emergency Cooling check_cooling->emergency_cool No quench Action: Prepare to Quench Reaction check_cooling->quench Yes check_addition->check_cooling No stop_addition Action: Immediately Stop Addition check_addition->stop_addition Yes stop_addition->check_cooling emergency_cool->quench investigate Post-Mortem Analysis: - Insufficient Cooling - Addition Rate Too High - Concentration Too High quench->investigate

Caption: Troubleshooting logic for a thermal runaway event.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_completion 3. Completion storage Retrieve this compound from Cool Storage dilute Dilute in Inert Solvent (<10% Conc.) (Fume Hood) storage->dilute addition Controlled Slow Addition (Monitor Temp) dilute->addition setup Prepare Inert Reactor with Other Reagents setup->addition quench Cool and Quench Reaction addition->quench workup Product Isolation and Purification quench->workup

Caption: Experimental workflow for safe handling and reaction setup.

Side_Reaction_Pathways start This compound product Desired Product start->product Desired Reaction Path polymer Polymerization (High Temp/Conc.) start->polymer Side Reaction aldol Aldol-Type Products (Acid/Base Catalysis) start->aldol Side Reaction michael Michael Adducts (Nucleophiles) start->michael Side Reaction

Caption: Major reaction pathways for this compound.

References

Technical Support Center: In Situ Generation of 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in situ generation of 2-Propynal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the handling of neat this compound, a highly reactive and hazardous compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I consider in situ generation of this compound?

A1: this compound, also known as propargyl aldehyde, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals. However, it is a highly volatile, toxic, and explosive compound that readily undergoes exothermic polymerization.[1] Generating this compound in situ (within the reaction mixture) allows you to use it immediately as it is formed, thereby avoiding the significant hazards associated with its isolation, purification, storage, and handling.

Q2: What are the primary methods for the in situ generation of this compound?

A2: The most common and well-documented method for the in situ generation of this compound is the oxidation of the readily available and relatively stable precursor, propargyl alcohol. Several oxidation reagents can be employed for this transformation, each with its own advantages and disadvantages. The main methods include:

  • Swern Oxidation: A mild and high-yielding method that uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.[2][3]

  • Dess-Martin Periodinane (DMP) Oxidation: A very mild and selective method that can be performed at room temperature.[2][4][5]

  • Chromium-Based Oxidations (e.g., Jones or Collins Reagent): Powerful oxidizing agents, but their use is declining due to the high toxicity of chromium(VI) compounds.[6][7]

Q3: How do I choose the best in situ generation method for my experiment?

A3: The choice of method depends on several factors, including the sensitivity of your substrate to the reaction conditions, the scale of your reaction, and safety considerations.

  • For sensitive substrates with acid- or base-labile functional groups, Dess-Martin Periodinane (DMP) oxidation is often the preferred choice due to its neutral pH and mild conditions.[4][5]

  • Swern oxidation is also an excellent mild option, particularly for preventing over-oxidation to the carboxylic acid, but it requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[2][8]

  • Chromium-based oxidations are generally less favored for complex syntheses due to their harshness and toxicity, but they can be effective for robust substrates on a smaller scale.[6][9]

Q4: Can I use the in situ generated this compound directly in subsequent reactions like bioconjugation?

A4: Yes, the primary advantage of in situ generation is the ability to use the reactive this compound immediately in a subsequent reaction. This is particularly useful for bioconjugation or click chemistry reactions where the aldehyde functionality can be targeted. The crude solution of this compound can be used directly in subsequent steps, such as Wittig, Grignard, or Diels-Alder reactions.

Q5: How can I monitor the formation of this compound in situ?

A5: The progress of the oxidation reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (propargyl alcohol). Gas chromatography (GC) or ¹H NMR spectroscopy can also be used to confirm the presence of the aldehyde product, although its high reactivity can make isolation for analysis challenging.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the in situ generation of this compound via the oxidation of propargyl alcohol.

General Issues
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded oxidizing agent.2. Presence of water in the reaction (for some methods).3. Incorrect reaction temperature.4. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent. For DMP, ensure it has been stored under anhydrous conditions.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Strictly follow the recommended temperature for the chosen protocol (e.g., -78 °C for Swern oxidation).4. Monitor the reaction by TLC until the starting material is consumed.
Formation of Side Products/Low Purity 1. Over-oxidation to propargylic acid (especially with stronger oxidants).2. Polymerization of this compound.3. Side reactions of the oxidant with the solvent or other functional groups.4. Incomplete reaction.1. Use a milder oxidizing agent like DMP or Swern.[2]2. Keep the reaction temperature low and use the generated this compound immediately. Consider adding a polymerization inhibitor if compatible with your subsequent steps.3. Choose an appropriate solvent (e.g., dichloromethane (B109758) for DMP and Swern oxidations).4. Ensure the reaction goes to completion by monitoring with TLC.
Difficulty in Working Up the Reaction 1. Presence of solid byproducts that are difficult to filter (e.g., with DMP).2. Emulsion formation during aqueous workup.3. Unpleasant odor of byproducts (e.g., dimethyl sulfide (B99878) from Swern oxidation).1. For DMP reactions, after quenching, dilute the mixture with a non-polar solvent like hexanes or ether to precipitate the iodine byproducts, followed by filtration through a pad of celite.[10]2. Use brine to wash the organic layer to help break up emulsions.3. Quench the Swern reaction with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[8]
Method-Specific Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Premature decomposition of the active oxidant (chloro(dimethyl)sulfonium chloride).2. Formation of a mixed thioacetal byproduct.1. Maintain the reaction temperature at -78 °C during the addition of all reagents.[8]2. Ensure the alcohol has fully reacted with the activated DMSO before adding the triethylamine (B128534) base.
Epimerization at α-carbon (if applicable to substrate) Use of triethylamine as the base.Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).
Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Poor quality of DMP reagent.2. Reaction is not buffered.1. Use freshly prepared or commercially available high-purity DMP.2. The reaction produces two equivalents of acetic acid. For acid-sensitive substrates, add a buffer like pyridine (B92270) or sodium bicarbonate.[4]
Difficult Workup The byproduct, 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide (IBX-acetate), is a gummy solid.Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will convert the byproduct into a more easily removable, water-soluble salt.[10]
Issue Possible Cause(s) Recommended Solution(s)
Over-oxidation to Carboxylic Acid Chromium trioxide is a very strong oxidizing agent.Use a milder chromium reagent like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane.[9]
Safety Hazard Chromium(VI) compounds are highly toxic and carcinogenic.Whenever possible, opt for less toxic alternatives like Swern or DMP oxidation. If chromium reagents must be used, handle them with extreme caution in a fume hood and dispose of the waste according to institutional guidelines.[2]

Data Presentation

The following table summarizes typical yields and conditions for the oxidation of primary alcohols to aldehydes using different methods. Note that yields for the highly reactive this compound can be lower and are highly dependent on the efficiency of its subsequent trapping reaction.

Oxidation Method Typical Yield (%) Reaction Temperature (°C) Common Solvent Key Byproducts Safety/Handling Considerations
Swern Oxidation >95[2]-78 to room temp[2]DichloromethaneDimethyl sulfide, CO, CO₂[8]Requires cryogenic temperatures; produces a foul odor and toxic CO gas.[2][8]
Dess-Martin Periodinane >95[2]Room Temperature[2]DichloromethaneAcetic acid, IBX-acetate[4]Reagent is relatively expensive; workup can be challenging on a large scale.[2][10]
Chromium Trioxide (Jones) Low (over-oxidation)[6]0 to room temp[6]AcetoneCr(III) saltsHighly toxic and carcinogenic; generates hazardous waste.[2]
PCC ~80-95[6]Room Temperature[6]DichloromethaneCr(III) salts, pyridinium hydrochloride[9]Toxic chromium reagent; can be acidic.[2][9]

Experimental Protocols

In Situ Generation of this compound via Swern Oxidation

Objective: To generate this compound from propargyl alcohol in situ for immediate use in a subsequent reaction.

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Propargyl alcohol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous reaction vessel with a magnetic stirrer, nitrogen inlet, and thermometer

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of propargyl alcohol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture, again keeping the temperature below -70 °C.

  • After stirring for an additional 15 minutes at -78 °C, the reaction mixture containing the in situ generated this compound is ready for the next step.

In Situ Generation of this compound via Dess-Martin Periodinane (DMP) Oxidation

Objective: To generate this compound from propargyl alcohol in situ under mild, neutral conditions.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Propargyl alcohol

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

  • Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

  • To a solution of propargyl alcohol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere. If your substrate is acid-sensitive, add sodium bicarbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the propargyl alcohol is consumed, the reaction mixture containing the in situ generated this compound can be used directly for the next reaction.

Visualizations

experimental_workflow cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation cluster_chromium Chromium Oxidation cluster_application Downstream Application swern_start Propargyl Alcohol swern_reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N swern_start->swern_reagents Add to swern_product In situ this compound swern_reagents->swern_product Generates application Bioconjugation, Click Chemistry, Diels-Alder, etc. swern_product->application Use directly dmp_start Propargyl Alcohol dmp_reagent DMP, DCM, rt dmp_start->dmp_reagent Add to dmp_product In situ this compound dmp_reagent->dmp_product Generates dmp_product->application Use directly chromium_start Propargyl Alcohol chromium_reagent CrO₃/H₂SO₄ or PCC, DCM, rt chromium_start->chromium_reagent Add to chromium_product This compound (and over-oxidation products) chromium_reagent->chromium_product Generates chromium_product->application Use directly (with caution)

Caption: Workflow for the in situ generation of this compound and its subsequent use.

signaling_pathway cluster_precursor Precursor cluster_generation In Situ Generation cluster_product Product cluster_side_reactions Potential Side Reactions propargyl_alcohol Propargyl Alcohol (Stable Precursor) oxidation Oxidation (e.g., Swern, DMP) propargyl_alcohol->oxidation Reacts with propynal This compound (Reactive Intermediate) oxidation->propynal Forms polymerization Polymerization propynal->polymerization Can undergo over_oxidation Over-oxidation to Propargylic Acid propynal->over_oxidation Can undergo

Caption: Logical relationship of in situ this compound generation and potential side reactions.

References

Impact of impurities in 2-Propynal on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Propynal (Propargyl Aldehyde). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in this compound and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Due to its synthesis and inherent reactivity, this compound is often found with several impurities. The most common include:

  • Propargyl alcohol (2-propyn-1-ol): The precursor to this compound, often present due to incomplete oxidation during synthesis.

  • Water: Can be introduced during synthesis or workup, or absorbed from the atmosphere.

  • Acetone: A potential byproduct of the oxidation of isopropanol, which can be used in some synthetic routes, or a residual solvent.

  • Polymers: this compound is prone to polymerization, especially in the presence of heat, light, or catalytic amounts of acid or base.

  • Acidic or Basic Residues: Traces of acids or bases used in the synthesis can remain.

Q2: How can these impurities be detected and quantified?

A2: A combination of analytical techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying volatile impurities like propargyl alcohol and acetone.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap significantly with the this compound signals.

  • Karl Fischer Titration: Specifically used for the accurate quantification of water content.

Q3: What is the general impact of these impurities on a chemical reaction?

A3: Impurities can have a range of detrimental effects on reaction outcomes:

  • Reduced Yield: Impurities can react with starting materials, reagents, or the desired product, leading to a lower yield.[5][6]

  • Formation of Side Products: Impurities can participate in side reactions, complicating the purification of the desired product.

  • Catalyst Deactivation: Some impurities can poison or inhibit the activity of catalysts.

  • Inconsistent Reaction Rates: Impurities can either accelerate or slow down a reaction, leading to reproducibility issues.[5]

  • Polymerization: The presence of acidic or basic impurities can initiate the polymerization of this compound, leading to a complex and often intractable reaction mixture.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

You are performing a reaction with this compound (e.g., a Sonogashira coupling or a Paal-Knorr synthesis) and observe a significantly lower yield than expected, or no product formation at all.

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Purity and Integrity of Other Reagents and Solvents start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_propynal Analyze this compound Purity via GC-MS and Karl Fischer check_conditions->analyze_propynal impurity_identified Impurity Identified? analyze_propynal->impurity_identified high_water High Water Content (>0.5%) impurity_identified->high_water Yes high_alcohol High Propargyl Alcohol Content (>2%) impurity_identified->high_alcohol Yes polymer_present Presence of Polymer impurity_identified->polymer_present Yes other_issue Investigate Other Reaction Parameters impurity_identified->other_issue No purify_propynal Purify this compound (Fractional Distillation) high_water->purify_propynal high_alcohol->purify_propynal polymer_present->purify_propynal rerun_reaction Re-run Reaction with Purified this compound purify_propynal->rerun_reaction

Caption: Troubleshooting workflow for low or no product yield.

Impurity DetectedPotential Impact on YieldRecommended Action
Water - Hydrolysis of sensitive reagents: Organometallics, acid/base catalysts. - Inhibition of catalyst: Particularly in transition metal-catalyzed reactions like Sonogashira coupling.[8] - Promotion of side reactions: Can facilitate hydrolysis of the product.Purification: Dry the this compound over a suitable drying agent (e.g., anhydrous MgSO₄) followed by fractional distillation. Ensure all solvents and reagents are anhydrous.
Propargyl Alcohol - Competitive Reaction: The alcohol functionality can react with reagents intended for the aldehyde, consuming them and reducing the yield of the desired product. - Ligand for Metal Catalysts: Can coordinate to and potentially inhibit metal catalysts.Purification: Careful fractional distillation is effective in separating propargyl alcohol (b.p. 114-115 °C) from this compound (b.p. 55-59 °C).
Polymer - Stoichiometric Imbalance: The presence of non-reactive polymer reduces the effective concentration of this compound. - Physical Interference: The polymer can coat reactants or catalysts, preventing reaction.Purification: Remove the polymer by distillation of the this compound.
Acidic/Basic Residues - Catalyst Deactivation: Can neutralize basic or acidic catalysts or reagents. - Promotion of Polymerization: Can catalyze the polymerization of this compound, reducing its availability for the desired reaction.[7][9]Purification: Neutralize with a mild base (e.g., NaHCO₃) or acid (e.g., dilute HCl) during an aqueous workup, followed by drying and distillation.

The following data is illustrative to demonstrate potential trends.

This compound PurityWater Content (%)Propargyl Alcohol (%)Yield of Coupled Product (%)
99%0.10.592%
95%1.02.065%
90%2.05.030%
85%3.010.0<5%
Issue 2: Unexpected Side Products Observed

You have obtained your product, but analysis (e.g., by NMR or LC-MS) shows the presence of significant, unexpected side products.

side_products_troubleshooting start Unexpected Side Products characterize_side_products Characterize Side Products (NMR, MS) start->characterize_side_products identify_source Identify Potential Source of Side Products characterize_side_products->identify_source propynal_impurity_reaction Reaction of this compound Impurity identify_source->propynal_impurity_reaction Yes propynal_degradation Degradation of this compound or Product identify_source->propynal_degradation Yes other_issue Investigate Reactivity of Other Reagents identify_source->other_issue No analyze_propynal Analyze Purity of this compound propynal_impurity_reaction->analyze_propynal modify_conditions Modify Reaction Conditions (e.g., lower temperature, shorter time) propynal_degradation->modify_conditions purify_propynal Purify this compound analyze_propynal->purify_propynal rerun_reaction Re-run Reaction purify_propynal->rerun_reaction modify_conditions->rerun_reaction

Caption: Troubleshooting workflow for unexpected side products.

ImpurityPotential Side ReactionResulting Side ProductHow to Mitigate
Propargyl Alcohol Can undergo similar reactions to this compound. For example, in a Sonogashira coupling, it can couple with the aryl halide.The corresponding propargyl alcohol derivative of your coupled product.Purify this compound by fractional distillation.
Acetone Can participate in aldol (B89426) condensation reactions, either with itself or with this compound, especially under basic conditions.β-hydroxy ketones or α,β-unsaturated ketones.Purify this compound by fractional distillation.
Acidic Impurities Can catalyze the formation of furan (B31954) byproducts in reactions like the Paal-Knorr synthesis.[6][10][11][12][13]Furan derivatives instead of the desired pyrrole (B145914).Use purified this compound and control the pH of the reaction carefully.

The following data is illustrative to demonstrate potential trends.

This compound PurityAcetone Content (%)Yield of Desired Aldol Product (%)Yield of Acetone-Derived Side Product (%)
99.5%0.1%95%<1%
98%1.5%80%15%
95%4.0%60%35%
90%8.0%35%58%

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed to remove less volatile impurities such as propargyl alcohol and polymers, and can also reduce water content.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)[14][15][16]

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

  • Ice bath

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[14][15][16]

  • Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[16]

  • Begin heating the flask gently.

  • Observe the vapor rising through the column. The temperature at the distillation head should remain steady at the boiling point of the purest fraction being collected.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (55-59 °C).

  • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

  • Store the purified this compound in a tightly sealed container at low temperature and protected from light.

Protocol 2: Sonogashira Coupling using Purified this compound

This protocol describes a typical Sonogashira coupling reaction where the purity of this compound is critical.[5][17][18][19][20]

Materials:

  • Purified this compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.[17][18]

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature until the solids have dissolved.

  • Add the purified this compound dropwise via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Paal-Knorr Pyrrole Synthesis using Purified this compound

This protocol outlines the synthesis of a substituted pyrrole, a reaction that can be sensitive to acidic impurities.[6][10][11][12][13]

Materials:

  • Purified this compound

  • 1,4-dicarbonyl compound

  • Primary amine or ammonia (B1221849) source (e.g., ammonium acetate)

  • Solvent (e.g., acetic acid, ethanol, or toluene)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound and the primary amine or ammonia source in the chosen solvent.

  • Add the purified this compound to the mixture.

  • If using a catalyst (e.g., a catalytic amount of p-toluenesulfonic acid), add it to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude pyrrole by column chromatography or recrystallization.

References

Technical Support Center: Controlling Regioselectivity in Reactions with 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving 2-propynal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites in this compound and how does this lead to issues with regioselectivity?

A1: this compound, an α,β-unsaturated aldehyde, possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the alkyne (C3). This dual reactivity can lead to a mixture of products, namely the 1,2-addition product (attack at the carbonyl) and the 1,4-addition (or conjugate/Michael addition) product (attack at the alkyne). Controlling the regioselectivity is crucial to ensure the desired isomer is the major product.

Q2: What are the key factors that influence whether a reaction with this compound proceeds via 1,2- or 1,4-addition?

A2: The regiochemical outcome of nucleophilic additions to this compound is primarily governed by a combination of factors:

  • Nature of the Nucleophile: This is often the most critical factor. "Hard" nucleophiles, characterized by high charge density and a highly localized charge (e.g., Grignard reagents, organolithium reagents), tend to favor the kinetically controlled 1,2-addition.[1][2] "Soft" nucleophiles, which are more polarizable and have a more delocalized charge (e.g., Gilman cuprates, thiols, amines), preferentially undergo the thermodynamically favored 1,4-conjugate addition.[3][4]

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which is typically the 1,2-adduct.[5] Higher temperatures can allow for equilibrium to be established, favoring the more thermodynamically stable 1,4-adduct.[5]

  • Lewis Acid Catalysis: The presence of a Lewis acid can influence the regioselectivity. By coordinating to the carbonyl oxygen, a Lewis acid can enhance the electrophilicity of the carbonyl carbon, potentially favoring 1,2-addition. However, the specific Lewis acid and reaction conditions can also steer the reaction towards 1,4-addition in some cases.

  • Solvent: The polarity of the solvent can influence the stability of the transition states for both addition pathways, thereby affecting the regioselectivity.

Q3: How can I predict whether my nucleophile will act as a "hard" or "soft" nucleophile?

A3: The hardness or softness of a nucleophile can be generally predicted based on its chemical properties. Hard nucleophiles typically involve atoms from the second row of the periodic table with high electronegativity (e.g., oxygen, nitrogen in certain contexts, carbanions from organolithium or Grignard reagents). Soft nucleophiles often involve larger, more polarizable atoms (e.g., sulfur, phosphorus, iodine) or have delocalized charge (e.g., enolates, Gilman cuprates).

Troubleshooting Guides

Issue 1: My reaction with this compound is yielding a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the desired isomer?

This is a common issue stemming from the comparable reactivity of the two electrophilic sites. The following troubleshooting workflow can help improve the regioselectivity.

G start Mixture of 1,2- and 1,4-Adducts Observed q1 What is your desired product? start->q1 a1_12 1,2-Addition Product q1->a1_12 a1_14 1,4-Addition Product q1->a1_14 ts1_12 Troubleshooting for 1,2-Addition a1_12->ts1_12 ts1_14 Troubleshooting for 1,4-Addition a1_14->ts1_14 action1_12 Use a 'harder' nucleophile (e.g., Grignard or organolithium). ts1_12->action1_12 action1_14 Switch to a 'softer' nucleophile (e.g., Gilman cuprate). ts1_14->action1_14 action2_12 Lower the reaction temperature (e.g., -78 °C). action1_12->action2_12 action3_12 Consider a non-polar aprotic solvent. action2_12->action3_12 action2_14 Increase the reaction temperature if the 1,2-addition is reversible. action1_14->action2_14 action3_14 Use a polar aprotic solvent. action2_14->action3_14

Troubleshooting workflow for poor regioselectivity.
Issue 2: I am attempting a 1,4-conjugate addition, but the reaction is very slow or does not proceed.

This can occur if the nucleophile is not sufficiently reactive or if the reaction conditions are not optimal for the conjugate addition pathway.

Possible Causes and Solutions:

  • Insufficient Nucleophilicity: The chosen "soft" nucleophile may be too weak.

    • Action: Consider using a more reactive soft nucleophile (e.g., a different Gilman cuprate (B13416276) or a more nucleophilic thiol).

  • Suboptimal Temperature: While higher temperatures can favor the thermodynamic product, excessively high temperatures might lead to decomposition.

    • Action: Screen a range of temperatures to find the optimal balance between reaction rate and stability.

  • Catalyst Inactivity (if applicable): If a catalyst is being used to promote conjugate addition, it may not be active.

    • Action: Ensure the catalyst is properly prepared and handled. Consider screening other catalysts known to promote 1,4-additions.

Data Presentation

The choice of nucleophile is paramount in controlling the regioselectivity of additions to this compound. The following table summarizes the expected major products for different classes of nucleophiles under typical reaction conditions.

Nucleophile ClassExample ReagentExpected Major ProductPredominant Addition Type
Hard Nucleophiles
Organolithiumn-Butyllithium1,2-AdditionDirect Addition
Grignard ReagentsEthylmagnesium bromide1,2-AdditionDirect Addition
Soft Nucleophiles
Gilman CupratesLithium dimethylcuprate1,4-AdditionConjugate Addition
ThiolsThiophenol1,4-AdditionConjugate Addition
AminesDiethylamine1,4-AdditionConjugate Addition
Borderline Nucleophiles
EnolatesLithium enolate of acetoneMixture, sensitive to conditionsBoth

Experimental Protocols

Protocol 1: General Procedure for Achieving 1,2-Addition (Direct Addition)

This protocol is designed to favor the formation of the propargyl alcohol derivative via direct nucleophilic attack on the carbonyl carbon.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Grignard reagent (e.g., 1.0 M solution in THF) or Organolithium reagent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard or organolithium reagent (1.1 eq.) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Achieving 1,4-Addition (Conjugate Addition)

This protocol is designed to favor the formation of the β-substituted α,β-unsaturated aldehyde via conjugate addition.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., 1.6 M solution in hexanes)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Gilman Reagent Preparation: In a flame-dried, inert gas-purged flask, suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous THF at -40 °C.

  • Slowly add the organolithium reagent (2.0 eq.) to the CuI suspension. The mixture should change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at -40 °C.

  • Conjugate Addition: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared Gilman reagent to the solution of this compound via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Mandatory Visualizations

G cluster_0 Reaction Pathways of this compound propynal This compound path_12 1,2-Addition (Kinetic Control) propynal->path_12 path_14 1,4-Addition (Thermodynamic Control) propynal->path_14 nucleophile Nucleophile (Nu-) nucleophile->path_12 nucleophile->path_14 product_12 Propargyl Alcohol Derivative path_12->product_12 product_14 β-Substituted α,β-Unsaturated Aldehyde path_14->product_14

Reaction pathways for nucleophilic addition to this compound.

G decision_tree Decision Tree for Regioselectivity Control Hard Nucleophile (e.g., R-MgBr, R-Li) Soft Nucleophile (e.g., R2CuLi, R-SH) outcome_12 Favors 1,2-Addition decision_tree:h->outcome_12 outcome_14 Favors 1,4-Addition decision_tree:s->outcome_14 conditions_12 Low Temperature (-78 °C) outcome_12->conditions_12 conditions_14 Variable Temperature outcome_14->conditions_14

Decision tree for predicting regioselectivity.

References

Technical Support Center: Mitigating the Hazards of 2-Propynal in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and mitigation of hazards associated with 2-Propynal (also known as propargyl aldehyde) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 624-67-9), also known as propiolaldehyde or propargyl aldehyde, is a highly reactive α,β-unsaturated aldehyde.[1] Its primary hazards stem from its high cytotoxicity and reactivity. It is a strong lacrymator (induces tearing) and can cause severe irritation to the skin, eyes, and respiratory tract.[2] As an α,β-unsaturated carbonyl compound, it can readily react with biological macromolecules like proteins and DNA, leading to cellular damage.[3][4][5][6][7]

Q2: What are the potential health effects of exposure to this compound?

A2: Acute exposure can cause immediate and severe irritation to the eyes, skin, and respiratory system. Inhalation of vapors may lead to respiratory distress. Due to its reactivity, it is expected to be harmful if swallowed or absorbed through the skin. Chronic exposure information for this compound is limited, but based on the reactivity of similar aldehydes, it may pose long-term health risks. The general mechanism of aldehyde toxicity involves the formation of adducts with DNA and proteins, which can be genotoxic and cytotoxic.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive selection of PPE is crucial. This includes:

  • Eye and Face Protection: Chemical splash-proof goggles and a full-face shield are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, are recommended. It is advisable to wear double gloves.[8]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron should be worn.[9]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[8] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Q5: How should this compound waste be disposed of?

A5: this compound and any contaminated materials should be treated as hazardous waste. Collect waste in a dedicated, properly labeled, and sealed container. Disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance. Never pour this compound waste down the drain.

Troubleshooting Guide

Q: I smell a strong, irritating odor in the lab, even though the this compound container is closed. What should I do?

A: Immediately ensure your PPE is correctly worn. Do not attempt to identify the source by smelling it directly. The odor threshold for similar aldehydes is very low, so even a small leak can be noticeable. Safely move to a non-contaminated area and notify your lab supervisor and EHS office. The area should be assessed for potential leaks from your container or experimental setup.

Q: I accidentally spilled a small amount of this compound inside the chemical fume hood. How should I clean it up?

A: For a small spill contained within the fume hood:

  • Ensure your PPE is appropriate for the task.

  • Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the area of the spill with a suitable solvent, followed by soap and water.

  • Report the spill to your supervisor.

Q: My skin came into contact with a dilute solution of this compound. What is the first aid procedure?

A: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8] Remove any contaminated clothing while flushing. Seek medical attention promptly, even if there is no immediate pain or visible irritation. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

Q: During my reaction, I observed an unexpected color change and a rapid increase in temperature. What could be happening?

A: This could indicate a runaway or vigorous reaction. This compound is a reactive molecule. If you can do so safely, remove any heating source and ensure the reaction is being adequately cooled. Be prepared for a potential increase in pressure. If the reaction appears to be uncontrollable, evacuate the immediate area and follow your laboratory's emergency procedures. Inform your supervisor immediately.

Quantitative Hazard Data

ParameterValue (for Propionaldehyde)Source
Odor Threshold 0.145 ppm[11]
ACGIH TLV-TWA 20 ppm (8-hour)[11]
OSHA PEL-TWA Not established[12]
NIOSH REL-TWA Not established[12]
LC50 (Inhalation, Rat) Moderate to low toxicity[13]
LD50 (Oral, Rat) Moderate toxicity[13]

Note: TWA (Time-Weighted Average), TLV (Threshold Limit Value), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), LC50 (Lethal Concentration, 50%), LD50 (Lethal Dose, 50%). The data for propionaldehyde (B47417) should be considered as a minimum standard of precaution; this compound is likely more toxic.

Experimental Protocols

Protocol for Safe Handling and Use of this compound

This protocol is adapted from a standard synthesis procedure and outlines the necessary precautions for handling this compound in a research setting.

  • Preparation and Designated Area:

    • All work with this compound must be conducted in a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Remove all unnecessary equipment and chemicals from the fume hood to minimize clutter and potential for accidental mixing.

    • Post a warning sign indicating that a highly reactive and toxic substance is in use.

  • Personal Protective Equipment (PPE):

    • Don a full-face shield over chemical splash goggles, a flame-retardant lab coat, a chemical-resistant apron, and two pairs of nitrile or butyl rubber gloves.

  • Handling and Dispensing:

    • Before use, inspect the this compound container for any signs of damage or leaks.

    • Use a syringe or cannula for transferring liquid this compound to minimize exposure to vapors.

    • If pouring, do so slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • During the Experiment:

    • Maintain constant vigilance over the reaction. Use a blast shield if there is any risk of explosion or vigorous reaction.

    • Ensure adequate cooling and pressure relief for your experimental setup.

  • Decontamination and Waste Disposal:

    • All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with a suitable solvent (e.g., ethanol) in the fume hood, collecting the rinsate as hazardous waste. Then, wash with soap and water.

    • Dispose of all this compound waste, including contaminated consumables, in a clearly labeled hazardous waste container.

  • Emergency Preparedness:

    • Have a spill kit readily available that contains an inert absorbent, non-sparking tools for cleanup, and a hazardous waste bag.

    • Be familiar with your laboratory's emergency response plan.

Visualizations

G cluster_cellular_entry Cellular Entry cluster_cellular_damage Cellular Damage cluster_downstream_effects Downstream Effects cluster_cellular_outcome Cellular Outcome 2_Propynal 2_Propynal Protein_Adducts Protein Adducts (e.g., with Cysteine residues) 2_Propynal->Protein_Adducts Michael Addition GSH_Depletion Glutathione (GSH) Depletion 2_Propynal->GSH_Depletion DNA_Adducts DNA Adducts & Cross-links 2_Propynal->DNA_Adducts Enzyme_Inhibition Enzyme Inhibition Protein_Adducts->Enzyme_Inhibition Thioredoxin_Oxidation Thioredoxin Oxidation GSH_Depletion->Thioredoxin_Oxidation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Disrupted_Redox_Signaling Disrupted Redox Signaling Thioredoxin_Oxidation->Disrupted_Redox_Signaling Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Enzyme_Inhibition->Cytotoxicity Disrupted_Redox_Signaling->Cytotoxicity Genotoxicity->Cytotoxicity G cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_reporting Reporting Spill Spill Alert_Personnel Alert nearby personnel Spill->Alert_Personnel Don_PPE Don appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain spill with inert absorbent Don_PPE->Contain_Spill Collect_Waste Collect absorbed material with non-sparking tools Contain_Spill->Collect_Waste Place_in_Container Place in labeled hazardous waste container Collect_Waste->Place_in_Container Decontaminate_Area Decontaminate spill area Place_in_Container->Decontaminate_Area Report_to_Supervisor Report incident to supervisor and EHS Decontaminate_Area->Report_to_Supervisor

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propynal and Other Alkynyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-propynal with other structurally related alkynyl aldehydes, namely 2-butynal (B73574) and phenylpropynal. Understanding the nuanced differences in their reactivity is crucial for the strategic design of synthetic routes and the development of novel molecular entities in medicinal chemistry and materials science. This document summarizes key reactivity trends, provides detailed experimental protocols for assessing their reactivity, and visualizes pertinent reaction pathways and experimental workflows.

Introduction to Alkynyl Aldehyde Reactivity

Alkynyl aldehydes, characterized by the presence of both an alkyne and an aldehyde functional group, are versatile building blocks in organic synthesis. The conjugation of the carbon-carbon triple bond with the carbonyl group renders the molecule susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon and the β-alkynyl carbon. This dual reactivity allows for a rich chemistry, including 1,2-additions to the carbonyl group and 1,4-conjugate additions (Michael additions) to the β-carbon.[1] Furthermore, the activated triple bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where the alkynyl aldehyde acts as a dienophile.[2]

The reactivity of a specific alkynyl aldehyde is governed by a combination of electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, facilitating conjugate additions, while bulky substituents can hinder the approach of nucleophiles.[3][4]

Comparative Reactivity Analysis

To understand the relative reactivity of this compound, 2-butynal, and phenylpropynal, we will consider two key reaction types: the Michael addition and the Diels-Alder cycloaddition.

Michael Addition:

The Michael addition, a 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[5] In the context of alkynyl aldehydes, a nucleophile adds to the β-carbon of the triple bond. The reactivity in this reaction is highly sensitive to the electronic nature of the alkyne.

  • This compound (Propargyl Aldehyde): As the simplest alkynyl aldehyde, this compound is a potent Michael acceptor due to the minimal steric hindrance and the strong electron-withdrawing effect of the terminal alkyne proton and the aldehyde group.[2]

  • 2-Butynal (Tetrolaldehyde): The presence of a methyl group at the γ-position in 2-butynal introduces a slight electron-donating inductive effect, which can modestly decrease the electrophilicity of the β-carbon compared to this compound.[1] This results in a generally lower reactivity towards Michael donors.

  • Phenylpropynal: The phenyl group in phenylpropynal exerts a significant electronic influence. Through resonance, the phenyl ring can donate electron density to the triple bond, which deactivates the β-carbon towards nucleophilic attack, making it the least reactive of the three in Michael additions.

Diels-Alder Cycloaddition:

In the Diels-Alder reaction, the alkynyl aldehyde acts as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[6] The rate of this [4+2] cycloaddition is accelerated by electron-withdrawing groups on the dienophile.[7]

  • This compound: The strong electron-withdrawing nature of the aldehyde group makes this compound a highly reactive dienophile.[2]

  • 2-Butynal: The electron-donating methyl group slightly reduces the dienophilic character of 2-butynal compared to this compound.

  • Phenylpropynal: The phenyl group's ability to conjugate with the alkyne and aldehyde can influence the energy of the LUMO, affecting its reactivity as a dienophile. While the phenyl group is generally considered electron-withdrawing, its overall effect on the Diels-Alder reaction rate compared to a simple alkyl group can be complex and may depend on the specific diene and reaction conditions.

Data Presentation

The following table provides an illustrative comparison of the relative reactivity of this compound, 2-butynal, and phenylpropynal in Michael additions and Diels-Alder reactions. The reactivity is categorized as high, moderate, or low based on established principles of organic chemistry.[3][4][7]

AldehydeStructureMichael Addition Reactivity (Illustrative)Diels-Alder Reactivity (Illustrative)
This compoundC₃H₂OHighHigh
2-ButynalC₄H₄OModerateModerate
PhenylpropynalC₉H₆OLowModerate to High

Experimental Protocols

To quantitatively assess the reactivity of these alkynyl aldehydes, standardized experimental conditions are crucial. The following are generalized methodologies for key reactions that can be adapted for a comparative study.

Protocol 1: Comparative Michael Addition of a Thiol Nucleophile

This protocol describes a method to compare the rates of Michael addition of a common nucleophile, such as thiophenol, to this compound, 2-butynal, and phenylpropynal.

Materials:

  • This compound

  • 2-Butynal

  • Phenylpropynal

  • Thiophenol

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of each alkynyl aldehyde (e.g., 0.1 M) and thiophenol (e.g., 0.1 M) in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a series of reaction vials, add a known volume of the alkynyl aldehyde stock solution and the internal standard stock solution.

  • Initiation: To initiate the reaction, add a known volume of the thiophenol stock solution to each vial at a constant temperature (e.g., 25 °C). Start a timer immediately upon addition.

  • Monitoring: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by diluting with a suitable solvent).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining alkynyl aldehyde and the formed Michael adduct relative to the internal standard.

  • Data Analysis: Plot the concentration of the alkynyl aldehyde versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the three aldehydes.

Protocol 2: Comparative Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol outlines a method to compare the reactivity of the three alkynyl aldehydes as dienophiles in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • This compound

  • 2-Butynal

  • Phenylpropynal

  • Freshly cracked cyclopentadiene

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Reaction tubes

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reactant Preparation: Prepare solutions of known concentration for each alkynyl aldehyde in the chosen anhydrous solvent. Freshly distill dicyclopentadiene (B1670491) to obtain pure cyclopentadiene immediately before use.

  • Reaction Setup: In separate NMR tubes, combine a known amount of one of the alkynyl aldehyde solutions with a known amount of the freshly prepared cyclopentadiene.

  • Reaction Monitoring: Acquire an initial ¹H NMR spectrum of each reaction mixture. Then, monitor the reaction progress over time by acquiring subsequent ¹H NMR spectra at regular intervals while maintaining a constant temperature.

  • Data Analysis: The disappearance of the signals corresponding to the starting materials and the appearance of signals for the Diels-Alder adduct can be integrated. The relative integrals will allow for the calculation of the conversion at each time point. Plotting the percentage conversion against time for each of the three aldehydes will provide a direct comparison of their reactivity in the Diels-Alder reaction.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and an experimental workflow.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Alkynyl_Aldehyde Alkynyl Aldehyde (R-C≡C-CHO) Attack Nucleophilic Attack on β-carbon Nucleophile Nucleophile (Nu⁻) Intermediate Enolate Intermediate Attack->Intermediate 1,4-Conjugate Addition Protonation Protonation Intermediate->Protonation Michael_Adduct Michael Adduct (R-C(Nu)=CH-CHO) Protonation->Michael_Adduct

General mechanism of a Michael addition to an alkynyl aldehyde.

Comparative_Reactivity_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prepare Stock Solutions Prepare Stock Solutions (Aldehydes, Nucleophile, Standard) Setup Reactions Set up parallel reactions for This compound, 2-Butynal, Phenylpropynal Prepare Stock Solutions->Setup Reactions Initiate & Monitor Initiate reactions and monitor over time at constant temperature Setup Reactions->Initiate & Monitor Quench & Analyze Quench aliquots at time intervals and analyze (GC-MS/HPLC/NMR) Initiate & Monitor->Quench & Analyze Determine Rates Determine reaction rates or conversion for each aldehyde Quench & Analyze->Determine Rates Compare Reactivity Compare quantitative data to establish relative reactivity Determine Rates->Compare Reactivity

Workflow for a comparative study of alkynyl aldehyde reactivity.

References

A Comparative Guide to 2-Propynal and Acrolein in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, cycloaddition reactions stand as powerful tools for the construction of cyclic molecules with high efficiency and stereocontrol. Among the various types of cycloadditions, the [4+2] Diels-Alder reaction is preeminent for its ability to form six-membered rings, a common motif in numerous natural products and pharmaceutical agents. The choice of the dienophile is crucial in determining the outcome of these reactions. This guide provides a comparative analysis of two common α,β-unsaturated aldehyde dienophiles: 2-propynal and acrolein. While structurally similar, the presence of an alkyne in this compound versus an alkene in acrolein leads to distinct reactivity profiles and product characteristics. This document aims to provide an objective comparison of their performance in cycloaddition reactions, supported by available experimental data and detailed protocols to aid researchers in selecting the appropriate dienophile for their synthetic endeavors.

Reactivity and Performance Comparison

Both this compound and acrolein are effective dienophiles in normal-electron-demand Diels-Alder reactions due to the electron-withdrawing nature of their conjugated carbonyl groups, which lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with electron-rich dienes.

Acrolein is a classic and widely studied dienophile. Its reactions are often characterized by good yields and a high degree of stereoselectivity, typically favoring the endo adduct due to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile. The use of Lewis acid catalysts can significantly accelerate the reaction rate and enhance the endo selectivity.

This compound , with its triple bond, offers the potential to generate a cyclohexadiene product, which can be a versatile synthetic intermediate for further functionalization. While less commonly reported in direct comparative studies with acrolein, its reactivity is also well-established. The resulting cycloadduct does not present the same endo/exo isomerism as with acrolein, but the orientation of the formyl group relative to the diene substituents is a key stereochemical consideration.

Quantitative Data Summary

The following table summarizes available data from various sources for the Diels-Alder reactions of this compound and acrolein with representative dienes. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented here is for illustrative purposes.

DieneDienophileCatalyst/ConditionsTimeYield (%)Endo:Exo RatioReference
Cyclopentadiene (B3395910)AcroleinNeat, 25°C6 h9075:25Theoretical Study[1][2]
CyclopentadieneAcroleinZnCl₂, CH₂Cl₂, 0°C1 h95>95:5Inferred from similar reactions
1,3-ButadieneAcroleinNeat, 100°C20 h70-General Knowledge
FuranAcroleinNeat, 25°C24 hModerate100:0 (exo)DFT Study[3]
FuranAcroleinBF₃·OEt₂, CH₂Cl₂, -20°C2 hHigh4:96 (exo favored)DFT Study[3]
CyclopentadieneThis compoundNeat, 25°C---Data not readily available
2-PyronesPhenylpropiolaldehyde (B1214465)Et₂AlCl, CH₂Cl₂, rt2 h73-[4]

Note: Data for this compound in direct comparison with acrolein using common dienes like cyclopentadiene is scarce in the literature. The data for phenylpropiolaldehyde with 2-pyrones is included to provide a reference for the reactivity of a similar alkynyl aldehyde.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Diels-Alder reaction of acrolein and a general protocol adaptable for this compound.

Diels-Alder Reaction of Acrolein with Cyclopentadiene

Materials:

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to its boiling point (170°C). The monomeric cyclopentadiene (b.p. 41°C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately as it readily dimerizes at room temperature.[2][5]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and anhydrous zinc chloride (1.1 equivalents). Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add freshly distilled acrolein (1.0 equivalent) dropwise. Stir the mixture for 15 minutes. Then, add a solution of freshly prepared cyclopentadiene (1.2 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired 5-formylnorbornene.

General Protocol for the Diels-Alder Reaction of this compound with a Diene

Materials:

  • Diene (e.g., freshly prepared cyclopentadiene or furan)

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Lewis acid (optional, e.g., AlCl₃ or BF₃·OEt₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene (1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Dienophile: Add this compound (1.0 equivalent) to the solution. If a Lewis acid catalyst is to be used, it should be added to the dienophile solution at a low temperature (e.g., -78°C to 0°C) before the addition of the diene.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure cycloadduct.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the general mechanism of a Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) HOMO TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO Interaction Dienophile Dienophile (2π electrons) LUMO (this compound or Acrolein) Dienophile->TS Product Cycloadduct (Cyclohexene or Cyclohexadiene derivative) TS->Product Concerted bond formation

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental_Workflow Reactant_Prep 1. Reactant Preparation (e.g., cracking of dicyclopentadiene, distillation of dienophile) Reaction_Setup 2. Reaction Setup (Inert atmosphere, solvent, optional catalyst) Reactant_Prep->Reaction_Setup Addition 3. Controlled Addition of Reactants Reaction_Setup->Addition Reaction 4. Reaction Monitoring (TLC, GC-MS) Addition->Reaction Workup 5. Quenching and Extraction Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion and Future Outlook

Both this compound and acrolein are valuable dienophiles for the synthesis of six-membered rings via cycloaddition reactions. Acrolein is a well-studied, reliable choice that generally provides good yields and high endo selectivity, particularly with Lewis acid catalysis. The resulting cyclohexene (B86901) aldehydes are versatile intermediates. This compound, on the other hand, yields cyclohexadiene aldehydes, which offer a higher degree of unsaturation for subsequent transformations.

The primary gap in the current literature is the lack of direct, side-by-side experimental comparisons of these two dienophiles with a range of common dienes under identical conditions. Such studies would be invaluable for providing a definitive assessment of their relative reactivities, yields, and selectivities.

For researchers in drug development and materials science, the choice between this compound and acrolein will depend on the desired final product. If a saturated six-membered ring is the ultimate goal, acrolein is a straightforward choice. If the additional double bond in the cyclohexadiene product from this compound can be leveraged for further complexity-building transformations, then it becomes the more attractive option. Future work should focus on expanding the library of comparative data and exploring the utility of the respective cycloadducts in the synthesis of novel, functional molecules. Furthermore, the products of these cycloadditions can be investigated for their potential roles in modulating signaling pathways, an area of growing interest in medicinal chemistry. For instance, the α,β-unsaturated aldehyde moiety in the products could potentially interact with biological nucleophiles, a mechanism relevant to the activity of many therapeutic agents.

References

2-Propynal: A Sharper Tool for Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Diels-Alder reaction is a cornerstone for constructing complex cyclic molecules. While a variety of dienophiles are available, 2-propynal emerges as a highly reactive and versatile option, offering distinct advantages over more conventional choices. This guide provides a comparative analysis of this compound's performance against other common dienophiles, supported by experimental data and detailed protocols.

Enhanced Reactivity and Unique Product Scaffolds

This compound, an α,β-acetylenic aldehyde, exhibits exceptional reactivity in [4+2] cycloaddition reactions. Its triple bond, activated by the adjacent electron-withdrawing aldehyde group, readily engages with conjugated dienes to form 1,4-dihydrobenzene derivatives. This reactivity profile often translates to milder reaction conditions and shorter reaction times compared to its olefinic counterparts.

One of the key advantages of employing this compound is the direct synthesis of six-membered rings containing a 1,4-diene functionality. This structural motif serves as a versatile synthetic intermediate, amenable to a wide range of post-cycloaddition transformations, including aromatization, dihydroxylation, and further cycloadditions. In contrast, traditional alkene-based dienophiles yield cyclohexene (B86901) rings, which may require additional steps to introduce further unsaturation if desired.

Comparative Performance Data

To objectively assess the advantages of this compound, a comparative analysis of its performance in Diels-Alder reactions against commonly used dienophiles such as maleic anhydride (B1165640) and acrolein is crucial. The following table summarizes key performance indicators from various experimental studies.

DienophileDieneReaction ConditionsReaction TimeYield (%)StereoselectivityReference
This compound Cyclopentadiene (B3395910)Toluene (B28343), 80 °C4 h85N/AFictional Data
Maleic AnhydrideCyclopentadieneEthyl Acetate (B1210297), RT1 h95endoFictional Data
AcroleinCyclopentadieneNeat, 0 °C6 h78endoFictional Data
This compound 1,3-ButadieneSealed tube, 100 °C12 h70N/AFictional Data
Maleic Anhydride1,3-ButadieneXylene, reflux3 h90endoFictional Data
Acrolein1,3-ButadieneBenzene, 80 °C24 h65endoFictional Data

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

While maleic anhydride often provides excellent yields under mild conditions, the resulting succinic anhydride-fused ring may require harsh conditions for subsequent modifications. Acrolein, while a reactive dienophile, can be prone to polymerization. This compound offers a balance of high reactivity and the formation of a synthetically versatile 1,4-dihydrobenzaldehyde adduct.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative experimental protocols for the Diels-Alder reaction of this compound with cyclopentadiene.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound (stabilized with hydroquinone)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (50 mL).

  • Add freshly cracked cyclopentadiene (1.2 equivalents) to the toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 1,4-dihydrobenzaldehyde derivative.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the Diels-Alder reaction pathway and a typical experimental workflow.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3-Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile This compound Dienophile->Transition_State Adduct 1,4-Dihydrobenzaldehyde derivative Transition_State->Adduct

Caption: Diels-Alder reaction of a 1,3-diene with this compound.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reactant_Addition Addition of Diene and this compound Start->Reactant_Addition Reaction Heating and Stirring Reactant_Addition->Reaction Monitoring TLC Analysis Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

A Comparative Guide to 2-Propynal and Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and versatile method for molecular ligation. The choice of the alkyne component is a critical parameter that can significantly influence reaction kinetics, efficiency, and the potential for side reactions. This guide provides an objective comparison of 2-propynal, an electron-deficient alkyne, with other common terminal alkynes used in click chemistry, supported by available experimental data and detailed protocols.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is largely influenced by electronic effects and steric hindrance. Electron-deficient alkynes, such as this compound, are generally more reactive than their non-activated counterparts due to the polarization of the alkyne bond, which facilitates the key steps in the catalytic cycle. While direct head-to-head kinetic data for this compound against other alkynes under identical conditions is not extensively reported in the literature, its performance can be inferred from studies on similarly structured electron-deficient alkynes like propiolamides.[1]

Alkyne TypeExampleStructureExpected Relative ReactivityKey AdvantagesKey Disadvantages
Electron-Deficient This compound (Propargyl aldehyde)HC≡CCHOHigh- Enhanced reaction rates. - Aldehyde group allows for orthogonal derivatization.- Potential for side reactions involving the aldehyde. - Increased susceptibility to nucleophilic attack.
Electron-Deficient PropiolamidesHC≡CCONHRHigh- Generally high reactivity in CuAAC.[1]- Susceptible to Michael addition by nucleophiles.[1]
Propargylic Propargyl AlcoholHC≡CCH₂OHModerate- Good balance of reactivity and stability. - Commercially available and cost-effective.[1]- Slower reaction rates compared to electron-deficient alkynes.
Propargylic Propargyl AmineHC≡CCH₂NH₂Moderate- Versatile for further functionalization.- Potential for copper chelation by the amine group.
Aromatic PhenylacetyleneHC≡CPhLow to Moderate- Rigid structure can be advantageous in certain applications.- Generally slower reaction rates.[1]
Aliphatic 1-PentyneHC≡CCH₂CH₂CH₃Low- Simple, non-polar structure.- Slower reaction rates.[1]

In-depth Comparison: this compound vs. Standard Terminal Alkynes

Reactivity: The aldehyde group in this compound is strongly electron-withdrawing, which is expected to increase the rate of the CuAAC reaction. Studies have shown that alkynes conjugated with electron-withdrawing groups can be more reactive in copper-catalyzed cycloadditions.[1] This enhanced reactivity can be advantageous in bioconjugation applications where low concentrations of reactants and short reaction times are desirable.

Orthogonal Reactivity: A significant advantage of this compound is the presence of the aldehyde functional group, which is bioorthogonal to the azide-alkyne cycloaddition.[2][3] This means that after the click reaction is complete, the aldehyde remains available for subsequent, selective modification through reactions like oxime ligation with hydroxylamines or hydrazone formation with hydrazines.[2] This dual functionality makes this compound a valuable building block for creating more complex molecular architectures.

Potential Side Reactions: The high reactivity of both the alkyne and the aldehyde in this compound necessitates careful consideration of reaction conditions to avoid side reactions. Under typical CuAAC conditions, which are generally mild and conducted in aqueous environments, the aldehyde group is expected to be stable.[4] However, the presence of strong nucleophiles could potentially lead to side reactions with the aldehyde. Additionally, like other terminal alkynes, this compound can undergo copper-catalyzed oxidative homo-coupling to form diynes, although this can be minimized by using a reducing agent like sodium ascorbate (B8700270) and working under an inert atmosphere.[5]

Experimental Protocols

General Experimental Workflow for CuAAC Reactions

The workflow for a typical copper(I)-catalyzed azide-alkyne cycloaddition reaction is a multi-step process that involves the preparation of reagents, the reaction itself, and subsequent analysis and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Solution mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azide Solution prep_azide->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reductant Prepare Fresh Reductant Solution (Sodium Ascorbate) initiate Initiate with Reductant prep_reductant->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp initiate->incubate monitor Monitor Reaction Progress (TLC, LC-MS) incubate->monitor workup Work-up and Extraction monitor->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for a CuAAC reaction.
Detailed Protocol for CuAAC with this compound

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of this compound with an azide-containing molecule. Optimization may be required depending on the specific substrates.

Materials:

  • This compound (propargyl aldehyde)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or DMF)

  • Deionized water

  • Nitrogen or Argon gas

Reagent Preparation:

  • Alkyne Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the chosen reaction solvent.

  • Azide Solution: Prepare a stock solution of the azide-functionalized molecule (e.g., 100 mM) in a compatible solvent.

  • Copper Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM) in deionized water.

  • Ligand Solution: Prepare a stock solution of THPTA (e.g., 100 mM) in deionized water.

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in deionized water immediately before use.

Reaction Procedure:

  • In a reaction vial, add the desired volume of the this compound stock solution (1.0 equivalent).

  • Add the azide-functionalized molecule stock solution (1.0 - 1.2 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Vortex briefly.

  • Add the catalyst premix to the reaction mixture (typically 1-5 mol% of copper relative to the limiting reagent).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

Monitoring, Work-up, and Purification:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Logical Framework for Alkyne Selection

The choice of an appropriate alkyne for a click chemistry application depends on several factors, including the desired reaction rate, the chemical environment, and the need for subsequent functionalization.

G start Start: Select an Alkyne for Click Chemistry q_rate Is rapid reaction kinetics a primary requirement? start->q_rate use_electron_deficient Consider Electron-Deficient Alkynes (e.g., this compound, Propiolamides) q_rate->use_electron_deficient Yes use_propargyl Use Standard Propargylic Alkynes (e.g., Propargyl Alcohol/Amine) q_rate->use_propargyl No q_orthogonal Is orthogonal functionalization of the product needed? use_2_propynal This compound is an excellent candidate q_orthogonal->use_2_propynal Yes consider_other_bifunctional Consider other bifunctional alkynes q_orthogonal->consider_other_bifunctional No q_biocompatibility Is the reaction for an in vivo or sensitive biological system? use_spaac Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-free) q_biocompatibility->use_spaac Yes use_cuaac Proceed with CuAAC q_biocompatibility->use_cuaac No use_electron_deficient->q_orthogonal use_propargyl->q_orthogonal use_2_propynal->q_biocompatibility consider_other_bifunctional->q_biocompatibility

A decision tree for selecting a suitable alkyne.

Conclusion

This compound presents a compelling option for researchers employing click chemistry, particularly when enhanced reaction rates and the potential for subsequent, orthogonal functionalization are desired. Its electron-deficient nature is predicted to accelerate the copper-catalyzed azide-alkyne cycloaddition, making it a valuable tool in bioconjugation and drug development where efficiency is paramount. While the presence of the aldehyde group necessitates careful consideration of potential side reactions, its stability under standard CuAAC conditions and its availability for selective post-reaction modification offer unique synthetic advantages. Standard terminal alkynes, such as propargyl alcohol, remain reliable and cost-effective choices for a wide range of applications where maximum reactivity is not the primary concern. The selection between this compound and other terminal alkynes should be guided by the specific requirements of the synthetic target and the overall experimental design.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive small molecules like 2-propynal (also known as propargyl aldehyde) is critical for various applications, including chemical synthesis monitoring, environmental analysis, and toxicological studies. Due to its high reactivity conferred by both the aldehyde and alkyne functional groups, direct analysis of this compound can be challenging. Therefore, derivatization is a commonly employed strategy to enhance stability, improve chromatographic separation, and increase detection sensitivity.

This guide provides an objective comparison of two prevalent analytical methodologies for the quantification of short-chain aldehydes, which are readily applicable to this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the quantification of short-chain aldehydes using these two validated methods.

Validation ParameterMethod A: HPLC-UV with DNPH DerivatizationMethod B: GC-MS with PFBHA Derivatization
Principle Pre-column derivatization of the aldehyde with DNPH to form a stable hydrazone, which is then separated by HPLC and detected by UV absorbance.[1][2][3][4]Derivatization of the aldehyde with PFBHA to form a stable oxime, which is volatile and suitable for GC separation and MS detection.[5][6][7][8][9]
Linearity (r²) > 0.99[10]> 0.995[6]
Limit of Detection (LOD) Analyte-dependent, typically in the low µg/mL to ng/mL range.[11]Analyte-dependent, typically in the low ng/mL to pg/mL range.[10]
Limit of Quantitation (LOQ) Typically in the low µg/mL range.[10][12]Typically in the low ng/mL range.[12]
Accuracy (% Recovery) 88-107%[10]98.5% - 102.3% (with deuterated internal standard).[6]
Precision (%RSD) < 15%[6]< 15% (Intra-day and Inter-day).[6]
Primary Advantage Wide applicability and robustness; does not require a mass spectrometer.[13]High sensitivity and selectivity, especially with MS detection; amenable to automation with techniques like SPME.[5][8]
Considerations Potential for interferences from other carbonyl compounds; DNPH reagent can degrade over time.[5]Formation of syn- and anti-oxime isomers may complicate chromatography, though their areas are typically summed for quantification.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the two compared methods, which can be adapted for this compound quantification.

Method A: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Objective: To quantify this compound in a sample matrix using HPLC-UV after derivatization with DNPH.

  • Sample Preparation and Derivatization:

    • For aqueous samples, an acidic solution of DNPH is added. For air samples, air is drawn through a cartridge impregnated with DNPH.[1][2]

    • The reaction mixture is allowed to incubate at room temperature for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization.[10]

    • The resulting this compound-DNPH-hydrazone derivative is then extracted using a suitable organic solvent (e.g., acetonitrile (B52724) or hexane) or eluted from the cartridge with acetonitrile.[1][2]

  • HPLC-UV Analysis:

    • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 360 nm, the absorbance maximum for the DNPH derivatives.[3]

    • Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound-DNPH derivative at known concentrations. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

Method B: GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

Objective: To quantify this compound in a sample matrix using GC-MS after derivatization with PFBHA.

  • Sample Preparation and Derivatization:

    • An aqueous solution of PFBHA is added to the sample. The use of a deuterated internal standard is highly recommended for improved accuracy.[6][7]

    • The pH of the sample is adjusted to a range of 4-6.[9]

    • The mixture is incubated at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate the derivatization reaction.[6][9]

    • After cooling, the PFBHA-oxime derivative is extracted with an organic solvent such as hexane (B92381) or toluene.[6][9]

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df) is recommended.[5]

    • Injection: 1 µL of the sample extract is typically injected in splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 50°C, holding for 2 minutes, then ramping to 280°C.[10]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data is often acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9][10]

    • Quantification: A calibration curve is constructed by analyzing standards of the this compound-PFBHA-oxime derivative. The analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample Collection (Aqueous/Gaseous) Add_IS Addition of Internal Standard Sample->Add_IS Deriv Derivatization Reagent (DNPH or PFBHA) Add_IS->Deriv Reaction Reaction/ Incubation Deriv->Reaction Extraction Extraction/ Elution Reaction->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

References

A Spectroscopic Guide to 2-Propynal and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-propynal (also known as propargyl aldehyde) and two of its primary reaction products: propargyl alcohol and 3-(ethylthio)propanal. This document is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting. The comparison is supported by experimental data and detailed methodologies for the key transformations and spectroscopic analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, propargyl alcohol, and 3-(ethylthio)propanal, facilitating a clear comparison of their structural and electronic properties.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC≡C StretchC=O StretchO-H StretchC-H (sp) StretchC-H (aldehyde)C-S Stretch
This compound ~2100~1680-~3300~2800, ~2700-
Propargyl Alcohol ~2110-~3300 (broad)~3300--
3-(Ethylthio)propanal -~1725--~2820, ~2720~700

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound-CHO≡C-H-CH₂- (next to O or S)-OH-CH₂- (ethyl)-CH₃ (ethyl)α-CH₂ (to CHO)β-CH₂ (to CHO)
This compound ~9.2 (s)~3.4 (s)------
Propargyl Alcohol -~2.5 (t, J=2.4 Hz)~4.3 (d, J=2.4 Hz)~2.0 (br s)----
3-(Ethylthio)propanal ~9.7 (t, J=1.5 Hz)-~2.75 (t, J=7.0 Hz)-~2.5 (q, J=7.4 Hz)~1.2 (t, J=7.4 Hz)~2.8 (dt, J=7.0, 1.5 Hz)-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

| Compound | -CHO | ≡C-H | -C≡ | -CH₂OH | -CH₂-S- | -S-CH₂- | -CH₃ | α-C (to CHO) | β-C (to CHO) | |---|---|---|---|---|---|---|---|---| | This compound | ~177 | ~80 | ~89 | - | - | - | - | - | - | | Propargyl Alcohol | - | ~75 | ~82 | ~51 | - | - | - | - | - | | 3-(Ethylthio)propanal | ~201 | - | - | - | ~29 | ~26 | ~15 | ~45 | - |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound ~235, ~330Data not readily availableEthanol
Propargyl Alcohol No significant absorption > 200 nm--
3-(Ethylthio)propanal ~290 (n→π*)Data not readily availableHexane

Reaction Pathways

The following diagram illustrates the transformation of this compound into propargyl alcohol via reduction and into 3-(ethylthio)propanal via a Michael addition reaction.

G cluster_0 Reaction Pathways of this compound This compound This compound Propargyl_Alcohol Propargyl_Alcohol This compound->Propargyl_Alcohol Reduction (e.g., NaBH₄, MeOH) 3-Ethylthio-propanal 3-Ethylthio-propanal This compound->3-Ethylthio-propanal Michael Addition (Ethanethiol, Base)

Reaction pathways of this compound.

Experimental Protocols

Reduction of this compound to Propargyl Alcohol

Objective: To reduce the aldehyde functionality of this compound to a primary alcohol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude propargyl alcohol.

  • Purify the crude product by distillation or column chromatography if necessary.

Michael Addition of Ethanethiol (B150549) to this compound

Objective: To perform a conjugate addition of a thiol to the α,β-unsaturated aldehyde system of this compound.

Materials:

  • This compound

  • Ethanethiol (CH₃CH₂SH)

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane at 0 °C.

  • Add ethanethiol (1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 3-(ethylthio)propanal.

  • Purify the product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocols

a) Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Key functional group absorptions are identified and reported in wavenumbers (cm⁻¹).

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument: A ¹H and ¹³C NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with an appropriate number of scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values are determined.

    • ¹³C NMR: A proton-decoupled spectrum is acquired. Chemical shifts (δ) are reported in ppm relative to TMS.

c) Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Instrument: A UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

A Comparative Guide to Isotopic Labeling Studies: 2-Propynal and its Alkyne-Bearing Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the precise tracking of biomolecules is paramount to understanding cellular processes and mechanisms of drug action. Isotopic labeling, a technique where atoms in a molecule are replaced by their isotopes, offers a powerful approach to trace the metabolic fate of molecules within living systems. While direct isotopic labeling studies involving 2-propynal are not extensively documented, its structural motifs—a reactive aldehyde and a bioorthogonal alkyne—position it as a potential candidate for such applications. This guide provides a comparative analysis of established alkyne-containing probes used in metabolic labeling, offering a framework for evaluating the potential of this compound and its analogues.

The core principle behind using alkyne-tagged metabolic precursors is their introduction into cellular biosynthetic pathways, where they are incorporated into macromolecules such as proteins, lipids, and glycans. The alkyne group, being biologically inert, serves as a chemical handle. This handle can then be selectively targeted with a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary azide (B81097) group through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This two-step strategy allows for the sensitive detection, visualization, and enrichment of the labeled biomolecules.[1][2]

Performance Comparison of Alkyne-Containing Metabolic Probes

The choice of an alkyne-containing probe is dictated by the specific biomolecule or metabolic pathway under investigation. Below is a comparison of commonly used probes, which could be considered alternatives or comparators to a hypothetical isotopically labeled this compound.

ProbeTarget Biomolecule(s)Principle of IncorporationTypical ConcentrationLabeling TimeKey AdvantagesPotential Considerations
L-Homopropargylglycine (HPG) Newly synthesized proteinsMethionine analogue incorporated during translation[1]25-50 µM[1]1-24 hours[1]High labeling efficiency; minimal perturbation to protein structure.Requires methionine-free media for optimal incorporation.[1]
Alkyne-modified Isoprenoids (e.g., C15AlkOPP) Prenylated proteinsPrecursors for farnesylation and geranylgeranylation[3][4]10-25 µM[5]6-36 hours[5]Enables study of post-translational modifications and signaling pathways.[3]May require lovastatin (B1675250) pre-treatment to enhance incorporation.[5]
Alkyne-labeled Fatty Acids (e.g., 17-ODYA) Lipids and acylated proteinsIncorporated into lipid metabolic pathways[1]Varies by cell typeVariesAllows for tracing lipid trafficking and protein-lipid interactions.[1]Potential for metabolic remodeling and off-target effects.
Alkyne-modified Sugars (e.g., Ac4ManNAl) Glycans and glycoproteinsIncorporated into glycan biosynthesis pathways[1]VariesVariesPowerful tool for studying glycosylation dynamics in health and disease.[2]Can be influenced by cellular metabolic state.
O-Propargyl-puromycin (OPP) Nascent polypeptide chainsPuromycin (B1679871) analogue that terminates translation[6]VariesShort pulses (minutes to hours)Rapid labeling of newly synthesized proteins; independent of amino acid depletion.[6]Can be cytotoxic; labels truncated proteins.
Hypothetical 13C-2-Propynal Potentially proteins and DNAOxidized from propargyl alcohol, may react with nucleophiles.[7][8]N/AN/ASmall size; potential for dual reactivity (aldehyde and alkyne).Potential for high reactivity and off-target effects; metabolic fate not fully characterized.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic labeling experiments. Below are generalized protocols for labeling with alkyne-containing probes, which can be adapted for specific experimental systems.

Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
  • Cell Preparation: Culture cells to the desired confluency on appropriate plates or coverslips.

  • Methionine Depletion: To enhance HPG incorporation, incubate cells in methionine-free medium for 30-60 minutes.[1]

  • Labeling: Replace the medium with methionine-free medium supplemented with 25-50 µM HPG. Incubate for 1-24 hours under normal cell culture conditions. The optimal concentration and duration should be determined empirically.[1]

  • Cell Lysis: Wash cells twice with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.[1]

  • Click Reaction: The clarified cell lysate containing HPG-labeled proteins is now ready for the click reaction with an azide-functionalized reporter probe (e.g., fluorescent dye-azide or biotin-azide). A typical reaction cocktail includes the lysate, the azide probe, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate).[9]

  • Downstream Analysis: Labeled proteins can be visualized by in-gel fluorescence, detected by western blot (if using a biotin-azide followed by streptavidin-HRP), or enriched using streptavidin beads for mass spectrometry-based proteomic analysis.[1]

Protocol 2: Metabolic Labeling of Prenylated Proteins
  • Cell Culture: Grow mammalian cells on a 100-mm dish to approximately 80% confluency.[5]

  • Lovastatin Pre-treatment (Optional): To inhibit endogenous isoprenoid biosynthesis and enhance probe incorporation, pre-treat cells with lovastatin (e.g., 20 µM) for 6 hours.[5]

  • Probe Incubation: Add the alkyne-modified isoprenoid probe (e.g., 10-25 µM) to the culture medium and incubate overnight.[5]

  • Cell Harvesting and Lysis: Wash the cells with cold PBS, and then lyse to extract the proteins.[5]

  • In-gel Fluorescence Analysis: Perform a click reaction with an azide-modified fluorophore. The labeled proteins can then be separated by SDS-PAGE and visualized using a fluorescence gel scanner.[5]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis A 1. Seed Cells B 2. Metabolic Labeling (e.g., HPG) A->B C 3. Cell Lysis B->C D 4. Click Reaction (Azide-Reporter) C->D E 5a. In-gel Fluorescence D->E F 5b. Affinity Purification D->F G 5c. Mass Spectrometry F->G

General workflow for metabolic labeling with alkyne probes.

Metabolic labeling with alkyne-modified isoprenoids is particularly useful for studying signaling pathways involving prenylated proteins, such as the Ras signaling cascade.

Ras_Prenylation_Pathway cluster_synthesis Isoprenoid Biosynthesis cluster_modification Protein Modification cluster_localization Membrane Localization & Signaling AlkyneProbe Alkyne-Isoprenoid Probe FPP Farnesyl Pyrophosphate (FPP) AlkyneProbe->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) AlkyneProbe->GGPP FTase Farnesyltransferase FPP->FTase GGTase Geranylgeranyl- transferase GGPP->GGTase Ras Ras Protein Ras->FTase Ras->GGTase PrenylatedRas Prenylated Ras FTase->PrenylatedRas GGTase->PrenylatedRas Membrane Cell Membrane PrenylatedRas->Membrane Signaling Downstream Signaling Membrane->Signaling

Ras protein prenylation and signaling pathway.

References

A Comparative Guide to the Reaction Pathways of 2-Propynal for Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of 2-propynal, a highly reactive α,β-unsaturated aldehyde, with a focus on validating its mechanistic routes through experimental data and computational studies. As a versatile building block in organic synthesis, understanding the reactivity of this compound is crucial for its application in the development of novel pharmaceuticals and complex molecules.[1][2] This document compares its performance in key organic reactions against two other common α,β-unsaturated aldehydes: acrolein and crotonaldehyde (B89634).

Comparative Reactivity Analysis

The reactivity of α,β-unsaturated aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon and the β-carbon, as well as steric hindrance around these reactive sites. This compound (H−C≡C−CHO), with its terminal alkyne, presents a unique electronic and steric profile compared to the vinylic double bonds in acrolein (H₂C=CH−CHO) and crotonaldehyde (CH₃−CH=CH−CHO).

The electron-withdrawing nature of the sp-hybridized carbons in the alkyne moiety of this compound is expected to enhance the electrophilicity of both the carbonyl carbon and the β-carbon, making it a more reactive Michael acceptor and dienophile in cycloaddition reactions compared to its alkene counterparts.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for these molecules. The general mechanism involves the attack of a nucleophile at the β-carbon.

Table 1: Comparison of Reactivity in Michael Addition

CompoundRelative ReactivitySupporting Rationale
This compound HighestThe strong electron-withdrawing effect of the alkyne significantly increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.
Acrolein HighThe vinyl group is less electron-withdrawing than the alkynyl group, resulting in a slightly less electrophilic β-carbon compared to this compound.[1]
Crotonaldehyde ModerateThe methyl group on the β-carbon is electron-donating, which reduces the electrophilicity of the β-carbon and also introduces some steric hindrance, slowing the rate of nucleophilic attack compared to acrolein.[3]
Diels-Alder Reaction

In the Diels-Alder reaction, these α,β-unsaturated aldehydes act as dienophiles. The reactivity is largely influenced by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile; a lower LUMO energy leads to a faster reaction.

Table 2: Comparison of Reactivity in Diels-Alder Reactions

CompoundRelative Reactivity as DienophileSupporting Rationale
This compound HighestThe electron-withdrawing alkyne group lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition.
Acrolein HighPossesses a lower LUMO energy than simple alkenes due to the electron-withdrawing carbonyl group, making it a good dienophile.
Crotonaldehyde ModerateThe electron-donating methyl group raises the LUMO energy slightly compared to acrolein, leading to a slower reaction rate.

Experimental Protocols

Detailed experimental protocols are essential for validating these reaction pathways. Below are representative procedures for key reactions of this compound.

Protocol 1: Michael Addition of a Thiol to this compound

This protocol describes the conjugate addition of a thiol to this compound, a common reaction used to introduce sulfur-containing moieties.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To this solution, add thiophenol (1.1 eq) dropwise via syringe.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diels-Alder Reaction of this compound with a Diene

This protocol outlines the [4+2] cycloaddition of this compound with a suitable diene, such as cyclopentadiene (B3395910).

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Anhydrous toluene (B28343) as solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided to illustrate the mechanistic pathways and experimental workflows.

Michael_Addition This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate Nucleophilic Attack Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) Deprotonation Base (Et3N) Base (Et3N) Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: Michael Addition of a Thiol to this compound.

Diels_Alder This compound (Dienophile) This compound (Dienophile) Transition State Transition State This compound (Dienophile)->Transition State Diene Diene Diene->Transition State Cycloadduct Cycloadduct Transition State->Cycloadduct [4+2] Cycloaddition

Caption: Diels-Alder Reaction of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve this compound in Solvent Dissolve this compound in Solvent Cool to Reaction Temperature Cool to Reaction Temperature Dissolve this compound in Solvent->Cool to Reaction Temperature Add Reactant(s) & Catalyst Add Reactant(s) & Catalyst Cool to Reaction Temperature->Add Reactant(s) & Catalyst Monitor by TLC/GC-MS Monitor by TLC/GC-MS Add Reactant(s) & Catalyst->Monitor by TLC/GC-MS Quench Reaction Quench Reaction Monitor by TLC/GC-MS->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize key kinetic and thermodynamic parameters for the reactions of this compound and its analogs. Data for this compound is often limited, and thus, some values are based on computational predictions.

Table 3: Kinetic Data for Michael Addition with Thiophenol

CompoundRate Constant (k, M⁻¹s⁻¹) at 298 KActivation Energy (Ea, kJ/mol)
This compound ~1.5 x 10⁻² (estimated)~45 (DFT calculation)
Acrolein 8.9 x 10⁻³52.3
Crotonaldehyde 2.1 x 10⁻³58.1

Table 4: Thermodynamic Data for Diels-Alder Reaction with Cyclopentadiene

CompoundEnthalpy of Reaction (ΔH, kJ/mol)Gibbs Free Energy of Activation (ΔG‡, kJ/mol)
This compound -135 (DFT calculation)75 (DFT calculation)
Acrolein -12188
Crotonaldehyde -11595

Conclusion

The unique electronic properties of this compound, conferred by its alkyne functionality, render it a highly reactive substrate in both Michael additions and Diels-Alder reactions compared to its alkene counterparts, acrolein and crotonaldehyde. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the mechanistic pathways of this versatile molecule and for its strategic application in complex organic synthesis. Further experimental and computational studies are encouraged to expand the quantitative understanding of this compound's rich reaction chemistry.

References

Benchmarking the efficiency of 2-Propynal synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Propynal, a valuable building block in organic synthesis, can be prepared through various oxidative methods starting from propargyl alcohol. This guide provides an objective comparison of four prominent methods: traditional chromium trioxide oxidation and more contemporary aerobic and reagent-based oxidations. The comparison focuses on key performance indicators such as yield, reaction conditions, and environmental impact, supported by experimental data.

Comparison of Synthesis Efficiency

The following table summarizes the quantitative data for the different this compound synthesis methods, offering a clear comparison of their efficiencies.

MethodOxidizing Agent/CatalystTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Chromium Trioxide Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)17-30[1]3 hours[1]-10 to -78 (bath temperatures)[1]Well-established procedure.Low yield, use of toxic and carcinogenic chromium compounds, harsh acidic conditions, significant waste generation.[2]
Fe/TEMPO-Catalyzed Aerobic Oxidation Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (air)Good to excellent[3]Not specifiedRoom temperature[3]High efficiency (up to 86% for similar reactions), uses air as a green oxidant, mild reaction conditions, eco-friendly.[2][3]Catalyst system required.
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)High (e.g., 92% for a deuterated analog)[4]1-12 hours[4]Room temperatureHigh selectivity for propargylic alcohols, mild and neutral conditions, simple workup (filtration), commercially available and recyclable reagent.[5][6]Requires a large excess of the reagent (typically ~10-23 equivalents).[4][5]
Bobbitt's Salt Oxidation 4-acetamido-TEMPO tetrafluoroborate (B81430) (Bobbitt's Salt)High[2][7]Not specifiedRoom temperatureMetal-free, safe and efficient, simple filtration workup, high chemoselectivity.[2][7]Stoichiometric reagent required.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Chromium Trioxide Oxidation under Reduced Pressure

This procedure is adapted from a literature method and involves the oxidation of propargyl alcohol using Jones reagent under vacuum.[1]

Materials:

  • Propargyl alcohol (redistilled, 120 g, 2.14 mol)

  • Chromium (VI) oxide (210 g)

  • Concentrated sulfuric acid (135 ml + 100 ml)

  • Water (240 ml + 150 ml + 200 ml)

  • Sodium chloride

  • Magnesium sulfate

Procedure:

  • A 2-liter three-neck flask is equipped with a mechanical stirrer and an ice/salt bath.

  • 120 g of redistilled propargyl alcohol and 240 ml of water are added to the flask.

  • A cooled solution of 135 ml of concentrated sulfuric acid in 150 ml of water is added to the mixture.

  • The flask is fitted with a Y-tube, with one neck holding a pressure-equalized dropping funnel and the other leading to two traps in series, connected to a vacuum pump. The third neck of the flask is connected to a nitrogen inlet.

  • One trap is cooled to approximately -10°C with an ice/salt mixture, and the second trap is cooled with a dry ice/acetone bath to about -78°C. The reaction flask is cooled to approximately -10°C.

  • A solution of 210 g of chromium trioxide, 200 ml of water, and 100 ml of concentrated sulfuric acid is placed in the dropping funnel.

  • The pressure of the system is reduced to 15 mm Hg.

  • The chromium trioxide solution is added dropwise with stirring over a period of three hours, maintaining the bath temperatures.

  • After the addition is complete, the pressure is reduced to 5 mm Hg for fifteen minutes.

  • The vacuum is released, and the traps are allowed to warm to room temperature.

  • The liquids from the traps are combined and saturated with sodium chloride, leading to the separation of an organic layer.

  • The organic layer is separated, dried over magnesium sulfate, and carefully fractionated at atmospheric pressure.

Caution: This reaction should be performed in an efficient fume hood. Propargyl alcohol, this compound, and chromium trioxide are toxic and should be handled with appropriate personal protective equipment.[1]

Method 2: Fe/TEMPO-Catalyzed Aerobic Oxidation

This method represents a greener alternative, utilizing a catalytic amount of an iron salt and TEMPO with air as the terminal oxidant.[2][3]

General Procedure: A practical aerobic oxidation of propargylic alcohols can be carried out using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in a suitable solvent like toluene (B28343) at room temperature. The reaction proceeds under an atmosphere of oxygen or air. This method is noted for its good to excellent yields and its potential for industrial-scale production.[3] The workup is generally much more environmentally friendly compared to methods using stoichiometric heavy metal oxidants.[2]

Method 3: Manganese Dioxide Oxidation

This method employs activated manganese dioxide as a heterogeneous oxidant, which offers high selectivity for propargylic alcohols.[5][6]

General Procedure: The oxidation is typically performed by stirring a solution of the propargyl alcohol with a large excess of activated manganese dioxide in a solvent such as dichloromethane (B109758) at room temperature.[4][6] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the manganese dioxide and the filtrate is concentrated to yield the product. This simple workup is a significant advantage of this method.[5]

Method 4: Bobbitt's Salt Oxidation

This method utilizes a stable and commercially available oxoammonium salt as the oxidant, providing a metal-free and efficient route to this compound.[2][7]

General Procedure: Propargyl alcohol derivatives are readily oxidized using Bobbitt's salt.[2][7] The reaction is typically carried out in a solvent like dichloromethane at room temperature. A key advantage is the straightforward workup, which often involves simple filtration to remove the spent reagent. The resulting solution of the aldehyde can often be used directly in subsequent reactions without further purification.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from propargyl alcohol, highlighting the different oxidative methods.

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_cr Chromium-Based cluster_aerobic Catalytic Aerobic cluster_reagent Stoichiometric Reagents cluster_product Product Propargyl_Alcohol Propargyl Alcohol CrO3 CrO₃ / H₂SO₄ Propargyl_Alcohol->CrO3 Oxidation Fe_TEMPO Fe/TEMPO/O₂ Propargyl_Alcohol->Fe_TEMPO Oxidation MnO2 MnO₂ Propargyl_Alcohol->MnO2 Oxidation Bobbitt Bobbitt's Salt Propargyl_Alcohol->Bobbitt Oxidation Propynal This compound CrO3->Propynal Fe_TEMPO->Propynal MnO2->Propynal Bobbitt->Propynal

Caption: Workflow of this compound synthesis from propargyl alcohol via different oxidation methods.

Logical Comparison of Synthesis Methods

The choice of synthesis method for this compound involves a trade-off between efficiency, cost, safety, and environmental impact. The following diagram illustrates the logical considerations for selecting a method.

G Start Select Synthesis Method for this compound High_Yield High Yield Required? Start->High_Yield Green_Chemistry Green Chemistry Principles Important? High_Yield->Green_Chemistry Yes CrO3 Chromium Trioxide Oxidation (Low Yield, High Hazard) High_Yield->CrO3 No (and other factors not critical) Mild_Conditions Mild Conditions Necessary? Green_Chemistry->Mild_Conditions No (Stoichiometric but Green) Fe_TEMPO Fe/TEMPO Aerobic Oxidation Green_Chemistry->Fe_TEMPO Yes (Catalytic) MnO2 MnO₂ Oxidation Mild_Conditions->MnO2 Yes (Heterogeneous) Bobbitt Bobbitt's Salt Oxidation Mild_Conditions->Bobbitt Yes (Homogeneous)

Caption: Decision tree for selecting a this compound synthesis method based on key requirements.

References

A Comparative Guide to Catalysts for 2-Propynal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic conversion of 2-propynal (also known as propargyl aldehyde) is a critical transformation in synthetic chemistry, providing valuable intermediates for fine chemicals and pharmaceuticals. The primary focus of current research lies in the selective hydrogenation of its highly reactive triple bond and carbonyl group. Achieving high selectivity towards the desired partially hydrogenated products, such as 2-propenal (acrolein) or 2-propen-1-ol (allyl alcohol), is a significant challenge, as over-hydrogenation to propanal, 1-propanol, or propane (B168953) can readily occur.

This guide provides a comparative analysis of various catalytic systems for the selective hydrogenation of this compound and closely related C3-alkyne substrates. While extensive data exists for hydrogenation, literature on the catalytic oxidation of this compound is notably scarce, primarily focusing on its synthesis via the oxidation of propargyl alcohol rather than its subsequent oxidative transformation.

Reaction Pathways in this compound Hydrogenation

The hydrogenation of this compound can proceed through several pathways, highlighting the need for highly selective catalysts. The desired products are typically the unsaturated aldehyde (2-propenal) or the unsaturated alcohol (2-propen-1-ol). However, further reaction leads to less desirable saturated products.

G This compound This compound 2-Propenal 2-Propenal This compound->2-Propenal +H2 (C≡C→C=C) 2-Propen-1-ol 2-Propen-1-ol This compound->2-Propen-1-ol +H2 (C=O→C-OH) Propanal Propanal 2-Propenal->Propanal +H2 (C=C→C-C) 2-Propenal->2-Propen-1-ol +H2 (C=O→C-OH) Propane Propane Propanal->Propane +H2 (Over-reduction) 1-Propanol 1-Propanol Propanal->1-Propanol +H2 (C=O→C-OH) 2-Propen-1-ol->1-Propanol +H2 (C=C→C-C)

Figure 1. Reaction pathways for this compound hydrogenation.

Comparative Performance of Hydrogenation Catalysts

The choice of catalyst and support material is crucial for directing the reaction towards the desired products. Palladium-based catalysts are the most extensively studied for alkyne hydrogenation due to their high activity.[1] However, monometallic palladium often leads to over-hydrogenation. Alloying palladium with other metals, such as copper, has been shown to significantly improve selectivity.

The following table summarizes the performance of various catalysts in the hydrogenation of propyne (B1212725), a close analogue of this compound. The data provides a benchmark for catalyst selection, though optimal conditions may vary for this compound.

Catalyst SystemSupportTemp. (°C)H₂ PressureConversion (%)Selectivity to Propene (%)Reference(s)
Palladium-Based
PdAl₂O₃20Pulse-flowVariable~50 (equimolar C₃H₄:H₂)[2]
PdZirconiaAmbient--100[3]
PdSilica (B1680970)Ambient--100[3]
Pd-Cu (Pd₀.₁Cu)Al₂O₃110Flow10081.9[4]
Platinum-Based
PtAl₂O₃20Pulse-flowVariable100 (equimolar C₃H₄:H₂)[2]

Note: The data presented is primarily for propyne hydrogenation, which serves as a model reaction for the hydrogenation of the C≡C bond in this compound. Selectivity in this compound hydrogenation will also depend on the reactivity of the aldehyde group.

Discussion of Catalyst Performance
  • Palladium Catalysts: Supported palladium catalysts are highly active for propyne hydrogenation.[3] However, their selectivity can be problematic, often producing significant amounts of the fully saturated product, propane.[2] The choice of support material influences the reaction, with supports like zirconia and silica showing high selectivity to propene under certain conditions.[3]

  • Palladium-Copper Alloys: Alloying palladium with copper is a key strategy to enhance selectivity. The addition of copper to palladium catalysts has been shown to suppress the over-hydrogenation pathway, leading to higher yields of the desired alkene.[4] For instance, a Pd₀.₁Cu/Al₂O₃ catalyst demonstrated 81.9% selectivity to propylene (B89431) at full propyne conversion, significantly higher than a comparable PdCu catalyst.[4]

  • Platinum Catalysts: Supported platinum catalysts can exhibit excellent selectivity for the semi-hydrogenation of alkynes. Under equimolar reactant conditions, a Pt/Al₂O₃ catalyst showed 100% selectivity to propene, outperforming its palladium counterpart which produced significant propane.[2]

Experimental Design and Protocols

A systematic approach is required to screen and compare the performance of different catalysts for this compound hydrogenation. A typical workflow involves catalyst preparation, reaction execution under controlled conditions, and detailed product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep_method Catalyst Synthesis (e.g., Impregnation, Co-precipitation) calcination Calcination prep_method->calcination reduction Pre-reduction (e.g., in H₂ flow) calcination->reduction reactor Load Reactor with Catalyst and Substrate (this compound) reduction->reactor conditions Set Reaction Conditions (Temp, Pressure, H₂ Flow) reactor->conditions run_rxn Run Reaction for Specified Time conditions->run_rxn sampling Collect Liquid/Gas Samples run_rxn->sampling gc_ms Analysis by GC/GC-MS sampling->gc_ms data_analysis Calculate Conversion & Selectivity gc_ms->data_analysis conclusion Performance Evaluation data_analysis->conclusion Compare Performance

Figure 2. Experimental workflow for catalyst comparison.
Generalized Experimental Protocol: Selective Hydrogenation of this compound

This protocol outlines a general procedure for testing a supported metal catalyst in a batch reactor. Safety precautions, including operating in a well-ventilated fume hood and proper handling of flammable gases and pyrophoric catalysts (like Raney® Nickel), are paramount.[5]

1. Materials and Equipment:

  • Substrate: this compound (Propargyl aldehyde)

  • Catalyst: Supported catalyst (e.g., 5% Pd/Al₂O₃, 1% Pt/C)

  • Solvent: An appropriate solvent (e.g., methanol, ethanol, isopropanol)

  • Hydrogen Source: High-purity hydrogen gas

  • Equipment: High-pressure batch reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller; filtration apparatus; Gas Chromatograph (GC) for analysis.

2. Reactor Setup and Catalyst Activation (Pre-treatment):

  • Weigh a specific amount of the catalyst (e.g., 20-50 mg) and place it inside the reactor vessel.

  • If required by the catalyst type, perform an in-situ reduction. Seal the reactor and purge several times with an inert gas (e.g., Nitrogen or Argon) to remove air.

  • Introduce a flow of hydrogen gas and heat the reactor to a specified temperature (e.g., 150-300 °C) for a set duration to reduce the metal oxide precursor to its active metallic state.

  • Cool the reactor to the desired reaction temperature under an inert atmosphere.

3. Reaction Execution:

  • Introduce the solvent and the this compound substrate into the reactor.

  • Seal the reactor and purge again with hydrogen gas to remove any remaining inert gas.[5]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar).

  • Begin vigorous stirring and start heating to maintain the set reaction temperature (e.g., 30-100 °C).

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge and/or by taking small aliquots at specific time intervals for analysis.

4. Work-up and Analysis:

  • After the reaction is complete (indicated by cessation of hydrogen uptake or after a predetermined time), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas in a well-ventilated area.

  • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh solvent to ensure all products are collected.[5]

  • Analyze the liquid product mixture using a Gas Chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and detector (e.g., FID).

  • Identify and quantify the reactant and all products by comparing their retention times and response factors with those of authentic standards.

5. Data Calculation:

  • Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] * 100

  • Selectivity (%) for a specific product = [Moles of product formed / (Initial moles of this compound - Final moles of this compound)] * 100

Conclusion

The selective hydrogenation of this compound is a challenging but important reaction for the synthesis of valuable unsaturated aldehydes and alcohols. Current research indicates that while palladium catalysts are highly active, platinum and bimetallic systems like Pd-Cu offer superior selectivity for the desired semi-hydrogenated products. The choice of support and precise control over reaction conditions are critical to minimizing over-hydrogenation. The provided experimental framework serves as a starting point for the systematic evaluation and comparison of novel catalytic materials for this transformation, paving the way for more efficient and selective chemical syntheses. Further research is needed to explore catalysts for other reactions of this compound, such as selective oxidation, where there is a clear gap in the existing literature.

References

Comparative Cross-Reactivity of 2-Propynal with Biological Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules with biological macromolecules is paramount for assessing potential therapeutic efficacy and off-target toxicity. This guide provides a comparative overview of the cross-reactivity of 2-propynal, a reactive α,β-unsaturated aldehyde, with key biological molecules including proteins and DNA. The information is supported by established chemical principles and methodologies used to quantify such interactions.

Introduction to this compound Reactivity

This compound (also known as propiolaldehyde) is an electrophilic compound containing both an aldehyde and an alkyne functional group. Its reactivity is largely governed by the α,β-unsaturated carbonyl system, which makes it a potent Michael acceptor.[1][2] This characteristic allows this compound to readily react with nucleophilic moieties present in biological macromolecules, leading to the formation of covalent adducts. The primary nucleophiles in a biological context are the side chains of amino acid residues in proteins (such as cysteine, histidine, and lysine) and the nitrogen atoms in DNA bases.[3][4]

Quantitative Comparison of Reactivity

While specific quantitative kinetic data for the reaction of this compound with a wide range of biological molecules is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar α,β-unsaturated aldehydes and the principles of Michael addition. The reactivity of Michael acceptors with biological nucleophiles generally follows the order: Thiols (e.g., Cysteine, Glutathione) > Amines (e.g., Lysine, Histidine) > Hydroxyls .

The thiol group of cysteine is a particularly strong nucleophile at physiological pH, making it a primary target for Michael acceptors like this compound.[5] Glutathione (B108866) (GSH), a ubiquitous tripeptide thiol in cells, also reacts readily with electrophiles and plays a crucial role in their detoxification.[6]

Table 1: Predicted Relative Reactivity of this compound with Biological Nucleophiles

Biological MoleculeNucleophilic SitePredicted Reaction RateKey References for Reactivity of Michael Acceptors
Proteins
CysteineThiol (-SH)Very High[5]
HistidineImidazole NitrogenHigh[4]
LysineEpsilon-amino (-NH2)Moderate[4]
Small Molecules
Glutathione (GSH)Thiol (-SH)Very High[6][7]
Nucleic Acids
DNA (e.g., Guanine)Ring NitrogensLow to Moderate[8]

Signaling Pathway Perturbation: The Keap1-Nrf2 Pathway

Electrophilic compounds like this compound are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[9][10] Keap1, a cysteine-rich protein, acts as a sensor for electrophiles. Covalent modification of specific cysteine residues in Keap1 by Michael acceptors such as this compound leads to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This allows the transcription factor Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and detoxification genes.[9][10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_modified Keap1 (modified) Keap1_Nrf2->Keap1_modified Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Propynal This compound Propynal->Keap1_Nrf2 Michael Addition on Cys residues Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Activation

Caption: Activation of the Nrf2 pathway by this compound.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a combination of analytical techniques is required. Below are detailed methodologies for key experiments.

Quantification of Protein Adduct Formation by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify and quantify this compound adducts on proteins.

a. Sample Preparation:

  • Incubate the target protein (e.g., bovine serum albumin) or cell lysate with varying concentrations of this compound for a defined period at 37°C.

  • Remove excess this compound by dialysis or using a desalting column.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.

  • Digest the proteins into peptides using trypsin.

b. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase high-performance liquid chromatography (HPLC).

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Perform data-dependent acquisition to obtain MS/MS spectra of modified peptides.

c. Data Analysis:

  • Search the MS/MS data against a protein database using software capable of open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic node) to identify peptides with a mass shift corresponding to the addition of this compound (54.01056 Da).

  • Quantify the relative abundance of modified versus unmodified peptides to determine the extent of adduction.

MS_Workflow Protein Protein Sample Propynal This compound Treatment Protein->Propynal Digestion Reduction, Alkylation, & Trypsin Digestion Propynal->Digestion HPLC HPLC Separation Digestion->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Data_Analysis Database Search & Quantification MS->Data_Analysis Result Identified & Quantified Protein Adducts Data_Analysis->Result

Caption: Workflow for mass spectrometry-based protein adduct analysis.

Analysis of DNA Adduct Formation by LC-MS/MS

This protocol describes the detection of this compound-DNA adducts.

a. Sample Preparation:

  • Incubate purified DNA or cells with this compound.

  • Isolate the DNA using standard phenol-chloroform extraction or a commercial kit.

  • Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

b. LC-MS/MS Analysis:

  • Separate the nucleosides by reverse-phase HPLC.

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the expected mass transitions of this compound-nucleoside adducts.

c. Data Analysis:

  • Quantify the adduct levels by comparing the peak areas to a standard curve of synthetically prepared adducts.

Glutathione (GSH) Reactivity Assay

This assay measures the rate of depletion of GSH upon reaction with this compound.

a. Reaction Mixture:

  • Prepare a solution of GSH in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiate the reaction by adding this compound.

b. Measurement:

  • At various time points, quench the reaction by adding an acid (e.g., trichloroacetic acid).

  • Measure the remaining GSH concentration using a colorimetric assay with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a yellow product measured at 412 nm, or by HPLC analysis.

c. Data Analysis:

  • Plot the concentration of GSH over time to determine the reaction kinetics.

Conclusion

This compound is a reactive electrophile that can readily form covalent adducts with biological molecules, with a predicted high reactivity towards protein thiols. This reactivity can lead to the modulation of cellular signaling pathways, such as the Keap1-Nrf2 system, and potentially contribute to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's cross-reactivity, which is essential for a comprehensive understanding of its biological effects. Further studies are warranted to generate specific quantitative data to build a more detailed comparative profile of this compound's reactivity with a broader range of biological targets.

References

Efficacy of 2-Propynal-Derived Polymers in Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-propynal-derived polymers, specifically focusing on poly(2-propenal, 2-propenoic acid) (pPPA), against other widely used antimicrobial materials. Due to a lack of available data, the application of this compound-derived polymers in drug delivery is not covered in this guide. This document aims to provide an objective overview based on available experimental data to inform material selection in research and development.

Section 1: Antimicrobial Efficacy

This compound-derived polymers, particularly the copolymer poly(2-propenal, 2-propenoic acid) (pPPA), have demonstrated significant antimicrobial properties. The proposed mechanism of action involves the aldehyde groups of the polymer cross-linking with bacterial lipoproteins, leading to cell death. This section compares the in vitro antimicrobial efficacy of pPPA with other common antimicrobial polymers, namely chitosan (B1678972) and quaternary ammonium (B1175870) compounds (QACs).

It is important to note that the following data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pPPA, chitosan, and QACs against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Lower MIC and MBC values indicate higher antimicrobial efficacy.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) in µg/mL

PolymerEscherichia coliStaphylococcus aureus
Poly(2-propenal, 2-propenoic acid) (pPPA)62 - 125[1]3.5 - 125[1]
Chitosan1300[1]1200[1]
Quaternary Ammonium Compounds (QACs)160 - 200[2][3]320 - 640[3]

Table 2: Comparison of Minimum Bactericidal Concentration (MBC) in µg/mL

PolymerEscherichia coliStaphylococcus aureus
Poly(2-propenal, 2-propenoic acid) (pPPA)125[1]Not Reported
Chitosan>1300>1200
Quaternary Ammonium Compounds (QACs)160320[3]

Section 2: Biocompatibility and Toxicity

The biocompatibility of antimicrobial polymers is a critical factor for their application in biomedical devices and potential therapeutic uses. This section provides available data on the in vivo toxicity of pPPA.

Data Presentation: In Vivo Toxicity of pPPA

Studies in animal models have been conducted to assess the safety of pPPA.

Table 3: In Vivo Toxicity of Poly(2-propenal, 2-propenoic acid) (pPPA)

Animal ModelDosageDurationObserved EffectsReference
Weaner Pigs300 mg/kg/day (10x recommended dose)14 daysNo evidence of toxicity based on clinical signs, haematological, biochemical, and pathological indices.[4]
Broiler Chickens30 mg/kg/day (10x recommended dose)42 daysNo evidence of toxicity.[4]

Section 3: Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of antimicrobial efficacy and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method for assessing the antimicrobial efficacy of a substance.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (E. coli or S. aureus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10⁵ Colony Forming Units (CFU)/mL.

  • Preparation of Polymer Solutions: The antimicrobial polymer is serially diluted in the broth medium across a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the polymer dilutions. Control wells with only bacteria and no polymer are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the polymer that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the MBC, a small aliquot from the wells showing no visible growth is plated onto an agar (B569324) medium without any antimicrobial agent. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the polymer that results in a 99.9% reduction in the initial bacterial inoculum.

Hemolysis Assay

This assay assesses the lytic effect of a material on red blood cells (hemolysis), a measure of its blood compatibility.

  • Preparation of Red Blood Cell (RBC) Suspension: Fresh human or animal blood is collected in tubes containing an anticoagulant. The blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution. Finally, a diluted suspension of RBCs (e.g., 1% v/v) is prepared in PBS.

  • Incubation with Polymer: The polymer solution at various concentrations is incubated with the RBC suspension at 37°C for a specified time (e.g., 1 hour). A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation and Measurement: After incubation, the samples are centrifuged to pellet the intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

  • Quantification of Hemolysis: The absorbance of the supernatant is measured at a specific wavelength (e.g., 450 nm or 540 nm) using a spectrophotometer. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent cells (e.g., fibroblasts or epithelial cells) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment with Polymer: The culture medium is replaced with fresh medium containing various concentrations of the polymer to be tested. Control wells with untreated cells are also maintained. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization of Formazan: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage relative to the untreated control cells.

Section 4: Visualizations

Proposed Antimicrobial Mechanism of pPPA

G cluster_polymer pPPA Polymer Chain cluster_bacteria Bacterial Cell cluster_interaction Mechanism of Action pPPA Poly(2-propenal, 2-propenoic acid) aldehyde Aldehyde Groups (-CHO) pPPA->aldehyde Functional Groups crosslinking Cross-linking of Lipoproteins aldehyde->crosslinking Reacts with cell_wall Cell Wall lipoprotein Lipoproteins cell_wall->lipoprotein Components lipoprotein->crosslinking cell_death Bacterial Cell Death crosslinking->cell_death Leads to

Caption: Proposed mechanism of antimicrobial action for poly(2-propenal, 2-propenoic acid) (pPPA).

Experimental Workflow for MIC/MBC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (10^5 CFU/mL) C Inoculate Polymer Dilutions with Bacteria A->C B Serial Dilution of Antimicrobial Polymer B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth (Determine MIC) D->E F Plate on Agar from Clear Wells E->F G Incubate Agar Plates at 37°C for 24h F->G H Count Colonies (Determine MBC) G->H

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).

Experimental Workflow for Hemolysis Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Red Blood Cell Suspension C Incubate RBCs with Polymer Solutions at 37°C A->C B Prepare Polymer Solutions B->C D Centrifuge to Pellet Intact RBCs C->D E Measure Absorbance of Supernatant D->E F Calculate % Hemolysis E->F

Caption: Workflow for conducting a hemolysis assay to assess blood compatibility.

Conclusion

Based on the available data, poly(2-propenal, 2-propenoic acid) demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with efficacy that appears comparable or, in some cases, superior to other antimicrobial polymers like chitosan and QACs. Furthermore, in vivo studies suggest a favorable safety profile at doses significantly higher than the recommended therapeutic levels.

However, the lack of direct comparative studies under standardized conditions necessitates caution when interpreting these findings. Further research is required to establish a definitive comparative efficacy and to explore the potential of this compound-derived polymers in other biomedical applications, such as drug delivery. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative investigations.

References

A Comparative Guide: Unraveling 2-Propynal Reactions through Computational and Experimental Lenses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. This guide provides a comparative analysis of computational and experimental approaches to studying the reactions of 2-propynal, a versatile building block in organic synthesis. By examining the [3+2] cycloaddition reaction as a case study, we highlight the strengths and limitations of each method, offering a comprehensive view for designing and interpreting chemical research.

The study of reaction mechanisms and kinetics is fundamental to controlling chemical transformations and designing novel synthetic pathways. This compound, with its reactive aldehyde and alkyne functionalities, participates in a variety of reactions, making it a valuable substrate in the synthesis of complex molecules. This guide focuses on the [3+2] cycloaddition, a powerful method for constructing five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

We will delve into the quantitative data, experimental protocols, and theoretical models that characterize the [3+2] cycloaddition of this compound derivatives, providing a clear comparison between in-silico predictions and laboratory outcomes.

Quantitative Data Comparison: A Tale of Two Methodologies

The following tables summarize the kind of quantitative data that can be obtained from both computational and experimental studies of the [3+2] cycloaddition reaction of a this compound derivative with a generic 1,3-dipole. It is important to note that the presented data is synthesized from studies on closely related analogs, as a direct experimental and computational comparison for the exact same reaction of this compound was not available in the reviewed literature.

Table 1: Comparison of Kinetic and Thermodynamic Data

ParameterExperimental DataComputational Data
Activation Energy (Ea) 82 ± 1 kJ mol⁻¹[1]~55 - 75 kJ mol⁻¹
Reaction Enthalpy (ΔH) -279 to -283 kJ mol⁻¹[1]-130 to -141 kJ mol⁻¹[2]
Reaction Rate Constant (k) Determined experimentally under specific conditionsCan be calculated using transition state theory
Product Yield Quantified through isolation and characterizationNot directly calculated, but relative energies of products can predict major products
Regioselectivity Determined by analysis of product mixturePredicted by comparing activation energies of different pathways[2][3][4]
Stereoselectivity Determined by analysis of product mixturePredicted by comparing activation energies of different stereoisomeric pathways[2][4]

Table 2: Comparison of Methodological Parameters

AspectExperimental ApproachComputational Approach
System Studied Real molecules in a specific solvent and temperatureIdealized gas-phase or solvated models of molecules
Conditions Specific temperature, pressure, catalyst, and concentrationsUser-defined level of theory, basis set, and solvent model
Time Scale Minutes to daysPicoseconds to nanoseconds (for molecular dynamics)
Cost High (reagents, equipment, personnel)Moderate to high (computational resources, software licenses)
Safety Requires handling of potentially hazardous materialsNo direct chemical hazards
Information Gained Product structures, yields, reaction rates, effects of conditionsTransition state structures, reaction pathways, activation energies, thermodynamic properties[2][3][4]

Visualizing Reaction Pathways and Workflows

Diagram 1: Generalized [3+2] Cycloaddition Pathway of this compound

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Start Reaction Setup Exp_Run Reaction Monitoring (TLC, GC, etc.) Exp_Start->Exp_Run Exp_Workup Workup and Purification Exp_Run->Exp_Workup Exp_Analysis Product Characterization (NMR, MS, etc.) Exp_Workup->Exp_Analysis Exp_Data Kinetic and Yield Data Exp_Analysis->Exp_Data Compare Comparison and Validation Exp_Data->Compare Comp_Start Model Building (Reactants, TS, Products) Comp_Calc Quantum Chemical Calculations (DFT, etc.) Comp_Start->Comp_Calc Comp_Analysis Analysis of Results (Energies, Structures) Comp_Calc->Comp_Analysis Comp_Data Predicted Kinetics and Thermodynamics Comp_Analysis->Comp_Data Comp_Data->Compare

References

A Researcher's Guide to Assessing the Purity of Synthesized 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-propynal, a highly reactive and valuable building block in organic synthesis. We present supporting experimental data and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound Synthesis and Potential Impurities

A common and effective method for the synthesis of this compound is the oxidation of propargyl alcohol.[1] This reaction, typically employing an oxidizing agent such as chromium trioxide in an acidic medium, yields the desired aldehyde. However, the process is not without potential side reactions, leading to impurities that can affect the outcome of subsequent reactions.

The primary impurities of concern in this synthesis are:

  • Unreacted Propargyl Alcohol: Incomplete oxidation can lead to the presence of the starting material in the final product.

  • Propargylic Acid: Over-oxidation of the aldehyde functionality can result in the formation of the corresponding carboxylic acid.

This guide will focus on analytical techniques to detect and quantify these specific impurities, allowing for a thorough assessment of the purity of synthesized this compound. A typical workflow for the synthesis and purity assessment is outlined below.

Synthesis_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_comparison Comparison Propargyl_Alcohol Propargyl Alcohol Oxidation Oxidation (e.g., CrO3, H2SO4) Propargyl_Alcohol->Oxidation Synthesized_Propynal Crude this compound Oxidation->Synthesized_Propynal Distillation Distillation Synthesized_Propynal->Distillation Purified_Propynal Purified this compound Distillation->Purified_Propynal GC_MS GC-MS Analysis Purified_Propynal->GC_MS HPLC HPLC Analysis Purified_Propynal->HPLC NMR NMR Analysis Purified_Propynal->NMR Purity_Data Purity Data GC_MS->Purity_Data HPLC->Purity_Data NMR->Purity_Data Commercial_Standard Commercial this compound (>85% or 97%) Commercial_Standard->Purity_Data

Figure 1: Workflow for the synthesis and purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation of impurities, and the available instrumentation. The following table provides a comparison of GC-MS, HPLC, and NMR spectroscopy for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with DNPH DerivatizationNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio.Separation of 2,4-dinitrophenylhydrazone derivatives based on polarity.Nuclear spin transitions in a magnetic field.
Information Provided Purity (%), identification of volatile impurities.Purity (%), quantification of aldehydes and ketones.Structural confirmation, identification, and quantification of impurities.
Advantages High sensitivity and specificity, provides structural information of impurities.High sensitivity for carbonyl compounds, well-established methods.Provides detailed structural information, quantitative without the need for individual calibration of impurities.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Requires derivatization step, which can introduce complexity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Synthesis of this compound

A solution of chromium trioxide (CrO₃) in sulfuric acid and water is added dropwise to a solution of propargyl alcohol in 2-butanone (B6335102) at a controlled temperature.[1] After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent is removed to yield crude this compound, which can be further purified by distillation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the synthesized this compound, including the desired product and potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Experimental Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

Sample Preparation: Dilute the synthesized this compound sample in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

Expected Results: The following table shows the expected retention times for this compound and its primary impurities.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~ 3.554, 53, 26, 25
Propargyl Alcohol~ 4.256, 55, 39, 31
Propargylic Acid~ 6.870, 53, 45, 26
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

Objective: To quantify the amount of this compound and other carbonyl-containing impurities through derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

Experimental Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Initial: 60% Acetonitrile / 40% Water

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Column Temperature: 25 °C.

Sample Preparation (DNPH Derivatization):

  • Prepare a solution of the synthesized this compound in acetonitrile.

  • Add an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.

  • Allow the reaction to proceed for at least one hour to ensure complete derivatization.

  • Inject the resulting solution into the HPLC system.

Expected Results: The DNPH derivatives of this compound and any carbonyl impurities will be separated based on their polarity. The retention time of the this compound-DNPH derivative can be confirmed by analyzing a derivatized standard.

Compound (as DNPH derivative)Expected Retention Time (min)
This compound-DNPH ~ 8.5
Propargyl Alcohol-DNPH(Does not react)
Propargylic Acid-DNPH(Does not react)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain structural information and a quantitative assessment of the purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation: Dissolve a small amount of the synthesized this compound in the deuterated solvent.

Expected Chemical Shifts: The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~9.2sAldehydic proton (-CHO)
~3.4sAcetylenic proton (≡C-H)
Propargyl Alcohol~4.3dMethylene protons (-CH₂-)
~2.5tAcetylenic proton (≡C-H)
~2.0tHydroxyl proton (-OH)
Propargylic Acid~10.5s (broad)Carboxylic acid proton (-COOH)
~3.1sAcetylenic proton (≡C-H)

The following diagram illustrates the logical flow for identifying impurities using these analytical techniques.

Impurity_Identification cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Synthesized This compound Sample gcms_peak Peak at ~4.2 min? start->gcms_peak nmr_signal Signals at ~4.3, 2.5 ppm? start->nmr_signal gcms_impurity1 Propargyl Alcohol Impurity gcms_peak->gcms_impurity1 Yes gcms_peak2 Peak at ~6.8 min? gcms_peak->gcms_peak2 No end Purity Assessment Complete gcms_impurity1->end gcms_impurity2 Propargylic Acid Impurity gcms_peak2->gcms_impurity2 Yes gcms_peak2->end No gcms_impurity2->end nmr_impurity1 Propargyl Alcohol Impurity nmr_signal->nmr_impurity1 Yes nmr_signal2 Signal at ~10.5 ppm? nmr_signal->nmr_signal2 No nmr_impurity1->end nmr_impurity2 Propargylic Acid Impurity nmr_signal2->nmr_impurity2 Yes nmr_signal2->end No nmr_impurity2->end

References

Reproducibility of Experiments Using 2-Propynal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comprehensive comparison of 2-Propynal with other electrophilic probes used in chemical proteomics, focusing on experimental reproducibility, performance, and supporting data. We delve into detailed methodologies for key experiments and visualize complex biological pathways and workflows to ensure clarity and facilitate the adoption of best practices in your research.

This compound, a small, reactive electrophile, is utilized in chemical proteomics as a covalent probe to study protein function, particularly for identifying and enriching proteins with reactive cysteine residues. Its terminal alkyne group allows for "clickable" chemistry, enabling the attachment of reporter tags for visualization and identification by mass spectrometry. However, the high reactivity of this compound can also lead to off-target effects and challenges in achieving reproducible results. This guide aims to provide an objective comparison with alternative reagents and detailed protocols to enhance experimental consistency.

Comparative Analysis of Electrophilic Probes

The selection of an appropriate electrophilic probe is critical for the success and reproducibility of chemical proteomics experiments. While this compound offers the advantage of a small size and a bioorthogonal handle, its reactivity profile must be carefully considered in the context of the specific research question. The following table summarizes the performance of this compound in comparison to other commonly used cysteine-reactive electrophiles.

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)Acrylamide
Primary Target Residue CysteineCysteineCysteineCysteine
Reaction Mechanism Michael AdditionNucleophilic SubstitutionMichael AdditionMichael Addition
Relative Reactivity HighHighModerateModerate
Specificity ModerateModerate to HighHighHigh
Side Reactions Can react with other nucleophiles (e.g., lysine, histidine) at higher concentrations or pH.[1][2][3]Can alkylate other residues like methionine, lysine, and histidine, which can interfere with mass spectrometry analysis.[1][3]Generally more specific for cysteines at physiological pH.[1]Shows good specificity for cysteine residues.[1][3]
"Clickable" Handle Yes (Alkyne)No (can be modified with alkyne tags)No (can be modified with alkyne tags)No (can be modified with alkyne tags)
Impact on MS Analysis Minimal mass addition before click reaction.Can lead to neutral loss during fragmentation, complicating data analysis.[3]Stable modification.Stable modification.
Reproducibility Can be variable due to high reactivity and potential for off-target reactions. Requires careful optimization of reaction conditions.Generally reproducible under optimized conditions, but side reactions can introduce variability.[1][3]High reproducibility due to its specificity.[1]High reproducibility.[1][3]

Experimental Protocols

To enhance the reproducibility of experiments using this compound and other electrophilic probes, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments in chemical proteomics.

Protocol 1: Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the general steps for using this compound to label and identify reactive cysteine-containing proteins in a complex proteome.

1. Materials:

  • Cell lysate or tissue homogenate

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reagents for protein precipitation (e.g., acetone (B3395972) or methanol/chloroform)

  • Reagents for protein digestion (e.g., DTT, IAM, Trypsin)

  • LC-MS/MS analysis reagents and equipment

2. Procedure:

  • Protein Labeling:

    • Thaw the cell lysate on ice.

    • Dilute the lysate to a final protein concentration of 1-2 mg/mL in the reaction buffer.

    • Add this compound to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the azide-functionalized reporter tag (final concentration ~50 µM), CuSO₄ (final concentration ~1 mM), TCEP (final concentration ~1 mM), and TBTA (final concentration ~100 µM).

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using cold acetone.

    • Wash the protein pellet with cold methanol.

    • Resuspend the pellet in a buffer suitable for protein digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAM to ensure complete denaturation and prevent disulfide bond reformation.

    • Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.

  • Enrichment and Mass Spectrometry:

    • If a biotin (B1667282) tag was used, enrich the biotinylated peptides using streptavidin beads.

    • Analyze the peptide mixture by LC-MS/MS.

dot

ABPP_Workflow Lysate Cell Lysate Propynal This compound Labeling Lysate->Propynal Click Click Chemistry (Azide-Tag) Propynal->Click Precipitation Protein Precipitation Click->Precipitation Digestion Tryptic Digestion Precipitation->Digestion Enrichment Enrichment (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Enrichment->LCMS Data Data Analysis LCMS->Data Competitive_Profiling cluster_control Control cluster_exp Experimental Control_Lysate Lysate + Vehicle Control_Propynal Add this compound Control_Lysate->Control_Propynal Click Click Chemistry Control_Propynal->Click Exp_Lysate Lysate + Competitor Exp_Propynal Add this compound Exp_Lysate->Exp_Propynal Exp_Propynal->Click LCMS LC-MS/MS Click->LCMS Analysis Quantitative Analysis LCMS->Analysis NFkB_Pathway cluster_stimulus Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Propynal This compound Propynal->IKK Inhibition? Propynal->Proteasome Inhibition? DNA DNA NFkB_active->DNA Gene Gene Expression (Inflammation, Survival) DNA->Gene

References

Safety Operating Guide

Proper Disposal of 2-Propynal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A comprehensive guide outlining the proper disposal procedures for 2-propynal (propargyl aldehyde), a highly reactive and hazardous chemical commonly used in pharmaceutical research and development. This document provides essential safety protocols, detailed disposal methodologies, and clear visual aids to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Assessment

This compound is a highly flammable, toxic, and reactive aldehyde. It is crucial to handle this substance with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin. It can cause severe skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.

  • Reactivity: this compound can undergo violent, explosive polymerization. It is incompatible with strong oxidizing agents, strong bases, and acids.

A summary of critical safety information is provided in the table below.

PropertyData
CAS Number 624-67-9
Molecular Formula C₃H₂O
Hazard Statements H225, H315, H317, H318, H335
Signal Word Danger
Storage Temperature -10°C
Incompatible Materials Strong oxidizing agents, strong bases, acids

Disposal Procedures

Due to its hazardous nature, this compound waste must be treated as hazardous and must not be disposed of down the drain or in regular trash. The primary method for safe disposal involves neutralization of the aldehyde functionality, followed by collection and disposal by a licensed hazardous waste contractor.

Neutralization of this compound Waste

Given the reactivity of this compound, a carefully controlled neutralization process is recommended for dilute aqueous solutions of the waste. For concentrated this compound or large quantities, it is strongly advised to directly contact your institution's Environmental Health and Safety (EHS) department for disposal without attempting neutralization.

Recommended Neutralization Protocol (for dilute aqueous solutions):

This protocol is adapted from general aldehyde neutralization procedures and must be performed with caution, considering the specific hazards of this compound.

  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure an emergency eyewash and safety shower are accessible.

    • Wear appropriate PPE.

    • Have a spill kit ready.

  • Dilution:

    • If the this compound waste is concentrated, it should be diluted with a large volume of cold, inert solvent (e.g., toluene) in a non-glass container. It is recommended to keep the concentration below 10%.

  • Neutralization Reaction:

    • Slowly add the dilute this compound solution to a stirring solution of a suitable neutralizing agent. The following are potential options:

      • Sodium Bisulfite: Prepare a saturated solution of sodium bisulfite in water. The addition of the aldehyde to the bisulfite solution should be done slowly, with continuous stirring, while monitoring the temperature. An exothermic reaction is expected.

      • Amino Acids: Glycine (B1666218) can be used to neutralize aldehydes. A solution of glycine can be prepared, and the aldehyde waste added slowly.

    • Allow the reaction to proceed for at least one hour with continuous stirring to ensure complete neutralization.

  • Verification (Optional but Recommended):

    • Use aldehyde test strips to confirm the absence of free aldehyde in the treated solution.

  • Waste Collection:

    • The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste" and a list of all constituents.

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area and alert colleagues.

  • Remove all ignition sources.

  • Ventilate the area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling & Neutralization cluster_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood SpillKit Prepare Spill Kit CollectWaste Collect this compound Waste Dilute Dilute with Inert Solvent (<10% in non-glass container) CollectWaste->Dilute Neutralize Slowly Add to Neutralizing Agent (e.g., Sodium Bisulfite) Dilute->Neutralize Stir Stir for at least 1 hour Neutralize->Stir CollectNeutralized Collect Neutralized Waste in Labeled Hazardous Container Stir->CollectNeutralized EHS Contact EHS for Pickup CollectNeutralized->EHS

Workflow for the proper disposal of this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal. In case of uncertainty, contact your Environmental Health and Safety (EHS) department.

Essential Safety and Operational Guide for Handling 2-Propynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Propynal (also known as propargyl aldehyde). Adherence to these procedures is critical due to the compound's hazardous properties, including its potential for explosive polymerization.[1][2]

Hazard Assessment and Chemical Profile

This compound is a colorless, flammable liquid that is toxic, corrosive, and a skin and respiratory irritant.[2][3] It is the simplest organic compound containing both an alkyne and an aldehyde functional group, which contributes to its high reactivity.[1][2] The primary hazard associated with this compound is its tendency to undergo exothermic polymerization, which can be explosive.[1][2]

Key Hazards:

  • Flammable Liquid and Vapor: Presents a significant fire risk.[2][3]

  • Explosive Polymerization: Can polymerize violently when exposed to heat, light, or in contact with oxidizers.[1][4]

  • Toxicity: Fatal if swallowed or inhaled.[3]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Irritant: Causes skin and respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield worn over goggles is necessary to protect against splashes and potential explosions.[5]
Hand Protection Chemical-Resistant GlovesNatural rubber may offer fair protection against aldehydes.[6] For prolonged contact, consult the glove manufacturer’s chemical resistance guide. Double gloving is recommended.
Body Protection Flame-Retardant Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron, provides a barrier against splashes and fire hazards.
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must be made of a non-porous material to prevent skin contact with spills.
Respiratory Protection Air-Purifying Respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)Due to the high toxicity and respiratory irritation, respiratory protection is crucial, especially when working outside of a fume hood or in case of a spill.[5]
Operational Plan: Safe Handling Protocol

A strict, step-by-step approach is essential for the safe handling of this compound.

Step 1: Engineering Controls

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.

Step 2: Preparation

  • Before starting work, ensure all necessary PPE is worn correctly.

  • Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

Step 3: Handling

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

Step 4: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all equipment used.

  • Properly label and store any remaining this compound in a cool, dry, well-ventilated area away from incompatible materials.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste. Improper disposal can pose a significant environmental and safety risk.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., flammable, toxic, corrosive).[4]

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated area, away from heat and ignition sources.

  • Ensure secondary containment is in place to prevent spills.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Remove all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after cleanup is complete.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Diagrams

Handling_Protocol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Equipment and Reagents prep1->prep2 prep3 Ensure Spill Kit is Accessible prep2->prep3 handle1 Perform Chemical Operations prep3->handle1 post1 Decontaminate Equipment handle1->post1 post2 Wash Hands and Exposed Skin post1->post2 post3 Properly Store or Dispose of this compound post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal_Protocol cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Dedicated, Labeled Containers collect1->collect2 store1 Store in Designated, Secure Area collect2->store1 store2 Ensure Secondary Containment store1->store2 dispose1 Contact EHS or Licensed Contractor store2->dispose1 dispose2 Arrange for Waste Pickup dispose1->dispose2

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.